molecular formula C15H21NO3 B051135 N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 745047-51-2

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Número de catálogo: B051135
Número CAS: 745047-51-2
Peso molecular: 263.33 g/mol
Clave InChI: YOBNUUGTIXQSPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic cannabimimetic compound of significant interest in pharmacological and neurochemical research. This molecule is structurally characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) carboxamide head group attached to a heptyl chain, a design that mimics classical cannabinoid agonists. Its primary research value lies in its high affinity and selectivity for cannabinoid receptors, particularly the CB1 and CB2 subtypes. Researchers utilize this compound as a critical tool to probe the endocannabinoid system, investigating receptor binding kinetics, signal transduction pathways, and downstream physiological effects. Specific applications include the study of cannabinoid-mediated neurotransmission, pain perception, inflammation, and cellular metabolic processes. The mechanism of action involves agonist activity at G-protein coupled cannabinoid receptors, modulating adenylate cyclase activity and influencing ion channel conductance. This makes it an invaluable asset for in vitro assay development, target validation, and structure-activity relationship (SAR) studies aimed at understanding the complex ligand-receptor interactions within the endocannabinoid system.

Propiedades

IUPAC Name

N-heptan-4-yl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-12(6-4-2)16-15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12H,3-6,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBNUUGTIXQSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225503
Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; Savoury, meat-like aroma
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol)
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

745047-51-2
Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745047-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-(hept-4yl)benz-1,3 dioxol-5-carboxam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1875N4ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116.00 °C. @ 760.00 mm Hg
Record name N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. The document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. The pathway commences with the high-yield oxidation of piperonal to piperonylic acid, followed by the formation of the target amide via two distinct, well-established methodologies: the acyl chloride route under Schotten-Baumann conditions and a direct coupling-agent-mediated approach. Each step is elucidated with mechanistic insights, detailed procedural instructions, and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a molecule of interest within medicinal chemistry and materials science, incorporating the privileged benzo[d][1][2]dioxole (or methylenedioxyphenyl) scaffold. The synthesis strategy is designed for efficiency and scalability, beginning from readily available starting materials.

The overall synthesis is a two-stage process:

  • Formation of the Carboxylic Acid Precursor: Synthesis of benzo[d]dioxole-5-carboxylic acid (piperonylic acid) from its corresponding aldehyde, piperonal.

  • Amide Bond Formation: Coupling of piperonylic acid with heptan-4-amine to yield the final product.

This guide will detail two field-proven methods for the crucial amide coupling step, allowing researchers to select the most suitable approach based on available reagents and desired reaction conditions.

Overall Synthesis Pathway

synthesis_overview cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amide Coupling cluster_methodA Method A: Acyl Chloride cluster_methodB Method B: Direct Coupling Piperonal Piperonal KMnO4 KMnO4, H₂O Piperonal->KMnO4 Piperonylic_Acid Piperonylic Acid KMnO4->Piperonylic_Acid 70-80°C SOCl2 SOCl₂ or (COCl)₂ Piperonylic_Acid->SOCl2 Coupling EDC, HOBt, Base Piperonylic_Acid->Coupling Heptan4Amine Heptan-4-amine Final_Product N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide Heptan4Amine->Final_Product Piperonyl_Chloride Piperonyl Chloride Piperonyl_Chloride->Final_Product Base (e.g., NaOH, Pyridine) SOCl2->Piperonyl_Chloride Activation Coupling->Final_Product Amidation

Caption: Overall two-step synthesis pathway with two alternative methods for the final amidation.

Step 1: Synthesis of Benzo[d]dioxole-5-carboxylic Acid (Piperonylic Acid)

The foundational precursor, piperonylic acid, is reliably synthesized through the oxidation of the commercially available aldehyde, piperonal. The use of potassium permanganate (KMnO₄) in an aqueous medium is a classic, high-yielding method.[1]

Mechanistic Rationale

The oxidation of an aldehyde to a carboxylic acid by potassium permanganate in a neutral or slightly alkaline solution is a standard transformation. The permanganate ion (MnO₄⁻) acts as a powerful oxidizing agent. The reaction proceeds through the formation of a manganate ester intermediate from the aldehyde hydrate, which then collapses to form the carboxylate and manganese dioxide (MnO₂). Subsequent acidification of the carboxylate salt yields the desired carboxylic acid.

Experimental Protocol: Oxidation of Piperonal

This protocol is adapted from the robust procedure outlined in Organic Syntheses.[1]

Table 1: Reagents and Materials for Piperonylic Acid Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)Notes
Piperonal150.1360.0 g0.40Starting aldehyde.
Potassium Permanganate (KMnO₄)158.0390.0 g0.57Oxidizing agent.
Water (deionized)18.023.3 L (total)-Reaction and wash solvent.
Potassium Hydroxide (KOH) soln.56.11As needed (10% w/v)-To ensure alkaline conditions for filtration.
Hydrochloric Acid (HCl)36.46As needed-For acidification and product precipitation.

Procedure:

  • Setup: In a 5-liter flask equipped with an efficient mechanical stirrer, combine piperonal (60.0 g, 0.40 mol) and 1.5 L of water.

  • Initial Heating: Place the flask on a steam bath and heat the mixture to 70-80°C while stirring to form an emulsion.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (90.0 g, 0.57 mol) in 1.8 L of water. Slowly add this solution to the hot piperonal emulsion over a period of 40-45 minutes. The reaction is exothermic; control the addition rate to maintain the temperature within the specified range.

  • Reaction Completion: Continue stirring and heating for an additional hour after the permanganate addition is complete. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Basification and Filtration: Add 10% potassium hydroxide solution until the mixture is distinctly alkaline. Filter the hot mixture through a Büchner funnel to remove the manganese dioxide. Wash the MnO₂ filter cake with three 200-mL portions of hot water. Combine the filtrate and washings.

  • Acidification and Isolation: Cool the combined filtrate. If any unreacted piperonal separates, it should be removed by filtration. Acidify the clear solution with concentrated hydrochloric acid until no further precipitation occurs.

  • Final Purification: Collect the precipitated piperonylic acid by filtration, wash thoroughly with cold water until the washings are free of chlorides (tested with AgNO₃ solution), and dry. The expected yield is 60–64 g (90–96%). The product is typically of high purity (m.p. 224–225°C).[1]

Step 2: Amide Formation - Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

The final step involves the formation of an amide bond between piperonylic acid and heptan-4-amine. This requires the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the amine.[3] We present two highly effective methods.

Method A: The Acyl Chloride (Schotten-Baumann) Pathway

This classic and reliable method involves a two-step sequence: conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with the amine in the presence of a base.[4][5]

First, piperonylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride converts the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas). The acyl chloride is a potent electrophile.

In the second step, the Schotten-Baumann reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7][8] A base (typically aqueous NaOH or an organic base like pyridine) is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine reactant and driving the reaction to completion.[5]

acyl_chloride_workflow Start Piperonylic Acid + SOCl₂ Reflux Heat to Reflux (e.g., in Toluene) Start->Reflux Remove_SOCl2 Remove Excess SOCl₂ (Vacuum Distillation) Reflux->Remove_SOCl2 Acyl_Chloride Crude Piperonyl Chloride Remove_SOCl2->Acyl_Chloride Addition Add Acyl Chloride Solution (dropwise) Acyl_Chloride->Addition Dissolve in DCM Amine_Base Dissolve Heptan-4-amine in DCM with Pyridine/Et₃N Cooling Cool to 0°C Amine_Base->Cooling Cooling->Addition Reaction Stir at Room Temp. Addition->Reaction Workup Aqueous Workup (Wash with dil. HCl, NaHCO₃, Brine) Reaction->Workup Dry_Concentrate Dry (Na₂SO₄), Filter, Concentrate Workup->Dry_Concentrate Purify Purify by Recrystallization or Chromatography Dry_Concentrate->Purify Final_Product Final Product Purify->Final_Product

Caption: Experimental workflow for the Acyl Chloride (Schotten-Baumann) method.

Part 1: Preparation of Piperonyl Chloride [9][10]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add piperonylic acid (1.0 eq).

  • Reaction: Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). The reaction can be performed neat or in an inert solvent like toluene.

  • Heating: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude piperonyl chloride is often used directly in the next step without further purification.

Part 2: Amide Coupling

  • Setup: In a separate flask, dissolve heptan-4-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or pyridine in an inert anhydrous solvent like dichloromethane (DCM) or diethyl ether.

  • Cooling: Cool the amine solution to 0°C in an ice bath.

  • Addition: Dissolve the crude piperonyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Method B: The Direct Coupling Agent Pathway

This modern approach avoids the isolation of a harsh acyl chloride intermediate by using a "coupling agent" to activate the carboxylic acid in situ. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][3]

EDC reacts with the carboxylate group of piperonylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield. The additive HOBt mitigates this by reacting with the O-acylisourea to form an activated HOBt-ester. This new intermediate is less prone to side reactions but is still highly reactive towards the amine. The amine then attacks the activated ester, forming the desired amide and releasing HOBt, which can act catalytically. A base, often 4-(Dimethylamino)pyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA), is used to facilitate the initial deprotonation of the carboxylic acid and neutralize any acids formed.[2]

direct_coupling_workflow Start Combine Piperonylic Acid, Heptan-4-amine, HOBt, and Base (DIPEA) in Anhydrous DCM or DMF Cooling Cool to 0°C Start->Cooling EDC_Addition Add EDC·HCl (portion-wise) Cooling->EDC_Addition Reaction Stir, allowing to warm to Room Temp. overnight EDC_Addition->Reaction Workup Aqueous Workup (Wash with dil. acid, base, brine) Reaction->Workup Dry_Concentrate Dry (Na₂SO₄), Filter, Concentrate Workup->Dry_Concentrate Purify Purify by Recrystallization or Chromatography Dry_Concentrate->Purify Final_Product Final Product Purify->Final_Product

Caption: Experimental workflow for the Direct Coupling Agent method.

Table 2: Reagents and Materials for Direct Coupling

Reagent/MaterialMolar Equiv.Notes
Piperonylic Acid1.0Starting acid.
Heptan-4-amine1.1Amine nucleophile. A slight excess is common.
EDC·HCl1.2Carbodiimide coupling agent.
HOBt1.2Additive to suppress racemization and improve yield.
DIPEA or Et₃N2.0-3.0Non-nucleophilic base.
Anhydrous Solvent (DCM or DMF)-Must be dry to prevent hydrolysis of activated intermediates.

Procedure:

  • Setup: To a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add piperonylic acid (1.0 eq), heptan-4-amine (1.1 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.

  • Base Addition: Add the base (DIPEA or Et₃N, 2.0-3.0 eq) and stir the mixture until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate) and wash successively with 5% citric acid or dilute HCl solution, saturated sodium bicarbonate solution, and brine. The aqueous washes remove the urea byproduct from EDC, excess base, and HOBt.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Conclusion and Best Practices

This guide has detailed two effective and scientifically sound pathways for the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. The initial oxidation of piperonal is a straightforward and high-yielding reaction that provides the key piperonylic acid intermediate.

For the final amide coupling step, the choice between Method A (Acyl Chloride) and Method B (Direct Coupling) depends on laboratory preference and substrate sensitivity.

  • Method A is cost-effective and robust but involves the handling of corrosive reagents like thionyl chloride and the generation of acidic byproducts.

  • Method B offers milder reaction conditions, which can be advantageous for complex substrates with sensitive functional groups. The workup is often simpler as the byproducts are water-soluble.

For both methods, the use of anhydrous solvents and inert atmospheres during the amide coupling step is critical to prevent hydrolysis of the activated intermediates and ensure high yields. Final purification by recrystallization or chromatography is recommended to obtain the product in high purity.

References

  • Shriner, R. L., & Kleiderer, E. C. (1930). Piperonylic Acid. Organic Syntheses, 10, 82. DOI: 10.15227/orgsyn.010.0082. [Link]

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Pattar, S. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4873-4876. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Syntheses Procedure. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Farkas, T., et al. (2009). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 50(15), 1689-1691. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

Sources

An Investigative Whitepaper on the Potential Biological Activities of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a synthetic compound with a well-documented profile as a flavoring agent in the food industry.[1][2][3] Despite its established use and safety evaluation for this purpose, a comprehensive investigation into its broader biological activities and potential therapeutic applications is conspicuously absent from the public scientific literature. This technical guide presents a hypothesis-driven framework for the systematic evaluation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide's pharmacological potential. Drawing upon structure-activity relationships of its core chemical moieties—the benzo[d]dioxole ring and the N-alkyl carboxamide group—we propose and detail experimental protocols to investigate its potential as a modulator of the endocannabinoid system, specifically as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), and explore its potential neurological and anti-inflammatory activities. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this molecule.

Introduction and Current State of Knowledge

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (CAS 745047-51-2) is a white crystalline solid with the molecular formula C₁₅H₂₁NO₃.[2][4] Its primary characterization in the scientific domain has been in the context of food science, where it is recognized as a flavoring agent.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has performed a safety evaluation of this compound for its use in food.[3]

The benzo[d]dioxole moiety is a structural feature in various biologically active compounds. A notable example is Stiripentol, an antiepileptic drug used in the treatment of Dravet's syndrome, which contains this ring system.[5] Furthermore, derivatives of benzo[d]dioxole have been explored for a range of biological activities, including as potential auxin receptor agonists in plants and in the development of kinase inhibitors for oncology.[6][7] The N-alkyl carboxamide functional group is also a common feature in many pharmacologically active molecules, contributing to their binding affinity and pharmacokinetic properties.[8]

Given the limited direct research on N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide's biological activity beyond its flavor profile, a structured investigation is warranted. This guide outlines a series of hypotheses and corresponding experimental workflows to probe its potential pharmacological effects.

Hypothesized Biological Activity: A Focus on the Endocannabinoid System

The structural characteristics of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, particularly the N-alkyl carboxamide group, bear resemblance to known inhibitors of Fatty Acid Amide Hydrolase (FAAH).[9][10] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[10] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn can modulate cannabinoid receptors (CB1 and CB2) and produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses without the psychotropic side effects associated with direct CB1 agonists.[11][12]

Hypothesis 1: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide acts as an inhibitor of the FAAH enzyme.

Hypothesis 2: By inhibiting FAAH, N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide can elicit anti-inflammatory and analgesic effects in cellular and preclinical models.

The following sections detail the experimental protocols designed to test these hypotheses.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This initial experiment is designed to determine if N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide directly inhibits FAAH activity.

Methodology:

  • Enzyme Source: Recombinant human FAAH or rat brain homogenates.

  • Substrate: A fluorescently labeled substrate for FAAH (e.g., arachidonoyl 7-amino-4-methylcoumarin amide).

  • Test Compound: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series should be prepared to determine the half-maximal inhibitory concentration (IC₅₀).

  • Positive Control: A known FAAH inhibitor, such as URB597.[9]

  • Procedure:

    • Incubate the FAAH enzyme with varying concentrations of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide or the positive control for a predetermined time.

    • Initiate the enzymatic reaction by adding the fluorescent substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to FAAH activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.

Data Presentation:

CompoundIC₅₀ (nM) for FAAH Inhibition
N-(heptan-4-yl)benzo[d]dioxole-5-carboxamideTo be determined
URB597 (Positive Control)Expected: Low nM range

Workflow Diagram:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme FAAH Enzyme Incubation Incubate Enzyme with Test Compound/Control Enzyme->Incubation Substrate Fluorescent Substrate Reaction_Start Add Substrate Substrate->Reaction_Start Test_Compound N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (Dilution Series) Test_Compound->Incubation Control URB597 (Positive Control) Control->Incubation Incubation->Reaction_Start Measurement Measure Fluorescence (Plate Reader) Reaction_Start->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC₅₀ Inhibition_Calc->IC50_Calc

Workflow for in vitro FAAH inhibition assay.
Cellular Model of Inflammation

This experiment aims to assess the anti-inflammatory potential of the compound in a cellular context.

Methodology:

  • Cell Line: A macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Test Compound: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

  • Procedure:

    • Culture the macrophage cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide for 1-2 hours.

    • Induce an inflammatory response by adding LPS to the cell culture medium.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Validation: To confirm the involvement of the endocannabinoid system, the experiment can be repeated in the presence of CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) receptor antagonists.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle ControlBaselineBaseline
LPS onlyIncreasedIncreased
LPS + N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (Low Dose)To be determinedTo be determined
LPS + N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (High Dose)To be determinedTo be determined
LPS + Test Compound + SR141716ATo be determinedTo be determined
LPS + Test Compound + SR144528To be determinedTo be determined
Preclinical Model of Inflammatory Pain

This in vivo experiment is designed to evaluate the analgesic efficacy of the compound in a model of inflammatory pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Pain Model: Intraplantar injection of carrageenan or complete Freund's adjuvant (CFA) into the hind paw to induce localized inflammation and hyperalgesia.

  • Test Compound Administration: Oral gavage or intraperitoneal injection of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide at various doses.

  • Behavioral Testing:

    • Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test) to assess the paw withdrawal latency to a radiant heat source.

    • Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Establish baseline pain thresholds.

    • Induce inflammation with carrageenan or CFA.

    • Administer the test compound or vehicle at a specified time point after the inflammatory insult.

    • Measure pain thresholds at various time points after drug administration.

Signaling Pathway Diagram:

FAAH_Signaling_Pathway cluster_inhibition Pharmacological Intervention cluster_cellular Cellular Events cluster_outcome Physiological Outcome Test_Compound N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide FAAH FAAH Enzyme Test_Compound->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor Activates Analgesia Analgesia CB1_Receptor->Analgesia Anti_Inflammation Anti-inflammation CB2_Receptor->Anti_Inflammation

Hypothesized signaling pathway for the compound's effects.

Future Directions and Broader Screening

Should the initial hypotheses be confirmed, further investigations would be warranted, including:

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology Studies: To assess the safety profile of the compound at therapeutic doses.

  • Neurological Activity Screening: Given the structural similarity to stiripentol, screening for anticonvulsant and anxiolytic properties in relevant animal models would be a logical next step.[5][13]

  • Broader Kinase Screening: The benzo[d]dioxole moiety is present in some kinase inhibitors, suggesting that a broad kinase screening panel could uncover additional targets.[7]

Conclusion

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide represents a molecule with an unexplored pharmacological potential. While its current application is limited to the flavor industry, its structural components suggest a plausible interaction with key biological targets, most notably the FAAH enzyme within the endocannabinoid system. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to investigate these hypotheses. The successful validation of these activities could pave the way for the development of a novel class of therapeutics for inflammatory and neurological disorders.

References

  • (E)-1-(Benzo[d][5][14]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available from: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][5][14]oxathiin-4-ones and 4H-Benzo[d][5][14]dioxin-4-ones. MDPI. Available from: [Link]

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2. The Good Scents Company. Available from: [Link]

  • N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Warshel Chemical Ltd. Available from: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available from: [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Available from: [Link]

  • A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. National Institutes of Health (NIH). Available from: [Link]

  • Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase. PubMed Central. Available from: [Link]

  • N-(HEPTAN-4-YL)BENZO[D][5][14]DIOXOLE-5-CARBOXAMIDE | FEMA. Flavor and Extract Manufacturers Association. Available from: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available from: [Link]

  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. National Institutes of Health (NIH). Available from: [Link]

  • dibenzo[b,f]azepine-5-carboxamide derivatives; Targeted hippocampal trypsin i. Semantic Scholar. Available from: [Link]

  • N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE. Global Substance Registration System (GSRS). Available from: [Link]

  • Organotin(IV) 4-(benzo[d][5][14]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. ResearchGate. Available from: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available from: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. Available from: [Link]

Sources

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide CAS number 745047-51-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (CAS 745047-51-2): A Potential Modulator of the Endocannabinoid System

Abstract

This technical guide provides a comprehensive overview of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (CAS No. 745047-51-2), a compound of significant interest to researchers in pharmacology and drug development. Structurally characterized by a benzodioxole core linked to a heptan-4-yl moiety via a carboxamide bridge, this molecule is positioned as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document details its physicochemical properties, outlines a robust methodology for its chemical synthesis and characterization, and presents a validated protocol for assessing its biological activity. The primary focus is to equip scientists with the foundational knowledge and practical workflows required to investigate this compound's mechanism of action and therapeutic potential in modulating the endocannabinoid system.

Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and inflammation.[1][2] A primary strategy for therapeutic intervention within the ECS is to augment the activity of endogenous cannabinoids, such as anandamide (AEA). Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase, is the principal enzyme responsible for the degradation of AEA and other related fatty acid amides.[1][2]

By inhibiting FAAH, the concentration and duration of action of endogenous ligands like AEA are increased at cannabinoid receptors (CB1 and CB2).[3] This indirect "enhancement" of endocannabinoid tone is considered a highly promising therapeutic strategy, potentially offering the benefits of ECS modulation (e.g., analgesia, anxiolysis) without the psychotropic side effects associated with direct CB1 receptor agonists.[2][4] N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, with its specific structural motifs, represents a compelling candidate for a selective FAAH inhibitor, making it a molecule of high interest for preclinical investigation.[5][6]

Physicochemical & Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research, from ensuring correct handling and storage to designing formulation and delivery strategies.

Key Properties

The compound presents as a white crystalline solid under standard conditions.[6][7] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 745047-51-2[7][8][9][10][11]
Molecular Formula C₁₅H₂₁NO₃[7][9][10]
Molecular Weight 263.33 g/mol [7][9][10]
IUPAC Name N-(heptan-4-yl)benzo[d][7][9]dioxole-5-carboxamide[5][7]
Synonyms N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide[5][11]
Melting Point 116-117 °C[7][12]
Boiling Point (est.) 378-379 °C @ 760 mm Hg[7][12]
logP (o/w) (est.) 3.28[7][12]
Solubility (est.) Water: 5.8 mg/L @ 25°C; Slightly soluble in alcohol[7]
Appearance White powder / crystals[6][7][12]
Storage Inert atmosphere, 2-8°C[9][10]
Chemical Structure

The structure consists of three key functional regions:

  • Benzo[d][7][9]dioxole Headgroup: A common scaffold in pharmacologically active compounds.[13][14][15]

  • Amide Linker: Provides structural rigidity and hydrogen bonding capabilities.

  • Heptan-4-yl Tail: A hydrophobic aliphatic chain likely responsible for interaction with hydrophobic pockets within the target enzyme's active site.

Caption: 2D structure of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Mechanism of Action: Inhibition of FAAH

The proposed mechanism of action for this compound is the inhibition of FAAH, thereby preventing the breakdown of anandamide (AEA).

  • Standard State: In an unregulated state, FAAH, located on the postsynaptic membrane, rapidly hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling.

  • Inhibited State: The introduction of an inhibitor like N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is hypothesized to bind to the active site of FAAH. This binding event prevents AEA from accessing the catalytic serine residue, thus preserving AEA levels in the synapse and prolonging its downstream effects on cannabinoid receptors.

FAAH_Inhibition cluster_0 Standard State: AEA Degradation cluster_1 Inhibited State: AEA Preservation AEA_pre Anandamide (AEA) FAAH_active Active FAAH Enzyme AEA_pre->FAAH_active Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH_active->Products AEA_post Anandamide (AEA) FAAH_inhibited Inhibited FAAH AEA_post->FAAH_inhibited Access Denied No_Products Degradation Blocked Inhibitor N-(heptan-4-yl)benzo[d] dioxole-5-carboxamide Inhibitor->FAAH_inhibited Binding

Caption: Proposed mechanism of FAAH inhibition.

Synthesis and Characterization Workflow

Reproducible synthesis and rigorous characterization are prerequisites for any pharmacological study. The most direct route to N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a standard amide coupling reaction.

Synthesis Workflow Diagram

Synthesis_Workflow start Starting Materials: - Benzo[d]dioxole-5-carboxylic acid - Heptan-4-amine activation Step 1: Carboxylic Acid Activation (e.g., with SOCl₂ or coupling agent) start->activation coupling Step 2: Amide Bond Formation (Nucleophilic Acyl Substitution) activation->coupling Add Amine + Base (e.g., Et₃N) workup Step 3: Aqueous Workup & Extraction (Removal of water-soluble byproducts) coupling->workup purification Step 4: Purification (Recrystallization or Chromatography) workup->purification characterization Step 5: Characterization (NMR, MS, Purity Analysis) purification->characterization final_product Final Product: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide characterization->final_product Purity >98%

Caption: General workflow for synthesis and purification.

Detailed Synthesis Protocol

This protocol describes the synthesis via an acid chloride intermediate, a robust and high-yielding method.

Materials:

  • Benzo[d]dioxole-5-carboxylic acid (Piperonylic acid)[16]

  • Thionyl chloride (SOCl₂)

  • Heptan-4-amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation (Causality: Activation): The carboxylic acid is converted to a more reactive acid chloride to facilitate nucleophilic attack by the amine.

    • To a solution of benzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzo[d]dioxole-5-carbonyl chloride.

  • Amide Coupling (Causality: Bond Formation): The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is added to neutralize the HCl byproduct, preventing protonation of the reactant amine.[17]

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve heptan-4-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

  • Workup and Extraction (Causality: Quenching & Isolation): This sequence removes unreacted starting materials, the triethylamine salt, and other aqueous-soluble impurities.

    • Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Causality: Purity): The crude product is purified to remove non-polar impurities and unreacted starting materials.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as white crystals.

Characterization
  • ¹H-NMR: Confirm the presence of aromatic protons from the benzodioxole ring, the methylenedioxy bridge protons (~6.0 ppm), the amide N-H proton, and the aliphatic protons of the heptan-4-yl group.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound (m/z = 264.16 [M+H]⁺).

  • HPLC: Assess purity, which should be >98% for use in biological assays.[6]

In Vitro Biological Evaluation: FAAH Inhibition Assay

To validate the compound as a FAAH inhibitor, a robust in vitro assay is required. This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀).

Assay Principle

This protocol uses a commercially available FAAH inhibitor screening kit that relies on the hydrolysis of a fluorogenic substrate by FAAH. Inhibition of the enzyme results in a decreased fluorescence signal.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., AMC-Arachidonoyl Amide)

  • Test Compound: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, prepared in a DMSO stock solution.

  • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Assay Protocol
  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

    • Prepare identical dilutions for the positive control.

  • Reaction Setup (Self-Validation System):

    • Test Wells: Add FAAH enzyme, assay buffer, and the test compound dilution.

    • Positive Control Wells: Add FAAH enzyme, assay buffer, and the positive control dilution.

  • Negative Control (100% Activity): Add FAAH enzyme, assay buffer, and vehicle (DMSO).

    • Blank (No Enzyme): Add assay buffer, vehicle, and substrate (for background fluorescence).

  • Enzyme Incubation:

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence reader set to 37 °C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/465 nm) kinetically over 30 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate: Determine the rate of substrate hydrolysis (slope of fluorescence vs. time) for each well.

  • Normalize Activity:

    • Subtract the blank's rate from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity) and positive control. % Inhibition = 100 * (1 - (Rate_Test / Rate_NegativeControl))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Potential Applications and Future Directions

The therapeutic potential of FAAH inhibitors is an area of intense research.[2][4][18] Should N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide prove to be a potent and selective inhibitor, it could serve as a valuable tool for preclinical research in several areas:

  • Pain and Analgesia: Investigating its efficacy in models of neuropathic and inflammatory pain.[1][18]

  • Anxiety and CNS Disorders: Assessing its potential anxiolytic or antidepressant effects.[2]

  • Anti-inflammatory Effects: Exploring its utility in models of inflammation.[19]

Future research should focus on determining its in vitro IC₅₀, assessing its selectivity against other serine hydrolases (e.g., MAGL), and evaluating its pharmacokinetic properties and in vivo efficacy in relevant animal models.[20]

Conclusion

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a well-defined chemical entity with strong potential as a research tool for probing the endocannabinoid system. Its straightforward synthesis and the clear rationale for its potential as a FAAH inhibitor make it an attractive compound for drug discovery and development professionals. The methodologies and protocols detailed in this guide provide a robust framework for its synthesis, characterization, and biological validation, enabling further exploration of its therapeutic promise.

References

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). N-(HEPTAN-4-YL)BENZO[D][7][9]DIOXOLE-5-CARBOXAMIDE. FEMA. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide. American Chemical Society. Retrieved from [Link]

  • Watson International Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry.
  • Wikipedia. (n.d.). Fatty-acid amide hydrolase. Retrieved from [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Central Nervous System Agents in Medicinal Chemistry.
  • Keith, J. M., & Cravatt, B. F. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry.
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotin(IV) 4-(benzo[d][7][9]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. Retrieved from [Link]

  • Godlewski, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Cell Metabolism.
  • MDPI. (2024). (E)-1-(Benzo[d][7][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank.

  • Semantic Scholar. (2022).
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • ResearchGate. (n.d.). Toxicological Evaluation of a Novel Umami Flavour Compound: 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine.
  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.

Sources

structure elucidation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research, drug discovery, and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a molecule featuring a biologically significant benzodioxole core.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale for each experimental choice. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system for unambiguous structure confirmation.

Introduction: The Analytical Challenge

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (Molecular Formula: C₁₅H₂₁NO₃, Molecular Weight: 263.33 g/mol ) is a substituted amide built upon a 1,3-benzodioxole scaffold.[2][3] This heterocyclic motif is present in numerous natural products and pharmacologically active molecules, making the characterization of its derivatives a critical task.[1][4] The elucidation process is not merely a procedural checklist but a logical puzzle. Each piece of spectroscopic data provides a unique clue, and only through their synergistic interpretation can the final, correct structure be assembled with confidence.[5][6]

This guide follows a strategic progression: first, determining the molecular formula and degree of unsaturation; second, identifying the functional groups present; and third, meticulously mapping the atomic connectivity to build the final molecular architecture.

Initial Hypothesis: Degree of Unsaturation

The molecular formula, C₁₅H₂₁NO₃, is the foundational piece of data, best obtained via High-Resolution Mass Spectrometry (HRMS). From this, we calculate the Index of Hydrogen Deficiency (IHD), which reveals the total number of rings and/or multiple bonds.

  • IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1

  • For C₁₅H₂₁NO₃: IHD = 15 - (21/2) + (1/2) + 1 = 15 - 10.5 + 0.5 + 1 = 6

An IHD of 6 immediately suggests a complex structure. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees must correspond to other structural features, which we can hypothesize as a carbonyl group (C=O) and an additional ring (the dioxole moiety). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

The Elucidation Workflow: A Strategic Overview

A robust structure elucidation strategy relies on the convergence of multiple, independent analytical techniques.[7] Each method interrogates the molecule in a different way, and their combined data provide a powerful, cross-validating confirmation of the final structure.

G HRMS High-Resolution MS (Molecular Formula) IHD IHD Calculation (Unsaturation) HRMS->IHD NMR_1D 1D NMR ('H & '³C) (Atom Inventory) FTIR FT-IR Spectroscopy (Key Bonds) FTIR->NMR_1D Guides Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Structure Final Structure (Confirmed) NMR_2D->Structure Defines Connectivity

Caption: The logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Analysis

HRMS provides the high-precision mass measurement required to confirm the elemental composition. For C₁₅H₂₁NO₃, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with an error of <5 ppm considered confirmatory.

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with electrons, inducing predictable fragmentation that reveals key structural subunits.

Predicted Fragmentation Pathway

The amide bond and the link between the aliphatic chain and the nitrogen are likely points of cleavage.

G Mol [C₁₅H₂₁NO₃]⁺ m/z = 263.33 Frag1 [C₈H₅O₃]⁺ m/z = 149.02 Mol->Frag1 Cleavage α to N (Heptyl loss) Frag2 [C₇H₁₆N]⁺ m/z = 114.13 Mol->Frag2 Amide Cleavage (Benzoyl loss) Frag3 [C₈H₆NO₃]⁺ m/z = 164.03 Mol->Frag3 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Table 1: Predicted Mass Spectrometry Fragments
m/z (Nominal)Proposed Fragment IonStructural Information Provided
263[C₁₅H₂₁NO₃]⁺Molecular Ion
164[C₈H₆NO₃]⁺Benzodioxole-carboxamide moiety
149[C₈H₅O₃]⁺Benzodioxole-carbonyl cation (base peak)
114[C₇H₁₆N]⁺Heptan-4-amine fragment

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[8] The spectrum of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is expected to show several characteristic peaks that confirm the presence of the amide and aromatic functionalities.

Table 2: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality & Significance
~3300N-H StretchSecondary AmideConfirms the presence of the N-H bond in the amide linkage. Its broadness can indicate hydrogen bonding.
3100-3000C-H StretchAromatic C-HIndicates the presence of the benzene ring.
2950-2850C-H StretchAliphatic C-HConfirms the presence of the saturated heptyl side chain.
~1650C=O Stretch (Amide I)Amide CarbonylA strong, sharp peak characteristic of a secondary amide carbonyl. Its position is sensitive to conjugation and hydrogen bonding.
~1550N-H Bend (Amide II)Amide N-HA key confirmatory peak for the secondary amide linkage, resulting from a coupling of N-H bending and C-N stretching.
1600, 1480C=C StretchAromatic RingMultiple sharp bands confirming the aromatic system.
~1250, ~1040C-O StretchDioxole EtherStrong bands indicative of the asymmetric and symmetric C-O-C stretching of the methylenedioxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[9][10]

¹H NMR: Proton Inventory

The ¹H NMR spectrum provides a count of the different types of protons and their neighboring environments through chemical shift, integration, and splitting patterns.

  • Aromatic Region (δ 6.8-7.5 ppm): Three protons are expected for the 1,2,4-trisubstituted benzene ring. Their distinct splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets) is diagnostic of their positions relative to the carboxamide and dioxole groups.

  • Dioxole Methylene (δ ~6.0 ppm): A sharp singlet integrating to 2H is a hallmark of the -O-CH₂-O- group in the benzodioxole ring system.[4]

  • Amide Proton (δ ~8.0 ppm): A broad singlet or doublet (if coupled to the adjacent C-H) integrating to 1H. Its chemical shift can be highly variable and concentration-dependent.

  • Aliphatic Region (δ 0.8-4.0 ppm): The heptan-4-yl group is symmetrical. We expect to see:

    • A multiplet around δ 3.8-4.0 ppm for the single proton on the carbon attached to the nitrogen (C4-H).

    • Multiplets for the four methylene groups (C3/C5-H₂ and C2/C6-H₂).

    • A triplet around δ 0.9 ppm for the six equivalent protons of the two terminal methyl groups (C1/C7-H₃).

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure's symmetry, we expect 11 distinct signals.

  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon, typically unobserved in HSQC.

  • Aromatic Carbons (δ 105-150 ppm): Six signals corresponding to the benzodioxole ring carbons.

  • Dioxole Methylene Carbon (δ ~101 ppm): The characteristic signal for the -O-C H₂-O- carbon.

  • Aliphatic Carbons (δ 14-50 ppm): Four signals for the unique carbons of the symmetrical heptyl group.

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for establishing the final connectivity.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment maps out all proton-proton coupling networks. It would clearly show the correlations within the heptyl chain (e.g., C4-H is coupled to C3/C5-H₂) and among the adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated spin systems. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

G H_NH C_CO H_NH->C_CO 1 C_Ar H_NH->C_Ar 2 H_Ar H_Ar->C_CO 3 H_Heptyl_alpha H_Heptyl_alpha->C_CO 4 lab1 ¹J(N-H, C=O) lab2 ²J(N-H, C-Ar) lab3 ³J(H-Ar, C=O) lab4 ²J(H-α, C=O) mol

Caption: Key HMBC correlations confirming the connectivity of the major structural fragments.

Key HMBC Correlations for Final Confirmation:

  • From the amide N-H proton: A correlation to the carbonyl carbon (~165 ppm) confirms the N-H is part of the amide.

  • From the amide N-H proton: A correlation to the aromatic carbon to which the carboxamide is attached (~130 ppm) links the nitrogen to the ring.

  • From the aromatic protons adjacent to the carbonyl: Correlations to the carbonyl carbon (~165 ppm) definitively link the carbonyl group to the benzodioxole ring.

  • From the heptyl C4-H proton: A correlation to the carbonyl carbon (~165 ppm) provides the final, crucial link, connecting the aliphatic chain to the amide nitrogen.

Conclusion: A Self-Validating Structural Proof

The structure of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is unequivocally confirmed by the seamless integration of multiple spectroscopic datasets.

  • HRMS established the correct molecular formula, C₁₅H₂₁NO₃.

  • IR Spectroscopy confirmed the presence of the key secondary amide, aromatic, and aliphatic functional groups.

  • ¹H and ¹³C NMR provided a complete inventory of all hydrogen and carbon atoms and their immediate chemical environments.

  • 2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the individual fragments into a single, validated molecular architecture.

This systematic and multi-faceted approach ensures the highest level of scientific integrity and trustworthiness, providing a definitive and verifiable structural assignment essential for research and development.

References

  • (E)-1-(Benzo[d][1][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available at: [Link]

  • N-(HEPTAN-4-YL)BENZO[D][1][11]DIOXOLE-5-CARBOXAMIDE. Flavor and Extract Manufacturers Association (FEMA). Available at: [Link]

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2. The Good Scents Company. Available at: [Link]

  • N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE. Global Substance Registration System (GSRS). Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. ResearchGate. Available at: [Link]

  • Structure Elucidation in Organic Chemistry: The Search for the Right Tools. ResearchGate. Available at: [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Watson International. Available at: [Link]

  • Infrared spectroscopy of chemically modified heparins. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

  • 1,3-Benzodioxole-5-carboxamide. PubChem. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology (MIT). Available at: [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. Available at: [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][11]oxathiin-4-ones and 4H-Benzo[d][1][11]dioxin-4-ones. MDPI. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • (E)-1-(Benzo[d][1][11]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. Available at: [Link]

Sources

in vitro screening of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Abstract

This technical guide provides a comprehensive framework for the , a compound with a benzodioxole core structure suggestive of potential bioactivity. While currently recognized as a flavoring agent[1][2][3], its structural similarity to known modulators of the endocannabinoid system (ECS) warrants a thorough investigation into its pharmacological properties. This guide is designed for researchers, scientists, and drug development professionals, offering a hypothesis-driven approach to elucidating the compound's potential molecular targets and mechanism of action. We will delve into the rationale for targeting key components of the ECS, provide detailed protocols for a tiered screening cascade, and discuss the interpretation of the resulting data.

Introduction: Unveiling the Pharmacological Potential of a Benzodioxole Carboxamide

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a synthetic compound characterized by a central benzodioxole ring linked to a heptyl group via a carboxamide bridge[3][4]. While its current application is in the food industry as a flavoring agent[1][2], the benzodioxole moiety is a common scaffold in a variety of biologically active molecules, including some with anticonvulsant properties[5][6]. The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, inflammation, mood, and metabolism[7][8]. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation[7][9].

Notably, structural analogs of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide have been identified as modulators of the ECS. Specifically, the carboxamide linkage and the lipophilic alkyl chain are features often found in inhibitors of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[9][10][11]. Additionally, some ECS modulators also interact with Transient Receptor Potential (TRP) channels, particularly TRPV1, which is a key player in pain sensation[12][13][14].

Given this structural precedent, a logical starting point for the in vitro characterization of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is to investigate its potential activity as a modulator of the endocannabinoid system. This guide outlines a systematic, multi-tiered screening approach to test this hypothesis.

A Hypothesis-Driven Screening Strategy: Targeting FAAH and TRPV1

Based on the structural alerts within N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, we hypothesize that its primary biological targets may include FAAH and TRPV1. Inhibition of FAAH would lead to an increase in endogenous anandamide levels, resulting in potential analgesic, anxiolytic, and anti-inflammatory effects[9][11][15]. Modulation of TRPV1, a non-selective cation channel activated by various noxious stimuli, is also a well-established strategy for pain management[12][16][17].

Our proposed screening cascade is designed to efficiently identify and characterize the activity of the test compound. The workflow progresses from broad primary assays to more specific secondary and selectivity assays, ensuring a high degree of confidence in the final results.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Selectivity & Off-Target Profiling Primary_FAAH FAAH Inhibition Assay Mechanism_of_Inhibition FAAH Mechanism of Inhibition Primary_FAAH->Mechanism_of_Inhibition Hit Primary_TRPV1 TRPV1 Antagonist Assay Modality_Testing TRPV1 Modality-Specific Antagonism Primary_TRPV1->Modality_Testing Hit Dose_Response IC50/EC50 Determination Mechanism_of_Inhibition->Dose_Response Modality_Testing->Dose_Response Other_Hydrolases Screening against other Serine Hydrolases (e.g., MAGL) Dose_Response->Other_Hydrolases Other_TRP Screening against other TRP Channels (e.g., TRPA1, TRPM8) Dose_Response->Other_TRP

Caption: A tiered in vitro screening cascade for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Primary In Vitro Screening Assays

The initial screening phase aims to rapidly identify whether N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide interacts with our primary targets of interest.

Primary FAAH Inhibition Assay (Fluorometric)

Rationale: This assay provides a robust and high-throughput method to quantify the inhibition of FAAH activity. The use of a fluorogenic substrate allows for sensitive detection of enzyme activity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human FAAH is pre-incubated in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) is prepared in a suitable solvent (e.g., DMSO).

  • Compound Preparation:

    • N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is serially diluted in DMSO to create a concentration range (e.g., 100 µM to 1 nM).

    • A known FAAH inhibitor (e.g., URB597) is used as a positive control.

    • DMSO alone is used as a negative control.

  • Assay Procedure:

    • In a 96- or 384-well black microplate, add the test compound dilutions, positive control, and negative control.

    • Add the FAAH enzyme to all wells except for a substrate-only control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

Primary TRPV1 Antagonist Assay (Calcium Influx)

Rationale: This cell-based assay measures the ability of the test compound to block the influx of calcium through the TRPV1 channel upon activation by an agonist. This is a functional measure of receptor antagonism.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture a stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells) to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in an appropriate assay buffer.

    • A known TRPV1 antagonist (e.g., capsazepine) is used as a positive control.

    • Buffer alone is used as a negative control.

    • A TRPV1 agonist (e.g., capsaicin) is prepared at a concentration that elicits a submaximal response (EC80).

  • Assay Procedure:

    • Add the test compound dilutions and controls to the dye-loaded cells and pre-incubate.

    • Measure baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Add the TRPV1 agonist to all wells to stimulate calcium influx.

    • Continuously measure the fluorescence signal for a set period.

  • Data Acquisition and Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Calculate the percent inhibition of the agonist-induced calcium response for each concentration of the test compound.

Secondary and Confirmatory Assays

Positive "hits" from the primary screen should be subjected to further investigation to confirm their activity and elucidate their mechanism of action.

FAAH Mechanism of Inhibition Studies

Rationale: To understand how the compound inhibits FAAH (e.g., competitive, non-competitive, or irreversible), enzyme kinetic studies are performed.

Protocol:

  • Vary the concentration of the fluorogenic substrate in the presence of fixed concentrations of the test compound.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mechanism of inhibition.

TRPV1 Modality-Specific Antagonism

Rationale: TRPV1 is a polymodal receptor that can be activated by various stimuli, including heat and low pH.[14][16] It is important to determine if the antagonist activity of the test compound is specific to one or multiple activation modalities.

Protocol:

  • Repeat the calcium influx assay using different methods of TRPV1 activation:

    • Heat activation: Rapidly increase the temperature of the assay buffer to >43°C.

    • Acid activation: Lower the pH of the assay buffer to <6.0.

  • Assess the ability of the test compound to inhibit TRPV1 activation by these different stimuli.

Selectivity and Off-Target Profiling

Rationale: To be a viable drug candidate, a compound should exhibit selectivity for its intended target to minimize off-target side effects.

Screening Against Other Serine Hydrolases

Rationale: FAAH belongs to the serine hydrolase superfamily. It is crucial to assess the selectivity of a FAAH inhibitor against other related enzymes, such as monoacylglycerol lipase (MAGL), the primary enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG)[18].

Protocol:

  • Perform enzymatic assays using recombinant MAGL and a suitable substrate to determine if the test compound inhibits its activity.

Screening Against Other TRP Channels

Rationale: The TRP channel family includes several members involved in sensory perception. Assessing the activity of a TRPV1 antagonist against other TRP channels, such as TRPA1 and TRPM8, is important for understanding its selectivity profile.

Protocol:

  • Utilize calcium influx assays in cell lines expressing other TRP channels (e.g., TRPA1, TRPM8) to evaluate the compound's activity against these off-targets.

Data Analysis and Interpretation

Data Presentation: All quantitative data should be summarized in clearly structured tables for easy comparison.

AssayParameterN-(heptan-4-yl)benzo[d]dioxole-5-carboxamidePositive Control
Primary FAAH Inhibition % Inhibition @ 10 µMExperimental Valuee.g., >95%
Primary TRPV1 Antagonism % Inhibition @ 10 µMExperimental Valuee.g., >90%
FAAH IC50 Determination IC50 (µM)Experimental Valuee.g., URB597 ~5 nM
TRPV1 EC50 Determination EC50 (µM)Experimental Valuee.g., Capsazepine ~0.4 µM
MAGL Inhibition IC50 (µM)Experimental Value-
TRPA1 Antagonism EC50 (µM)Experimental Value-

Interpretation:

  • IC50/EC50 Values: The half-maximal inhibitory/effective concentration (IC50/EC50) is a measure of the compound's potency. Lower values indicate higher potency.

  • Selectivity Index: The ratio of IC50/EC50 values for off-targets versus the primary target provides a quantitative measure of selectivity. A higher selectivity index is desirable.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the initial . By employing a hypothesis-driven, tiered screening cascade focused on the endocannabinoid system, researchers can efficiently and accurately characterize the pharmacological profile of this compound. The detailed protocols and data interpretation guidelines presented herein will enable a thorough investigation of its potential as a novel modulator of FAAH and/or TRPV1, paving the way for further preclinical development.

References

  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389–462. [Link]

  • Bohlen, C. J., & Julius, D. (2014). TRPV1 Antagonism: From Research to Clinic. Ion Channel Drug Discovery. [Link]

  • Iannotti, F. A., Di Marzo, V., & Petrosino, S. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(9), 2886. [Link]

  • Lee, J., Kim, H., & Kim, J. (2019). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 24(18), 3334. [Link]

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from [Link]

  • Basu, S., & Srivastava, P. (2020). A Guide to Targeting the Endocannabinoid System in Drug Design. Molecules, 25(12), 2788. [Link]

  • ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Retrieved from [Link]

  • Gunthorpe, M. J., & Szallasi, A. (2008). Screening TRPV1 antagonists for the treatment of pain: Lessons learned over a decade. British journal of pharmacology, 155(8), 1145–1159. [Link]

  • De Felice, M., & Porreca, F. (2008). Modulation Of The Endo-Cannabinoid System: Therapeutic Potential Against Cocaine Dependence. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 7(5), 450-459. [Link]

  • Salo, O. M., Leppänen, J., Oinonen, P., Rönkkö, J., Gynther, J., & Järvinen, T. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(1), 1-5. [Link]

  • Watkins, B. A., & Kim, J. (2018). Quality of Life and a Surveillant Endocannabinoid System. Frontiers in Neuroscience, 12, 715. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2016). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 8(8), 1083-1093. [Link]

  • Chhapola, S., & Sharma, G. (2022). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Molecular Biosciences, 9, 1024317. [Link]

  • Siracusa, R., Impellizzeri, D., Cordaro, M., Crupi, R., Esposito, E., & Cuzzocrea, S. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795. [Link]

  • Li, J., & Wang, Y. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][7][9]oxathiin-4-ones and 4H-Benzo[d][7][9]dioxin-4-ones. Molecules, 28(21), 7306. [Link]

  • Instituto de Química Médica. (n.d.). Modulators of the Endocannabinoid System. Retrieved from [Link]

  • Starowicz, K., & Finn, D. P. (2017). TRPV1: A Potential Drug Target for Treating Various Diseases. Current pharmaceutical design, 23(39), 6063–6073. [Link]

  • Semantic Scholar. (n.d.). dibenzo[b,f]azepine-5-carboxamide derivatives; Targeted hippocampal trypsin i. Retrieved from [Link]

  • Li, Y., Li, X., Wang, J., Zhang, Y., Li, Y., & Li, Q. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7655-7666. [Link]

  • ResearchGate. (n.d.). Organotin(IV) 4-(benzo[d][7][9]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Retrieved from [Link]

  • MDPI. (2024). (E)-1-(Benzo[d][7][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938. [Link]

  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Toxicological Profile of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Landscape

This technical guide provides a comprehensive overview of the current state of knowledge regarding the safety and toxicity profile of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. It is imperative to state at the outset that while this compound has been evaluated for its use as a flavoring agent, there is a significant lack of publicly available, in-depth toxicological studies typically required for pharmaceutical drug development. This guide will therefore synthesize the available data, contextualize it within standard toxicological frameworks, and clearly delineate the existing data gaps to guide future research.

Compound Identification and Physicochemical Properties

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a chemical compound with the CAS number 745047-51-2.[1][2] It is also known by other names such as N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide.[3][4] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 745047-51-2[1][2]
Molecular Formula C15H21NO3[2][5]
Molecular Weight 263.33 g/mol [1][3]
Appearance White powder[1][2]
Melting Point 116.00 °C[1][2]
Boiling Point 378.00 to 379.00 °C (estimated)[1][2]
Solubility Slightly soluble in alcohol; 5.817 mg/L in water at 25°C (estimated)[1]
logP (o/w) 3.276 (estimated)[1]

Primary Application and Organoleptic Properties

The predominant application of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is as a flavoring agent in the food industry.[1] It is characterized by a "savory meaty" flavor profile.[1][2] The Flavor and Extract Manufacturers Association (FEMA) has assigned it FEMA number 4232.[2][3]

Safety Evaluation as a Flavoring Agent

The majority of the available safety data for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide stems from its evaluation as a food additive. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has performed a safety evaluation of this substance.[6] Key values from these assessments are presented below.

ParameterValueDescription
No Observed Effect Level (NOEL) 20.00 mg/kg bw/dayThe highest dose at which no adverse effects were observed in studies.
Threshold of Concern 90 µ g/person/day A value representing a human exposure level below which there is a low probability of an appreciable risk to health.
Maximised Survey-derived Daily Intakes (MSDI-EU) 0.012 µ g/capita/day Estimated daily intake in the European Union.
Maximised Survey-derived Daily Intakes (MSDI-USA) 0.10 µ g/capita/day Estimated daily intake in the United States.
Modified Theoretical Added Maximum Daily Intake (mTAMDI) 470 µ g/person/day An estimated daily intake based on usage levels in various food categories.

Data sourced from The Good Scents Company.[1]

Hazard Identification and Classification

There is conflicting information regarding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

One supplier, BLDpharm, assigns the following hazard statements:[5]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

And the precautionary statements:[5]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

However, another comprehensive source, The Good Scents Company, states "None found" for GHS classification and associated pictograms and hazard statements.[1] This discrepancy highlights the need for independent verification and further standardized testing.

Major Toxicological Data Gaps

A thorough review of the publicly available literature reveals a significant absence of data in several critical areas of toxicology. For a compound being considered for pharmaceutical development, the following studies are essential but appear to be unavailable for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide:

  • Genotoxicity: There is no available data from standard genotoxicity assays such as the Ames test, in vitro and in vivo micronucleus assays, or chromosomal aberration tests. These are critical for assessing the potential of a compound to cause DNA damage, which can lead to carcinogenesis or heritable mutations.

  • Carcinogenicity: No long-term carcinogenicity bioassays in rodent models have been reported.[7] Such studies are fundamental to understanding the cancer-causing potential of a substance upon chronic exposure.

  • Reproductive and Developmental Toxicity: Information on the potential effects of this compound on fertility, reproduction, and embryonic development is absent.

The following diagram illustrates a conceptual workflow for a comprehensive toxicological assessment, highlighting the areas where data for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is currently lacking.

cluster_0 Conceptual Toxicological Assessment Workflow A Compound Identification & Physicochemical Characterization B Acute Toxicity (Oral, Dermal, Inhalation) A->B C Genotoxicity Screening (e.g., Ames, Micronucleus) B->C D Sub-chronic Toxicity (e.g., 28-day, 90-day studies) C->D E Reproductive & Developmental Toxicity D->E F Chronic Toxicity & Carcinogenicity Bioassays E->F G Safety Assessment Complete F->G

Caption: A conceptual workflow for comprehensive toxicological assessment.

Insights from Structurally Related Compounds

In the absence of direct data, examining the biological activity of structurally related compounds can provide context and suggest potential avenues for investigation. The benzo[d][5][8]dioxole moiety is present in a variety of biologically active molecules.

  • Stiripentol: This approved antiepileptic drug contains a 1,3-benzodioxole ring.[8] Its mechanism of action includes the inhibition of lactate dehydrogenase.[8]

  • Auxin Receptor Agonists: Certain N-(benzo[d][5][8]dioxol-5-yl) derivatives have been designed and synthesized to act as potent auxin receptor agonists, promoting root growth in plants.[9]

  • Cannabinoid Receptor Ligands: The broader carboxamide class of compounds has been explored for activity at cannabinoid receptors.[10][11] Some synthetic cannabinoids are indazole-carboxamides.[10] It is important to note that N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is structurally distinct from these, but this highlights the diverse biological targets of molecules containing the carboxamide functional group.

Conclusion and Future Directions

The current safety and toxicity profile of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is primarily defined by its use as a flavoring agent. While a No Observed Effect Level has been established in this context, the data package is insufficient for a comprehensive assessment for pharmaceutical applications. There is a critical need for a full suite of toxicological studies, including genotoxicity, carcinogenicity, and reproductive toxicity assays, to adequately characterize its safety profile. Researchers and drug development professionals should proceed with caution and consider commissioning these studies before pursuing further development of this compound for applications beyond its current use as a food additive.

References

  • (E)-1-(Benzo[d][5][8]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. Available at:

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2. The Good Scents Company.
  • 745047-51-2|N-(Heptan-4-yl)benzo[d][5][8]dioxole-5-carboxamide - BLDpharm. Available at:

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide - Parchem.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH.
  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PubMed.
  • BIOASSAY OF BENZOIN FOR POSSIBLE CARCINOGENICITY - National Toxicology Program (NTP).
  • Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach - PubMed Central.
  • N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE - gsrs.
  • N-(HEPTAN-4-YL)BENZO[D][5][8]DIOXOLE-5-CARBOXAMIDE | FEMA - Flavor and Extract Manufacturers Association. Available at:

  • N-(heptan-4-yl)benzo[d][5][8]dioxole-5-carboxamide - NIH 3D. Available at:

  • UNII - 4E1875N4ZT. U.S. Food and Drug Administration.

Sources

Methodological & Application

Application Note & Protocol Guide: Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide from Piperonal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a compound of interest in the flavor, fragrance, and pharmaceutical industries.[1] The synthetic strategy commences with the readily available starting material, piperonal (heliotropin). The synthesis is presented as a robust two-step process: (1) the oxidation of piperonal to the key intermediate, piperonylic acid, and (2) the subsequent amide coupling of piperonylic acid with heptan-4-amine to yield the final product. This document elucidates the chemical principles behind each step, offers two distinct, field-proven protocols for the critical amide bond formation, and includes detailed characterization data, troubleshooting insights, and essential safety information. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, efficiency, and mechanistic understanding.

Strategic Overview & Retrosynthesis

The synthesis of the target amide is logically approached through a two-stage transformation. The aldehyde functional group of piperonal is first oxidized to a carboxylic acid, a necessary precursor for amide bond formation. This intermediate, piperonylic acid, is then coupled with the primary amine, heptan-4-amine. Amide formation from a carboxylic acid and an amine requires activation of the carboxylic acid to overcome the non-productive acid-base chemistry that would otherwise dominate.[2][3] This guide details two premier activation strategies: conversion to a highly reactive acyl chloride and a milder, direct coupling using carbodiimide chemistry.

G Piperonal Piperonal (Benzo[d]dioxole-5-carbaldehyde) PiperonylicAcid Piperonylic Acid (Intermediate I) Piperonal->PiperonylicAcid Step 1: Oxidation (KMnO₄) Target N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (Final Product) PiperonylicAcid->Target Step 2: Amide Coupling

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of Piperonylic Acid (Intermediate I)

Introduction & Mechanistic Rationale

The conversion of an aromatic aldehyde to a carboxylic acid is a fundamental oxidation reaction. For this transformation, potassium permanganate (KMnO₄) is an exceptionally effective and widely documented reagent.[4][5] Its high oxidation potential ensures a rapid and complete conversion of piperonal. The reaction proceeds by the attack of the permanganate ion on the aldehyde's carbonyl carbon, followed by the collapse of an intermediate manganate ester, ultimately yielding the carboxylate salt. The reaction is performed in an aqueous base, which is subsequently acidified during workup to protonate the carboxylate, precipitating the desired piperonylic acid. Careful temperature control is critical to prevent potential side reactions and ensure a high yield of the desired product.[4]

Experimental Protocol: KMnO₄ Oxidation

This protocol is adapted from the highly reliable procedure documented in Organic Syntheses.[4]

Table 1: Reagents for Piperonylic Acid Synthesis

ReagentM.W. ( g/mol )AmountMoles (mol)Equiv.
Piperonal150.1315.0 g0.101.0
Potassium Permanganate (KMnO₄)158.0317.4 g0.111.1
Sodium Hydroxide (NaOH)40.006.0 g0.151.5
Deionized Water18.02~1 L--
Sodium Bisulfite (NaHSO₃)104.06As needed--
Hydrochloric Acid (HCl), conc.36.46As needed--

Step-by-Step Procedure:

  • Setup: In a 2 L beaker equipped with a mechanical stirrer, dissolve 6.0 g of sodium hydroxide in 800 mL of deionized water. Add 15.0 g of piperonal to this solution.

  • Oxidant Preparation: In a separate 500 mL beaker, dissolve 17.4 g of potassium permanganate in 200 mL of warm deionized water.

  • Reaction: Gently heat the piperonal solution to 70-80°C. Begin the dropwise addition of the warm potassium permanganate solution to the vigorously stirred piperonal solution. Maintain the reaction temperature between 70-80°C throughout the addition. The addition should take approximately 45-60 minutes. The purple color of the permanganate should disappear as it is consumed.

  • Completion & Quenching: After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion. A brown precipitate of manganese dioxide (MnO₂) will form. Cool the mixture to room temperature and destroy any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color is completely discharged.

  • Workup: Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the clear filtrate in an ice bath. While stirring, slowly acidify the solution with concentrated hydrochloric acid until the pH is ~2. A voluminous white precipitate of piperonylic acid will form.

  • Isolation & Purification: Collect the crude piperonylic acid by vacuum filtration, wash the solid with cold water, and dry it in a vacuum oven. For higher purity, the product can be recrystallized from ethanol or water.

Expected Outcome:

  • Yield: 90-96%[5]

  • Appearance: White crystalline solid.

  • Melting Point: 227-229°C.

Part II: Amide Coupling to Synthesize Final Product

Introduction to Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in medicinal and organic chemistry.[3] As direct heating of a carboxylic acid and an amine is often low-yielding, two primary strategies are employed: (A) conversion of the carboxylic acid to a highly electrophilic acyl chloride, followed by reaction with the amine, and (B) in-situ activation using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods are presented below, allowing for flexibility based on laboratory resources and desired reaction conditions.

Method A: The Acyl Chloride Pathway

Rationale: This classic, two-step approach is highly effective and utilizes cost-effective reagents. The carboxylic acid is first converted to piperonyl chloride using thionyl chloride (SOCl₂).[6] This acyl chloride is a potent electrophile that reacts rapidly with heptan-4-amine to form the stable amide bond. A tertiary amine base is included in the second step to scavenge the HCl generated during the reaction.[2][7]

G cluster_0 Step 2a: Acyl Chloride Formation cluster_1 Step 2b: Amidation Acid Piperonylic Acid Intermediate Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride Piperonyl Chloride Intermediate->AcylChloride - SO₂ - Cl⁻ SO2_HCl SO₂ + Cl⁻ AcylChloride2 Piperonyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride2->Tetrahedral + Amine Amine Heptan-4-amine Product Target Amide Tetrahedral->Product - Cl⁻ HCl HCl

Caption: Mechanism of the acyl chloride pathway.

Protocol 2A: Synthesis via Piperonyl Chloride

Table 2: Reagents for Acyl Chloride Pathway

ReagentM.W. ( g/mol )Amount (Step 2a)Moles (mol)Amount (Step 2b)Moles (mol)
Piperonylic Acid166.138.3 g0.05--
Thionyl Chloride (SOCl₂)118.9710 mL (~16.4 g)0.138--
Heptan-4-amine115.22--5.76 g0.05
Triethylamine (TEA)101.19--7.0 mL (5.05 g)0.05
Dichloromethane (DCM)84.9350 mL-100 mL-

Step-by-Step Procedure:

  • Step 2a (Acyl Chloride Formation): (WORK IN A FUME HOOD) To a round-bottom flask containing 8.3 g of piperonylic acid, add 10 mL of thionyl chloride and a few drops of DMF (catalyst). Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The solid will dissolve, and gas (SO₂ and HCl) will evolve. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude piperonyl chloride (a solid or oil) is used directly in the next step.

  • Step 2b (Amidation): Dissolve the crude piperonyl chloride in 100 mL of anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, dissolve 5.76 g of heptan-4-amine and 7.0 mL of triethylamine in 50 mL of DCM. Add the amine solution dropwise to the cold acyl chloride solution over 30 minutes.

  • Reaction & Workup: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC. Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.

Method B: The EDC/HOBt Coupling Pathway

Rationale: This method offers a milder, one-pot alternative to the acyl chloride route. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] In the presence of HOBt (1-Hydroxybenzotriazole), this intermediate is rapidly converted to an HOBt-ester.[10][11] This active ester efficiently acylates the amine while minimizing side reactions. A key advantage is that the urea byproduct formed from EDC is water-soluble, simplifying its removal during the aqueous workup.[9]

G Acid Piperonylic Acid Isourea O-Acylisourea Intermediate Acid->Isourea + EDC EDC EDC HOBt_Ester HOBt Active Ester Isourea->HOBt_Ester + HOBt Urea EDC-Urea (Water Soluble) HOBt HOBt Product Target Amide HOBt_Ester->Product + Amine - HOBt Amine Heptan-4-amine

Sources

Application Notes and Protocols for the Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is arguably the most fundamental linkage in modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. The synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide serves as an exemplary model for the construction of this critical functional group, combining a biologically relevant benzodioxole scaffold with a lipophilic alkyl amine. The benzodioxole moiety is a common feature in natural products and has been explored for various therapeutic applications.[1][2] This application note provides a comprehensive guide for the reliable synthesis of this target molecule, beginning with the preparation of the requisite carboxylic acid from a common starting material, followed by a comparative analysis of two robust amide coupling protocols.

The protocols detailed herein are designed to be self-validating, offering researchers a clear rationale for procedural steps and a predictive framework for reaction outcomes. We will explore both a classic carbodiimide-mediated coupling and a more modern uronium salt-based method, providing insights into the advantages and specific applications of each.

Synthetic Strategy Overview

The synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is approached in a two-step sequence. First, the commercially available aldehyde, piperonal, is oxidized to the corresponding benzo[d]dioxole-5-carboxylic acid. Second, this carboxylic acid is coupled with heptan-4-amine to form the target amide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling Piperonal Piperonal CarboxylicAcid Benzo[d]dioxole-5-carboxylic Acid Piperonal->CarboxylicAcid Oxidation (e.g., Pinnick) FinalProduct N-(heptan-4-yl)benzo[d]dioxole- 5-carboxamide CarboxylicAcid->FinalProduct Heptan4Amine Heptan-4-amine Heptan4Amine->FinalProduct Coupling Amide Coupling (EDC/HOBt or HATU)

Caption: Overall synthetic scheme.

Part I: Preparation of Benzo[d]dioxole-5-carboxylic Acid via Pinnick Oxidation

Rationale: To form an amide bond, a carboxylic acid functional group is required. Piperonal (benzo[d]dioxole-5-carbaldehyde) is a stable and inexpensive starting material.[3][4] The Pinnick oxidation is an exceptionally mild and efficient method for the conversion of aldehydes to carboxylic acids, particularly for aromatic aldehydes that may be sensitive to harsher conditions.[1][5] It utilizes sodium chlorite (NaClO2) as the oxidant, with chlorous acid (HClO2) being the active species, and is known for its high functional group tolerance and minimal side reactions.[5]

Materials and Reagents
CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
PiperonalC₈H₆O₃150.1337263
Sodium Chlorite (NaClO₂)ClNaO₂90.44--
Sodium Dihydrogen Phosphate (NaH₂PO₄)H₂NaO₄P119.98--
2-Methyl-2-buteneC₅H₁₀70.13-13438.5
tert-ButanolC₄H₁₀O74.1225.782.4
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6
Protocol: Pinnick Oxidation of Piperonal
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperonal (1.0 eq) in tert-butanol (approx. 0.5 M).

  • Addition of Reagents: To this solution, add 2-methyl-2-butene (2.0 eq). In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water (use a minimal amount of water to dissolve the salts).

  • Reaction Execution: Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the stirred solution of piperonal at room temperature. The reaction is typically exothermic; an ice bath can be used to maintain the temperature below 35 °C.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the piperonal spot. The reaction is generally complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and acidify to pH ~2-3 with 1M HCl. This will precipitate the carboxylic acid product.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield benzo[d]dioxole-5-carboxylic acid. The product can be further purified by recrystallization from ethanol/water if necessary.

Part II: Amide Bond Formation Protocols

The choice of coupling reagent is critical for achieving high yields and purity in amide synthesis. We present two highly effective methods.

Method A: EDC/HOBt Mediated Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it traps this intermediate to form an HOBt-ester. This new intermediate is less prone to racemization (if chiral centers are present) and side reactions, and it reacts efficiently with the amine.[8] The urea byproduct from EDC is water-soluble, simplifying purification via an aqueous workup.

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis (side reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Heptan-4-amine

Caption: EDC/HOBt coupling mechanism.

Protocol: EDC/HOBt Coupling
  • Reaction Setup: To a solution of benzo[d]dioxole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M), add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add heptan-4-amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is necessary to neutralize the hydrochloride salt of EDC and the carboxylic acid proton.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Method B: HATU Mediated Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, even with sterically hindered or electron-deficient substrates.[9] Similar to HOBt, the aza-benzotriazole moiety of HATU forms a highly activated ester with the carboxylic acid, which then rapidly reacts with the amine.[9] This method often provides higher yields and requires shorter reaction times compared to carbodiimide methods.[8]

G RCOOH Carboxylic Acid Active_Ester O-Acyl-Azabenzotriazole Intermediate RCOOH->Active_Ester + HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine Heptan-4-amine

Caption: HATU coupling mechanism.

Protocol: HATU Coupling
  • Reaction Setup: In a round-bottom flask, dissolve benzo[d]dioxole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M).

  • Base and Amine Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes. Then, add heptan-4-amine (1.1 eq).

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x), followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the final product.

Method Comparison
FeatureMethod A: EDC/HOBtMethod B: HATU
Reagent Cost LowerHigher
Reaction Time 12-24 hours1-3 hours
Byproduct Removal Water-soluble urea, easy workupWater-soluble
Efficiency Good to excellentExcellent, especially for difficult couplings
Side Reactions Potential for racemization (mitigated by HOBt)Low racemization potential

Part III: Product Characterization

The final product, N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
Melting Point 116 °C

(Data sourced from commercial supplier information)[2][10][11]

Spectroscopic Analysis
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons on the benzodioxole ring, a singlet for the -OCH₂O- protons (~6.0 ppm), a multiplet for the N-H proton (amide), a multiplet for the CH proton on the heptyl chain adjacent to the nitrogen, and overlapping multiplets for the remaining alkyl protons of the heptyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon (~165-170 ppm), aromatic carbons, the -OCH₂O- carbon (~101 ppm), and aliphatic carbons of the heptyl chain.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum is a powerful tool for confirming the presence of the amide functional group. Key expected absorptions include:

    • N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

    • C=O stretch (Amide I band): A strong, sharp absorption between 1630-1680 cm⁻¹.

    • N-H bend (Amide II band): A peak around 1515-1550 cm⁻¹.

    • C-O-C stretch: Strong absorptions characteristic of the benzodioxole ether linkages.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 264.16.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent-Specific Hazards:

    • EDC.HCl: Can cause skin and serious eye irritation.[10][12][13]

    • HATU: Flammable solid; causes skin and serious eye irritation. May cause respiratory irritation.[14][15][16]

    • Piperonal: May cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[5][17]

    • Heptan-4-amine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[18]

    • DIPEA/TEA: Flammable and corrosive liquids.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides two robust and well-documented protocols for the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. The choice between the EDC/HOBt and HATU methods will depend on factors such as substrate reactivity, desired reaction time, and cost considerations. Both pathways, when executed with care, offer reliable and scalable routes to this and other structurally similar amide-containing molecules, which are of significant interest to the pharmaceutical and flavor industries.[11]

References

  • Co-oxidation of piperine to piperonal and 3,4-methylenedioxycinnamaldehyde during linoleic acid oxidation by LOXPsa1 from P. sapidus. ResearchGate. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • 4-Heptanamine | C7H17N. PubChem. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Pinnick oxidation. Wikipedia. Available from: [Link]

  • Safety Data Sheet: EDC-HCl. Carl ROTH. Available from: [Link]

  • Piperonal | C8H6O3. PubChem. Available from: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Center for Biotechnology Information. Available from: [Link]

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. Available from: [Link]

  • Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. National Center for Biotechnology Information. Available from: [Link]

  • IR: carboxylic acids. University of Calgary. Available from: [Link]

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2. The Good Scents Company. Available from: [Link]

  • Potassium Permanganate. Organic Chemistry Portal. Available from: [Link]

  • Safety Data Sheet. AAPPTec. Available from: [Link]

  • Surfactant assisted permanganate oxidation of aromatic compounds. ResearchGate. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Warshel Chemical Ltd. Available from: [Link]

Sources

Application Note: Quantitative Analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated analytical method for the sensitive and selective quantification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in biological matrices, specifically human plasma. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[1][2] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a small molecule with potential applications as a pharmaceutical intermediate and a flavoring agent.[5] Its chemical structure, featuring a benzodioxole core, an amide linkage, and an alkyl chain, necessitates a highly specific and sensitive analytical method for accurate quantification in complex biological matrices. Such quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.[6] This document outlines a comprehensive protocol for the quantitative analysis of this compound, addressing the common challenges of matrix effects and the need for high-throughput analysis.[2][6]

Chemical Information:

Parameter Value Reference
Compound Name N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide [5][7][8][9][10]
CAS Number 745047-51-2 [5][7][8][9][10]
Molecular Formula C15H21NO3 [5][7][8][9]
Molecular Weight 263.33 g/mol [5][7][8]
Appearance White crystalline powder [5][10]

| Solubility | Slightly soluble in alcohol, sparingly soluble in water |[7] |

Principle of the Method

The analytical method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.[1] An internal standard (IS) is employed to ensure accuracy and precision by compensating for variations during sample preparation and analysis.[11] The analyte and IS are extracted from the plasma matrix using solid-phase extraction (SPE), separated on a reversed-phase HPLC column, and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_add Add Internal Standard Sample->IS_add SPE Solid-Phase Extraction (SPE) IS_add->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC HPLC Separation Recon->LC MS Tandem MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 1: Overall experimental workflow for the quantification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Materials and Reagents

  • N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., N-(heptan-4-yl-d4)benzo[d]dioxole-5-carboxamide)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)[12]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[13]

  • Class A volumetric flasks and pipettes

  • 96-well plates (optional, for high-throughput)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Detailed Protocols

Standard and Internal Standard Stock Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of sample preparation is critical to remove matrix interferences and concentrate the analyte.[14] SPE is a robust technique for cleaning up complex biological samples.[13][15]

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL) and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex thoroughly. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 20% B to 95% B over 5 minutesA gradient elution allows for the separation of the analyte from potential matrix components.
Flow Rate 0.3 mL/minAppropriate for the column dimensions to ensure efficient separation.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmide-containing compounds often ionize well in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transitions To be determined by infusionPrecursor and product ions are specific to the analyte and IS.
Source Temperature 500°COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for efficient ionization.

Note: The specific MRM transitions for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and its internal standard must be determined by direct infusion of the standard solutions into the mass spectrometer.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[16] The validation should be performed according to the ICH Q2(R2) guidelines.[3][17][18]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of endogenous plasma components. This is evaluated by analyzing blank plasma samples from multiple sources.

  • Linearity and Range: The method should be linear over a defined concentration range. A calibration curve of at least five non-zero standards should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.[19]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[20] The LOD is the lowest concentration that can be reliably detected.

  • Recovery: The extraction efficiency of the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[11] This is assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 3: Representative Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% (80-120% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Factor CV ≤ 15%

Data Analysis and Quantification

The concentration of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.

data_analysis cluster_calibration Calibration Curve cluster_quantification Sample Quantification Standards Analyze Calibration Standards Ratio Calculate Peak Area Ratio (Analyte/IS) Standards->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regression Perform Linear Regression Plot->Regression Interpolate Interpolate Concentration from Calibration Curve Regression->Interpolate Unknown Analyze Unknown Sample Unknown_Ratio Calculate Peak Area Ratio (Analyte/IS) Unknown->Unknown_Ratio Unknown_Ratio->Interpolate

Figure 2: Data analysis workflow for quantification.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in human plasma. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation provide a solid foundation for researchers in drug development and related fields. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and reproducible data.

References

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from [Link]

  • Wleklik, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Pharmaceuticals, 15(12), 1523. [Link]

  • A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. (2024). ResearchGate. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Vu, K., et al. (2012). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Chromatography B, 903, 1-10. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Watson International. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]

  • Ray, A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

  • Ivanes, F., et al. (2022). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Metabolites, 12(3), 221. [Link]

  • Liu, M., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Methods. [Link]

  • Hopfgartner, G. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Clinical Chemistry and Laboratory Medicine, 41(7), 843-853. [Link]

  • Wang, L., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2623. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Lappalainen, J. (2025). DETECTION OF PHARMACEUTICAL DRUG ABUSE FROM BIOLOGICAL MATRICES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. LUTPub. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • De Luca, S., et al. (2023). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Molecules, 28(15), 5849. [Link]

Sources

Quantitative Analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in Human Plasma by a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in human plasma. N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a compound with applications as a flavor intermediate and potential use as a pharmaceutical intermediate[1]. Given its structural characteristics, which are similar to some novel psychoactive substances (NPS), a validated analytical method is crucial for its detection in various matrices for forensic, clinical, and research purposes.[2] The described method utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput analysis in a regulated laboratory environment.

Introduction

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (CAS 745047-51-2) is a synthetic compound with a molecular weight of 263.33 g/mol [3][4]. While it has known applications in the flavor and fragrance industry, the core benzodioxole carboxamide structure is found in a number of synthetic cannabinoids, a class of novel psychoactive substances that pose significant challenges to forensic and clinical toxicology laboratories.[2] The continuous emergence of such compounds necessitates the development of flexible and reliable analytical methods capable of their unambiguous identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drugs and metabolites in complex biological matrices due to its high selectivity, sensitivity, and wide applicability.[5][6] This technique allows for the physical separation of the analyte from matrix components via LC, followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions using MS/MS.[7][8]

This document provides a comprehensive, step-by-step protocol for the extraction and analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide from human plasma. The causality behind key experimental choices, from sample preparation to instrument parameters, is explained to provide a framework for adaptation and troubleshooting.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, minimizing matrix interference and ensuring high data quality. The process begins with sample pre-treatment and extraction, followed by instrumental analysis and data processing.

LCMSMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with Internal Standard (IS) plasma->spike pretreat Pre-treatment (e.g., pH adjustment) spike->pretreat spe Solid Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry Evaporation & Reconstitution elute->dry vial Transfer to Autosampler Vial dry->vial lc LC Separation (C18 Column) vial->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Caption: A schematic of the complete analytical process.

Materials and Methods

Chemicals and Reagents
  • N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide reference standard (≥98% purity)

  • N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide-d5 (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • Formic acid (≥99%) and ammonium formate (≥99%) (Agilent Technologies or equivalent)[6]

  • Human plasma (drug-free, pooled)

  • Oasis MCX Solid Phase Extraction cartridges (Waters Corporation or equivalent)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent[6]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent[6]

  • Analytical Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol/water.

Sample Preparation Protocol

The selection of a sample preparation technique is critical for removing matrix components like proteins and phospholipids that can cause ion suppression and interfere with analysis.[9] Solid Phase Extraction (SPE) was chosen for its ability to provide cleaner extracts and more consistent recoveries compared to simpler methods like protein precipitation or liquid-liquid extraction.[10][11]

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to all samples except for the double blank.

  • Add 20 µL of the appropriate analyte working solution to calibration and QC samples. For blank and unknown samples, add 20 µL of 50:50 methanol/water.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Condition an Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water/Acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following parameters were optimized to achieve sharp peak shapes, good separation from matrix components, and maximum signal intensity.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Analytical Column Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions

| Total Run Time | 10 min |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Capillary Voltage 3500 V

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Analyte (Quantifier) 264.2 165.1 20
Analyte (Qualifier) 264.2 135.1 25

| Internal Standard (-d5) | 269.2 | 165.1 | 20 |

Method Validation

The developed method was rigorously validated to ensure its reliability and suitability for its intended purpose.[5][12] Validation was performed by assessing specificity, linearity, limits of detection and quantification, accuracy, precision, recovery, and matrix effects.[13][14]

Validation_Parameters Figure 2: Key Pillars of Method Validation center Method Validation spec Specificity & Selectivity center->spec lin Linearity & Range center->lin lod LOD & LOQ center->lod acc Accuracy center->acc prec Precision center->prec rec Recovery center->rec mat Matrix Effect center->mat

Caption: Core parameters assessed during method validation.

Results of Validation

Specificity: No interfering peaks from endogenous plasma components were observed at the retention time of the analyte or the internal standard in six different lots of blank human plasma.

Linearity: The method was linear over the concentration range of 0.1 to 100 ng/mL. The calibration curve, constructed by plotting the peak area ratio (analyte/IS) against the concentration, yielded a coefficient of determination (r²) > 0.99.

LOD & LOQ: The Limit of Detection (LOD) was determined to be 0.05 ng/mL (S/N > 3), and the Limit of Quantification (LOQ) was established at 0.1 ng/mL (S/N > 10) with acceptable accuracy and precision.

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (Low, Mid, High, and Dilutional). The results are summarized in Table 4. All values were within the acceptable limit of ±15% (±20% for LOQ).

Table 4: Summary of Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LOQ 0.1 8.5 105.2 11.2 103.8
Low 0.3 6.1 97.5 8.4 99.1
Mid 10 4.3 101.3 5.9 102.5

| High | 80 | 3.8 | 98.9 | 5.1 | 99.6 |

Recovery and Matrix Effect: The extraction recovery was consistent across the QC levels, averaging 88%. The matrix effect was assessed and found to be minimal, with an average matrix factor of 0.95, indicating that the chosen SPE protocol effectively removes ion-suppressing components from the plasma matrix.

Conclusion

A highly selective, sensitive, and reliable LC-MS/MS method for the quantification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in human plasma has been developed and thoroughly validated. The method employs a straightforward Solid Phase Extraction protocol and a rapid 10-minute chromatographic run, making it suitable for high-throughput analysis. The validation results confirm that the method is accurate, precise, and fit for purpose, providing a valuable tool for researchers in forensic science, clinical toxicology, and drug development.

References

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2. The Good Scents Company.
  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. MDPI. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Institutes of Health (NIH). [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • (PDF) Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. ResearchGate. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]

  • (PDF) Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. ResearchGate. [Link]

  • Sample preparation strategies for the determination of psychoactive substances in biological fluids. ResearchGate. [Link]

  • Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. International Association of Forensic Toxicologists (TIAFT). [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

  • N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Warshel Chemical Ltd. [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals. National Institutes of Health (NIH). [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

Sources

Application Note: Optimized Flash Chromatography Protocol for the Purification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the purification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a moderately polar synthetic compound, using normal-phase flash column chromatography. The synthesis of such carboxamides often results in crude mixtures containing unreacted starting materials and byproducts. This guide outlines a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. It then details a preparative flash chromatography protocol, including sample loading techniques and a gradient elution strategy designed for high-resolution separation. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the purification principles. The protocol is designed to be a self-validating system, ensuring the isolation of the target compound with high purity, suitable for downstream applications in research and drug development.

Introduction and Principle of Separation

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a molecule featuring a polar benzodioxole-carboxamide head group and a non-polar N-heptyl tail[1][2]. Its molecular weight is 263.33 g/mol [2][3]. This amphipathic nature makes it a compound of moderate overall polarity, with an estimated LogP of 3.276[1]. The primary challenge in its synthesis, typically an amidation reaction between benzo[d]dioxole-5-carboxylic acid and heptan-4-amine, is the removal of the polar carboxylic acid starting material and other potential impurities[4].

Normal-phase chromatography is the method of choice for this purification. The principle relies on the partitioning of the sample components between a polar, solid stationary phase (silica gel) and a non-polar, liquid mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase.

  • Separation Mechanism: Components of the crude mixture are adsorbed onto the silica gel. The mobile phase flows through the column, competing for interaction with the components.

    • Non-polar impurities have minimal interaction with the polar silica and are readily eluted by the non-polar mobile phase, exiting the column first.

    • The target compound , being moderately polar, adsorbs to the silica but is displaced as the concentration of the polar mobile phase solvent increases.

    • Highly polar impurities , such as the unreacted carboxylic acid, interact very strongly with the silica gel and require a high concentration of the polar solvent to be eluted.

This differential partitioning allows for the effective separation of the target compound from both less polar and more polar impurities.

Materials and Methods

2.1. Equipment and Consumables

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt) OR a glass column for manual flash chromatography.

  • Pre-packed silica gel flash column (e.g., Silica 60, 40-63 µm particle size).

  • UV-Vis detector or TLC plates for fraction analysis.

  • TLC plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

  • Standard laboratory glassware (beakers, flasks, test tubes).

2.2. Solvents and Reagents

  • Crude N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

  • Hexanes (HPLC grade).

  • Ethyl Acetate (EtOAc, HPLC grade).

  • Dichloromethane (DCM, HPLC grade).

  • Acetone (ACS grade, for dry loading).

  • TLC stain (e.g., potassium permanganate).

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three core stages: method development using TLC, preparative purification via flash chromatography, and post-purification analysis.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The key to successful column chromatography is developing the correct solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound of approximately 0.25-0.35[5]. This Rf range ensures that the compound will elute from the column in a reasonable number of column volumes (CV), typically around 3-4 CVs, leading to good separation[6].

Protocol:

  • Prepare several TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plates.

  • Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). The benzodioxole ring is a strong chromophore[7]. Circle the spots.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

Data Interpretation:

  • Ideal Rf: The solvent system that gives the target product an Rf of ~0.3 is the ideal starting point for the column[5].

  • Rf too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from non-polar impurities. Decrease the proportion of ethyl acetate.

  • Rf too low (<0.2): The compound will be strongly retained, leading to long run times and potential band broadening. Increase the proportion of ethyl acetate[9].

Solvent System (Hexanes:EtOAc) Observed Rf (Product) Analysis & Next Step
9:10.10Too low. Increase polarity.
8:20.28Optimal. Good separation from baseline and solvent front.
7:30.45Too high. Decrease polarity.

Table 1: Hypothetical TLC optimization results.

Part 2: Preparative Flash Chromatography

Based on the TLC results (8:2 Hex:EtOAc), a gradient elution is designed to ensure optimal separation. A gradient provides a more robust separation than an isocratic elution, especially for complex mixtures[10].

2.1 Sample Loading (Dry Loading Recommended)

Dry loading is superior to liquid loading when the sample has poor solubility in the initial, non-polar mobile phase or when high resolution is required[11]. It prevents the sample solvent from disrupting the equilibrium at the top of the column[11].

Protocol:

  • Dissolve the crude compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add ~2-4 g of fresh silica gel to the solution to form a slurry[12].

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

  • Carefully add the powder to the top of the packed chromatography column.

2.2 Column Elution

The following gradient is designed for a standard 40 g silica column. Flow rate is typically set to ~40 mL/min. The benzodioxole moiety allows for UV detection around 254 nm and 286 nm[7].

Step Column Volumes (CV) Solvent A (%) (Hexanes) Solvent B (%) (EtOAc) Purpose
1. Equilibration2955Equilibrate the column with the non-polar starting condition.
2. Elute Non-Polar Impurities3955Wash out very non-polar byproducts.
3. Product Elution Gradient 1095 -> 705 -> 30A shallow gradient to elute the target compound with high resolution.
4. Column Flush35050Strip highly polar impurities (e.g., starting carboxylic acid) from the column.

Table 2: Recommended Gradient Profile for Purification.

Workflow Diagram

Purification_Workflow cluster_prep Preparation & Optimization cluster_purify Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Optimize Solvents DryLoad Dry Load Sample on Silica Crude->DryLoad Prepare for Column Flash Flash Chromatography (Gradient Elution) DryLoad->Flash Fractions Collect Fractions Flash->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Compound Evaporation->Pure_Product

Caption: Workflow for the purification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Part 3: Fraction Analysis and Compound Isolation
  • TLC Analysis: Spot every few collected fractions onto a TLC plate alongside a spot of the original crude mixture. Develop the plate using the optimized solvent system (e.g., 8:2 Hex:EtOAc).

  • Pooling: Identify the fractions that contain only the single spot corresponding to the pure product. These fractions are combined (pooled) into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. Its purity should be confirmed by analytical methods such as ¹H NMR, LC-MS, or HPLC.

Conclusion

This application note details a systematic and reliable method for the purification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide using normal-phase flash chromatography. By employing a logical workflow of TLC-based method development, followed by an optimized gradient elution with a dry loading technique, this protocol enables the efficient removal of both polar and non-polar impurities. This method provides a high-purity final product suitable for the stringent requirements of research and pharmaceutical development.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from University of Rochester website. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Molecular Diversity, 12(3-4), 221-227. [Link]

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from The Good Scents Company website. [Link]

  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from Warshel Chemical Ltd website. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? [Discussion post]. ResearchGate. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from Alwsci website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from PubChem. [Link]

  • ChemTips. (2013, January 29). Dry Loading in Flash Chromatography. Retrieved from WordPress.com. [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. [Link]

  • Biotage. (2019, September 17). Preparation and use of an internal dry loading device for flash chromatography. Retrieved from Biotage website. [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from Wikipedia. [Link]

  • Christ, M. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography? [Discussion post]. ResearchGate. [Link]

  • Dong, M. W. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 34(5), 194-203. [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from Sorbtech website. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 19(17), 4556–4559. [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from Yamazen website. [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from Biotage website. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from Shimadzu website. [Link]

Sources

Application Notes & Protocols: A Framework for Investigating Novel Modulators of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: February 2026

A Note on N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide:

Initial searches for the specific compound N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide did not yield significant public-domain data regarding its biological activity or application in drug discovery. The compound is listed commercially as a flavoring agent and fragrance intermediate.[1][2][3][4] While the benzodioxole scaffold is present in various biologically active molecules,[5][6][7][8][9][10][11] without specific data, any discussion of its therapeutic potential would be speculative.

Therefore, this guide has been developed as a comprehensive framework for researchers investigating novel compounds targeting the endocannabinoid system. To provide concrete, data-supported examples, we will use the well-characterized and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) , as a model compound.[12][13] This document will serve as a detailed roadmap, outlining the principles, methodologies, and critical considerations for advancing a candidate molecule from initial characterization to preclinical evaluation.

Introduction: Targeting Endocannabinoid Degradation

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. A key therapeutic strategy for harnessing the ECS is to enhance the signaling of endogenous cannabinoids, such as anandamide (AEA), by inhibiting their degradation.[14] The primary enzyme responsible for AEA hydrolysis is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase.[12][15]

Pharmacological inhibition of FAAH elevates endogenous AEA levels, leading to analgesic, anxiolytic, anti-inflammatory, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[12] This makes FAAH a compelling target for drug discovery. URB597 is a potent and selective FAAH inhibitor that has been extensively studied in preclinical models.[16][17] It does not significantly interact with cannabinoid receptors or anandamide transporters, making it a valuable tool for investigating the therapeutic potential of FAAH inhibition.[16][17]

Mechanism of Action: Indirect Agonism of Cannabinoid Receptors

URB597 acts by irreversibly inhibiting FAAH, thereby preventing the breakdown of anandamide.[12][18] The resulting increase in anandamide levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[16] This "indirect agonism" provides a more nuanced and potentially safer therapeutic approach compared to direct-acting cannabinoid receptor agonists. The analgesic effects of URB597 in inflammatory pain models, for instance, have been shown to be mediated by both CB1 and CB2 receptors.[16]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_precursor NAPE NAPE_PLD NAPE-PLD AEA_precursor->NAPE_PLD Stimulus AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis CB1R CB1 Receptor AEA->CB1R Retrograde Signaling FAAH FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites URB597 URB597 URB597->FAAH Inhibition AEA_uptake AEA (from synapse) AEA_uptake->FAAH Hydrolysis cluster_pre cluster_pre CB1R->cluster_pre Modulates Neurotransmitter Release caption FAAH Inhibition Signaling Pathway

Mechanism of URB597 action.

Experimental Protocols

The following protocols are foundational for characterizing a novel FAAH inhibitor.

In Vitro Characterization

Objective: To determine the potency, selectivity, and mechanism of inhibition of the test compound on FAAH.

Protocol 1: FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.

  • Materials:

    • FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)[19]

    • Recombinant human or rat FAAH

    • Test compound (e.g., URB597) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a dilution series of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, FAAH enzyme, and either the test compound or vehicle (DMSO).

    • Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme. The potency of carbamate inhibitors like URB597 can be pH-dependent.[18]

    • Initiate the reaction by adding the FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 15-30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Data Presentation:

CompoundFAAH SourceIC50 (nM)
URB597 (Example)Human Liver Microsomes3
URB597 (Example)Rat Brain Membranes52
Test CompoundHumanExperimental Value
Test CompoundRatExperimental Value

Table 1: Example data for in vitro FAAH inhibition.[17]

Protocol 2: Selectivity Profiling

To ensure the compound is selective for FAAH, it should be tested against other serine hydrolases and relevant off-targets (e.g., CB1 and CB2 receptors, MAGL). This is typically done through commercially available screening panels.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To assess the in vivo effects of the compound on FAAH activity and its therapeutic efficacy in a relevant animal model.

Protocol 3: Ex Vivo FAAH Activity Assay

This protocol measures the extent of FAAH inhibition in brain tissue after systemic administration of the compound.

  • Materials:

    • Rodents (rats or mice)

    • Test compound formulated for in vivo administration (e.g., in DMSO)[20]

    • Tissue homogenizer

    • Radiolabeled anandamide ([³H]AEA) or fluorometric substrate

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Administer the test compound (e.g., URB597 at 0.3 mg/kg, i.p.) or vehicle to a cohort of animals.[16]

    • At a predetermined time point (e.g., 1 hour), euthanize the animals and rapidly dissect the brain.

    • Homogenize the brain tissue in ice-cold assay buffer.[21]

    • Measure the FAAH activity in the homogenates using a suitable assay (e.g., by quantifying the release of [³H]ethanolamine from [³H]AEA).

    • Compare the FAAH activity in the treated group to the vehicle group to determine the percent inhibition.

Protocol 4: Inflammatory Pain Model (CFA-Induced Hyperalgesia)

This model is used to evaluate the analgesic efficacy of the compound in a state of persistent inflammatory pain.[16]

  • Materials:

    • Rodents

    • Complete Freund's Adjuvant (CFA)

    • Test compound

    • Paw pressure or thermal sensitivity testing apparatus

  • Procedure:

    • Induce inflammation by injecting CFA into the plantar surface of one hind paw.

    • 24 hours post-CFA injection, assess baseline pain sensitivity (mechanical allodynia or thermal hyperalgesia).

    • Administer the test compound or vehicle.

    • Measure pain sensitivity at multiple time points post-administration (e.g., 1, 2, 4, and 6 hours).[16]

    • The analgesic effect is quantified as a reversal of the CFA-induced decrease in paw withdrawal threshold.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 2h post-dose
Vehicle-1.5 ± 0.2
URB597 (Example)0.34.8 ± 0.5*
Test CompoundDose 1Experimental Value
Test CompoundDose 2Experimental Value

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. Table 2: Example data for in vivo efficacy in a pain model.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Primary Screening: FAAH Inhibition Assay (IC50) B Selectivity Profiling: - Other Serine Hydrolases - CB1/CB2 Receptors A->B C Mechanism of Action: - Reversibility - pH Dependence B->C D Pharmacodynamics: Ex Vivo FAAH Inhibition C->D Promising In Vitro Profile E Pharmacokinetics: (ADME studies) D->E F Efficacy Models: - Inflammatory Pain - Anxiety (Elevated Plus Maze) E->F G Safety/Tolerability: - Motor Function (Rotarod) - Body Temperature F->G end Lead Candidate G->end Favorable Preclinical Profile start Novel Compound start->A caption Drug Discovery Workflow

General workflow for FAAH inhibitor discovery.

Data Interpretation and Critical Considerations

  • Structure-Activity Relationship (SAR): A systematic exploration of how chemical structure relates to biological activity is crucial for optimizing lead compounds.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for predicting its in vivo behavior and designing appropriate dosing regimens.

  • Therapeutic Window: A key advantage of FAAH inhibitors is their potentially wider therapeutic window compared to direct cannabinoid agonists. Efficacy should be observed at doses that do not produce CNS side effects like motor impairment or hypothermia.[16] Studies have shown that URB597 lacks motor side effects at doses that are effective for analgesia.[16]

  • Species Differences: Be aware of potential differences in FAAH structure and function between species, which can affect the translatability of preclinical findings.

Conclusion

The inhibition of FAAH represents a promising therapeutic strategy for a range of disorders. The protocols and framework outlined in this guide provide a robust starting point for the investigation of novel FAAH inhibitors. By systematically characterizing the in vitro and in vivo properties of new chemical entities, researchers can effectively advance promising candidates toward clinical development.

References

  • Holt, S., et al. (2005). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology, 146(3), 467–476. Available at: [Link]

  • Iannotti, F. A., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 161. Available at: [Link]

  • McMahon, L. R., & Koek, W. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British Journal of Pharmacology, 165(8), 2694–2704. Available at: [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(4), 314–330. Available at: [Link]

  • Baranowska-Kuczko, M., et al. (2021). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. International Journal of Molecular Sciences, 22(21), 11847. Available at: [Link]

  • Kozlowska, H., et al. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. International Journal of Molecular Sciences, 21(14), 4882. Available at: [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. Available at: [Link]

  • Wikipedia. (n.d.). Psychoactive drug. Retrieved from [Link]

  • Wei, C-X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 443-451. Available at: [Link]

  • Vandevoorde, S., & Fowler, C. J. (2006). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. British Journal of Pharmacology, 147(2), 179–185. Available at: [Link]

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 16(11), 1530. Available at: [Link]

  • Moore, J. D., & Nomura, D. K. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Methods in Enzymology, 529, 249–265. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 897960. Available at: [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]

  • Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(2), 299–306. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(1), 1-11. Available at: [Link]

  • de Laat, B., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 103(5), 885–895. Available at: [Link]

  • FEMA. (n.d.). N-(HEPTAN-4-YL)BENZO[D][16][22]DIOXOLE-5-CARBOXAMIDE. Retrieved from [Link]

  • Ahn, K., et al. (2008). The fatty acid amide hydrolase (FAAH). Chemistry and Physics of Lipids, 153(1), 1-10. Available at: [Link]

  • Kruk-Slomka, M., & Biala, G. (2016). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacological Reports, 68(1), 79-90. Available at: [Link]

  • Semantic Scholar. (n.d.). dibenzo[b,f]azepine-5-carboxamide derivatives; Targeted hippocampal trypsin i. Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • MDPI. (2019). (E)-1-(Benzo[d][16][22]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

  • Bheemanaboina, R. R. Y., et al. (2020). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ACS Medicinal Chemistry Letters, 11(5), 897–903. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. 20(22), 6615-6619. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of 4H-Benzo[d][16][22]oxathiin-4-ones and 4H-Benzo[d][16][22]dioxin-4-ones. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide as a Fragment for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Fragment

In the landscape of fragment-based drug discovery (FBDD), the identification of high-quality chemical starting points is paramount.[1] N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a compound of significant interest, not merely for its established use as a pharmaceutical intermediate, but for its potential as a privileged fragment for lead optimization.[2] Its molecular architecture, featuring a benzodioxole core, is a recurrent motif in a number of bioactive molecules, suggesting a favorable interaction with biological targets. This guide provides a comprehensive framework for researchers to unlock the potential of this fragment, with a particular focus on its application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain, inflammation, and CNS disorders.[3][4][5][6]

The endocannabinoid system plays a pivotal role in maintaining physiological homeostasis, and its modulation presents a compelling therapeutic strategy.[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[2][7] Inhibition of FAAH increases endogenous anandamide levels, offering therapeutic benefits without the undesirable side effects associated with direct cannabinoid receptor agonists.[6] Notably, several potent FAAH inhibitors incorporate a benzodioxole or a similar heterocyclic scaffold, underscoring the potential of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide as a valuable starting point for FBDD campaigns targeting this enzyme.[2][8]

This document will provide detailed protocols for the synthesis of the title fragment, its primary screening against FAAH, biophysical validation of its binding, and a strategic guide to its optimization into a potent lead compound through iterative structure-activity relationship (SAR) studies.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is the foundation for any successful FBDD campaign.

PropertyValueSource
Molecular Formula C15H21NO3[2]
Molecular Weight 263.33 g/mol [2]
Appearance White crystalline powder---
CAS Number 745047-51-2[2]

Experimental Protocols

Part 1: Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

The synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide can be readily achieved through a standard amidation reaction. The following protocol is a representative procedure.

Materials:

  • Benzo[d][2][4]dioxole-5-carboxylic acid

  • Heptan-4-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzo[d][2][4]dioxole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir at room temperature for 15 minutes.

  • Amine Addition: Add heptan-4-amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

  • Characterization: Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Primary Screening - FAAH Inhibition Assay

A fluorescence-based assay is a robust and high-throughput method for the primary screening of FAAH inhibitors.[9] Commercially available kits provide a convenient platform for this purpose.[9][10]

Principle:

The assay measures the hydrolysis of a fluorogenic substrate by FAAH. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a stock solution of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in DMSO. Create a serial dilution of the fragment to determine its IC50.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and substrate (no enzyme).

    • Control wells (100% activity): Add assay buffer, enzyme, and DMSO (vehicle control).

    • Positive control wells: Add assay buffer, enzyme, and a known FAAH inhibitor.

    • Test wells: Add assay buffer, enzyme, and the serially diluted fragment.

  • Enzyme Addition: Add the FAAH enzyme to the control, positive control, and test wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the fragment to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC) in a kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the fragment relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the fragment concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Hit Validation - Biophysical Methods

Fragments typically exhibit weak binding affinities, making biophysical methods essential for validating true interactions and ruling out false positives.[11][12][13] An orthogonal approach, using multiple techniques, is highly recommended.

Workflow for Biophysical Validation

Caption: Orthogonal biophysical validation workflow.

A. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

  • Principle: Measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein.

  • Protocol Outline:

    • Mix the target protein (FAAH) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

    • Add the fragment to the protein-dye mixture.

    • Gradually increase the temperature in a real-time PCR instrument.

    • Monitor the fluorescence, which increases as the protein unfolds.

    • The midpoint of the unfolding transition is the Tm. Compare the Tm in the presence and absence of the fragment.

B. Surface Plasmon Resonance (SPR)

  • Principle: A label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.[13]

  • Protocol Outline:

    • Immobilize the target protein (FAAH) onto a sensor chip.

    • Flow a solution containing the fragment over the chip surface.

    • Monitor the change in the SPR signal in real-time to determine association and dissociation rates.

    • Analyze the data to calculate the binding affinity (KD).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR is a powerful tool for detecting weak fragment binding and mapping the binding site on the protein.[11][13] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly useful for fragment screening.

  • Protocol Outline (STD-NMR):

    • Acquire a reference 1D 1H NMR spectrum of the fragment alone.

    • Prepare a sample containing the target protein (FAAH) and the fragment.

    • Selectively saturate the protein resonances using a train of radiofrequency pulses.

    • Acquire a 1D 1H NMR spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.

    • The difference spectrum (reference spectrum minus the spectrum with protein saturation) will only show signals from the binding fragment.

Lead Optimization Strategy

Once N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is validated as a binder to FAAH, the next phase is to iteratively modify its structure to improve potency, selectivity, and pharmacokinetic properties.[14] This process is guided by Structure-Activity Relationship (SAR) studies.[15]

Proposed Lead Optimization Cycle

Lead_Optimization_Cycle cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Data Interpretation Design Design Analogs (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Assay In Vitro Assays (Potency, Selectivity) Synthesis->Assay ADME ADME/Tox Profiling Assay->ADME SAR Establish SAR ADME->SAR SAR->Design Iterate Structural Structural Biology (X-ray, Cryo-EM) SAR->Structural

Caption: Iterative cycle of lead optimization.

Key Areas for SAR Exploration:

  • The Heptyl Group: The lipophilic heptyl group likely occupies a hydrophobic pocket in the FAAH active site.

    • Modifications: Vary the length and branching of the alkyl chain. Introduce cyclic moieties (e.g., cyclohexyl, phenyl) to probe for additional interactions. Explore the impact of replacing the alkyl chain with more rigid linkers.

  • The Amide Linker: The amide bond is a critical hydrogen bonding motif.

    • Modifications: While generally conserved, subtle modifications such as N-methylation can influence conformation and metabolic stability. Consider bioisosteric replacements, but with caution, as the amide may be crucial for activity.

  • The Benzodioxole Ring: This core scaffold is likely essential for binding.

    • Modifications: Explore substitutions on the aromatic ring to enhance potency and modulate physicochemical properties. For instance, the introduction of electron-withdrawing groups can influence the electronics of the carbonyl group. Consider bioisosteric replacements of the benzodioxole ring with other heterocyclic systems known to interact with FAAH.

Mechanism of FAAH Inhibition

FAAH is a serine hydrolase that utilizes a catalytic triad (Ser241-Ser217-Lys142) for substrate hydrolysis.[3] Inhibitors often act by covalently modifying the catalytic serine.

FAAH_Inhibition cluster_FAAH FAAH Active Site cluster_Inhibitor Fragment Inhibitor cluster_Interaction Covalent Adduct Formation Ser241 Ser241-OH Inhibitor R1-C(=O)-NH-R2 Ser241->Inhibitor Nucleophilic Attack Ser217 Ser217 Lys142 Lys142 Adduct Ser241-O-C(O-)-R1      |     NH-R2 Inhibitor->Adduct Forms Tetrahedral Intermediate

Caption: Proposed covalent inhibition of FAAH.

Conclusion

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide represents a promising and tractable starting point for a fragment-based lead discovery program targeting FAAH. Its straightforward synthesis and the presence of a privileged benzodioxole scaffold make it an attractive candidate for further investigation. The protocols and strategies outlined in this guide provide a comprehensive roadmap for researchers to systematically evaluate this fragment, validate its interaction with FAAH, and optimize it into a potent and selective lead compound with therapeutic potential. The iterative nature of the lead optimization cycle, informed by robust SAR data and structural biology, will be crucial for the successful translation of this fragment into a clinical candidate.

References

  • Warshel Chemical Ltd. N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Available from: [Link]

  • Piomelli, D., et al. (2017). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 60(15), 6465-6477. Available from: [Link]

  • Janssen Research & Development. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 102(1), 110-120. Available from: [Link]

  • Ismaili, L., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(16), 8789. Available from: [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(5), 394-410. Available from: [Link]

  • Boger, D. L., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3122-3152. Available from: [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342. Available from: [Link]

  • Wang, Y., et al. (2015). Design, synthesis, and SAR study of 3-(benzo[d][2][4]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. European Journal of Medicinal Chemistry, 95, 369-378. Available from: [Link]

  • Congreve, M., et al. (2012). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Medicinal Chemistry Letters, 3(10), 826-831. Available from: [Link]

  • Gobbi, A., et al. (2007). Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors. Proceedings of the National Academy of Sciences, 104(43), 17165-17170. Available from: [Link]

  • Siracusa, M. A., et al. (2013). Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands. Molecules, 18(9), 10858-10876. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1649. Available from: [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 163-172. Available from: [Link]

  • Cravatt, B. F., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors With Remarkable Selectivity. Journal of the American Chemical Society, 129(45), 13814-13815. Available from: [Link]

  • Al-Ibia, A. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(13), 5035. Available from: [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12971-12976. Available from: [Link]

  • Kunos, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Biological Chemistry, 285(39), 29763-29772. Available from: [Link]

  • Wang, Z., et al. (2020). A unified total synthesis of benzo[d][2][4]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry, 18(2), 263-272. Available from: [Link]

  • Betz, M., et al. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. Angewandte Chemie International Edition, 55(31), 8873-8877. Available from: [Link]

  • Abad-Santos, F., et al. (2021). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 64(15), 10899-10924. Available from: [Link]

Sources

Application Note & Protocol: Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Application Note & Protocol: Synthesis of N-(heptan-4-yl)benzo[d][1][2]dioxole-5-carboxamide

Introduction: The Significance of N-Acylated Benzodioxoles

The N-acylation of primary amines with activated carboxylic acid derivatives, such as acyl chlorides, is a fundamental transformation in organic synthesis. This reaction constructs a stable amide bond, a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials science. The resulting product of the reaction between 4-heptylamine and benzodioxole-5-carbonyl chloride, N-(heptan-4-yl)benzo[d][1][2]dioxole-5-carboxamide, incorporates the privileged benzodioxole (or methylenedioxyphenyl) moiety. This structural motif is present in numerous biologically active natural products and synthetic compounds, often imparting significant pharmacological properties. This document provides a detailed, field-proven protocol for the synthesis of this target compound, grounded in the principles of the Schotten-Baumann reaction.[3][4][5] The causality behind each procedural step is elucidated to ensure both reproducibility and a comprehensive understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Chemical Principles and Reaction Mechanism

The synthesis of N-(heptan-4-yl)benzo[d][1][2]dioxole-5-carboxamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-heptylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzodioxole-5-carbonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][6] This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides.[3][4][5]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-HeptylamineReagent Grade (≥98%)Commercially AvailableStore under inert atmosphere.
Benzodioxole-5-carbonyl chlorideReagent Grade (≥97%)Commercially AvailableCorrosive and moisture sensitive. Store in a desiccator.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry, aprotic solvent to prevent hydrolysis of the acyl chloride.
N,N-Diisopropylethylamine (DIPEA)Reagent Grade (≥99%)Commercially AvailableA non-nucleophilic base to scavenge HCl. Triethylamine can also be used.
Deionized WaterHigh PurityLaboratory Supply
Saturated Sodium Bicarbonate SolutionLaboratory PreparedFor aqueous workup.
Brine (Saturated NaCl solution)Laboratory PreparedFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Silica Gel200-300 meshCommercially AvailableFor column chromatography.
Petroleum EtherACS GradeCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Protocol: A Step-by-Step Guide

Reaction Setup and Execution
  • Preparation of the Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-heptylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: To the stirred amine solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The use of a non-nucleophilic organic base like DIPEA is crucial to prevent competitive reaction with the acyl chloride.[1]

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0 °C. This is to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Preparation of the Acyl Chloride Solution: In a separate, dry flask, dissolve benzodioxole-5-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slow Addition of Acyl Chloride: Transfer the acyl chloride solution to an addition funnel and add it dropwise to the cold, stirred amine solution over a period of 15-20 minutes. A slow addition rate is critical to maintain a low reaction temperature.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1][7][8] A suitable eluent system would be a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[1] The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the amide product will indicate the reaction's progression.

Workup and Purification
  • Quenching the Reaction: Once the reaction is complete as indicated by TLC, pour the reaction mixture into a separatory funnel containing deionized water.

  • Aqueous Extraction: Extract the aqueous layer with DCM (3 x 20 mL).[1]

  • Washing the Organic Phase: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.[1]

  • Purification by Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[1] Elute with a gradient of petroleum ether and ethyl acetate to isolate the pure N-(heptan-4-yl)benzo[d][1][2]dioxole-5-carboxamide.

Visualization of the Experimental Workflow

experimental_workflowcluster_reactionReactioncluster_workupWorkup & Purificationprep_aminePrepare Amine Solution(4-Heptylamine in DCM)add_baseAdd DIPEAprep_amine->add_basecoolCool to 0°Cadd_base->cooladd_acylSlow Addition ofAcyl Chloridecool->add_acylprep_acylPrepare Acyl Chloride Solution(Benzodioxole-5-carbonyl chloride in DCM)prep_acyl->add_acylreactStir at Room Temperature(Monitor by TLC)add_acyl->reactquenchQuench with Waterreact->quenchReaction CompleteextractExtract with DCMquench->extractwashWash with NaHCO₃and Brineextract->washdryDry (Na₂SO₄) & Concentratewash->drychromatographyColumn Chromatographydry->chromatographyproductPure Productchromatography->product

Caption: Experimental workflow for the N-acylation of 4-heptylamine.

Characterization of N-(heptan-4-yl)benzo[d][1][2]dioxole-5-carboxamide

The purified product is expected to be a white powder.[9]

  • Molecular Formula: C₁₅H₂₁NO₃[9][10][11]

  • Molecular Weight: 263.33 g/mol [10][11]

  • Melting Point: 116.00 to 117.00 °C[9][12]

  • Appearance: White powder[9]

  • Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][13]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Benzodioxole-5-carbonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[14][15][16] Handle with extreme care and avoid inhalation of dust or vapors.

    • 4-Heptylamine: This reagent is a flammable liquid and can cause severe skin burns and eye damage.[17] It may also be harmful if swallowed.[17]

    • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • DIPEA: This is a corrosive and flammable liquid. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Hydrolysis of benzodioxole-5-carbonyl chloride due to moisture.- Incomplete reaction.- Ensure all glassware is oven-dried and use anhydrous solvents.- Extend the reaction time and continue monitoring by TLC.
Presence of multiple spots on TLC - Formation of side products.- Unreacted starting materials.- Optimize the reaction temperature and addition rate of the acyl chloride.- Ensure the stoichiometry of the reagents is correct.- Perform careful column chromatography for purification.
Difficulty in purification - Product co-elutes with impurities.- Try different solvent systems for column chromatography.- Recrystallization of the product could be an alternative purification method.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-acylation of 4-heptylamine with benzodioxole-5-carbonyl chloride. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize N-(heptan-4-yl)benzo[d][1][2]dioxole-5-carboxamide for further investigation in various scientific disciplines.

References

  • Yao, C., et al. N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

  • Preparation of N-acylated amines. ResearchGate. [Link]

  • N-(HEPTAN-4-YL)BENZO(D)(1,3)DIOXOLE-5-CARBOXAMIDE | 745047-51-2. Chem-Space. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]

  • 1,3-benzodioxole-5-carbonyl chloride (C8H5ClO3). PubChem. [Link]

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2. The Good Scents Company. [Link]

  • 1,3-Benzodioxole-5-carbonyl chloride | C8H5ClO3 | CID 2734749. PubChem. [Link]

  • Phukan, K., & Saikia, L. REGIOSELECTIVE N-ACYLATION OF. Academia.edu. [Link]

  • Devi, N., & Saikia, P. Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • 4-Heptanamine | C7H17N | CID 38665. PubChem. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. MDPI. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE CUET. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]

  • N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE. gsrs.ncats.nih.gov. [Link]

  • (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

  • 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3. PubChem. [Link]

Application Note: A Robust and Scalable Protocol for the Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the scaled-up synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a substituted amide with potential applications in pharmaceutical and agrochemical research. The synthetic strategy is centered around the highly efficient conversion of benzo[d]dioxole-5-carboxylic acid (piperonylic acid) into its corresponding acyl chloride, followed by amidation with heptan-4-amine. This approach is selected for its scalability, cost-effectiveness, and high conversion rates, making it suitable for drug development professionals and researchers requiring multi-gram quantities of the target compound. We provide a step-by-step methodology, safety protocols for handling key reagents, and guidelines for purification and characterization.

Introduction and Strategic Rationale

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide belongs to the family of piperonyl amides, which are structurally related to naturally occurring compounds like piperine.[1] Amides derived from piperonylic acid have been explored for various biological activities, making them valuable scaffolds in drug discovery.[2] The direct synthesis of amides from carboxylic acids and amines often requires harsh conditions (high temperatures) or expensive coupling reagents, which can be inefficient and costly at scale.[3][4]

For large-scale applications, activating the carboxylic acid is the most common and effective strategy.[5][6] Two primary methods exist:

  • Peptide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective but generate stoichiometric byproducts (e.g., dicyclohexylurea) that can complicate purification.[7][8] Furthermore, additives like 1-hydroxybenzotriazole (HOBt) have fallen out of favor for large-scale work due to potential safety hazards.[9]

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using an inexpensive chlorinating agent like thionyl chloride (SOCl₂) is a classic, robust, and industrially favored method.[10] This intermediate reacts rapidly and cleanly with amines to form the desired amide.

This protocol utilizes the acyl chloride pathway due to its economic viability, high atom economy, and straightforward execution, making it the superior choice for scaling up the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.[11]

Reaction Scheme:

Reaction scheme for the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Materials and Equipment

Reagents
ReagentCAS No.Molecular WeightMoles (for 100g scale)Quantity (for 100g scale)Notes
Benzo[d]dioxole-5-carboxylic Acid94-53-1166.13 g/mol 0.602 mol100.0 gStarting Material (1.0 equiv)
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 0.722 mol85.9 g (51.2 mL)Reagent (1.2 equiv), use in fume hood
Heptan-4-amine13257-95-5115.22 g/mol 0.632 mol72.8 g (97.1 mL)Reagent (1.05 equiv)
Triethylamine (TEA)121-44-8101.19 g/mol 0.722 mol73.1 g (100.8 mL)Base (1.2 equiv)
Dichloromethane (DCM)75-09-284.93 g/mol -~ 2.0 LSolvent
1 M Hydrochloric Acid (HCl)7647-01-0--~ 1.0 LFor aqueous work-up
1 M Sodium Bicarbonate (NaHCO₃)144-55-8--~ 1.0 LFor aqueous work-up
Brine (Saturated NaCl solution)7647-14-5--~ 500 mLFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~ 50 gDrying agent
Hexanes110-54-3--As neededFor recrystallization
Ethyl Acetate141-78-6--As neededFor recrystallization
Equipment
  • 3-neck round-bottom flask (2 L or 3 L) equipped with a mechanical stirrer

  • Dropping funnel (500 mL)

  • Reflux condenser

  • Gas outlet adapter connected to a gas scrubber (containing NaOH solution)

  • Thermometer

  • Heating mantle with stirring control

  • Ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Work-up & Purification A Charge Reactor: Benzo[d]dioxole-5-carboxylic Acid Anhydrous DCM B Cool to 0 °C A->B C Slowly Add Thionyl Chloride (via dropping funnel) B->C D Warm to RT, then Reflux (2-3h) (Vent to NaOH scrubber) C->D E Cool to RT D->E F Remove Excess SOCl₂ & Solvent (in vacuo) E->F G Dissolve Acyl Chloride in fresh DCM F->G H Cool to 0 °C G->H I Slowly Add Solution of: Heptan-4-amine + TEA in DCM H->I J Stir at RT Overnight I->J K Wash with 1M HCl (aq) J->K L Wash with 1M NaHCO₃ (aq) K->L M Wash with Brine L->M N Dry Organic Layer (MgSO₄) M->N O Filter & Concentrate N->O P Recrystallize (Hexanes/Ethyl Acetate) O->P Q Dry Final Product P->Q R Final Product: N-(heptan-4-yl)benzo[d]dioxole- 5-carboxamide (NMR, MS, IR, Purity) Q->R Characterization

Caption: Scalable synthesis workflow.

Detailed Step-by-Step Protocol

Part A: Formation of Benzo[d]dioxole-5-carbonyl chloride
  • Reactor Setup: Assemble a 3 L, three-neck round-bottom flask with a mechanical stirrer, a 500 mL dropping funnel, and a reflux condenser. Ensure the top of the condenser is fitted with a gas outlet adapter leading to a gas scrubber containing a 2 M sodium hydroxide solution to neutralize HCl and SO₂ gases.

  • Charging: To the flask, add benzo[d]dioxole-5-carboxylic acid (100.0 g, 0.602 mol) and anhydrous dichloromethane (DCM, 800 mL). Stir the resulting slurry.

  • Thionyl Chloride Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge the dropping funnel with thionyl chloride (51.2 mL, 0.722 mol) and add it dropwise to the stirred slurry over 45-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The slurry should become a clear solution. Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is critical to prevent side reactions in the next step. The crude benzo[d]dioxole-5-carbonyl chloride will be a yellow to brown solid or oil. Proceed immediately to the next step.

Part B: Amide Formation and Purification
  • Redissolution: To the flask containing the crude acyl chloride, add fresh anhydrous DCM (800 mL) and stir until the solid is fully dissolved. Cool the solution to 0-5 °C in an ice-water bath.

  • Amine Addition: In a separate flask, prepare a solution of heptan-4-amine (97.1 mL, 0.632 mol) and triethylamine (100.8 mL, 0.722 mol) in anhydrous DCM (200 mL). Transfer this solution to the dropping funnel.

  • Amidation Reaction: Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution over 60-90 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting acyl chloride spot is no longer visible.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 2 L separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), 1 M NaHCO₃ (2 x 500 mL), and finally with brine (1 x 500 mL).[12][13] This removes the triethylamine salts, excess amine, and any unreacted acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as an off-white or pale yellow solid.

  • Purification:

    • Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes while stirring until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Expected Yield: 135-148 g (85-93%).

    • Appearance: White crystalline powder.[14]

Product Characterization

The identity and purity of the final product, N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₅H₂₁NO₃[15]

  • Molecular Weight: 263.33 g/mol [16]

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons of the benzo[d]dioxole ring (δ ~6.8-7.3 ppm), the methylene dioxy protons (δ ~6.0 ppm), the methine proton on the heptyl chain adjacent to the nitrogen (δ ~4.0-4.2 ppm), and the aliphatic protons of the heptyl chain (δ ~0.8-1.6 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 264.16.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), and C-O-C stretching of the dioxole ring (~1250 and 1040 cm⁻¹).

  • Purity (HPLC): >98%

Safety and Waste Disposal

  • Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl).[17][18] Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[19]

  • Triethylamine (TEA) and Dichloromethane (DCM): These are flammable and volatile. Avoid inhalation and skin contact.

  • Reaction Off-gassing: The activation step produces significant amounts of HCl and SO₂ gas. The reaction must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize these acidic gases.

  • Waste Disposal:

    • Quench any residual thionyl chloride carefully by slowly adding it to a large volume of cold water or an ice/water mixture in a fume hood.

    • All organic waste containing dichloromethane should be collected in a designated halogenated waste container.

    • Aqueous waste should be neutralized before disposal in accordance with local regulations.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. By activating the carboxylic acid with thionyl chloride, this procedure avoids the use of expensive coupling reagents and simplifies purification, making it an ideal choice for producing this compound on a multi-gram to kilogram scale. Adherence to the detailed steps and safety precautions is essential for a successful and safe outcome.

References

  • Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org.
  • Fisher Scientific. (n.d.). Amide Synthesis. fishersci.com.
  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information.
  • Clark, J. (n.d.). The Preparation of Amides. chemguide.co.uk.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. chem.libretexts.org.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.
  • Smith, A. G., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. carlroth.com.
  • BLDpharm. (n.d.). N-(Heptan-4-yl)benzo[d][7][12]dioxole-5-carboxamide. bldpharm.com. Available at:

  • Scott, I. M., et al. (2008). Isolation Synthesis and Evolutionary Ecology of Piper Amides. ResearchGate.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids. RSC Publishing.
  • De-Eknamkul, W., et al. (2022). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. MDPI.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. discovery.ucl.ac.uk.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. nj.gov.
  • RSU Proceedings. (2021). Synthesis of Piperine Amide Derivatives and Evaluation of Their Anti-inflammatory Activity. rsu.ac.th.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Thionyl Chloride. fujifilm.com.
  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo[d][7][12]dioxole-5-carboxamide. thegoodscentscompany.com. Available at:

  • Fisher Scientific. (2009). Safety Data Sheet: Thionyl chloride. fishersci.com.
  • Reddit. (n.d.). Isolation of a Carboxylic acid. reddit.com.
  • Liu, W., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Center for Biotechnology Information.
  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][7][12]oxathiin-4-ones and 4H-Benzo[d][7][12]dioxin-4-ones. mdpi.com. Available at:

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thionyl chloride. sigmaaldrich.com.
  • AiFChem. (n.d.). N-(Heptan-4-yl)benzo[d][7][12]dioxole-5-carboxamide. aifchem.com. Available at:

  • JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. jocpr.com.
  • ResearchGate. (2024). (E)-1-(Benzo[d][7][12]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. researchgate.net. Available at:

  • Parchem. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. parchem.com.

Sources

Application Notes and Protocols: Cell-Based Assays for Characterizing N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a synthetic molecule whose structural motifs suggest potential interaction with key physiological regulatory systems. The benzodioxole core and carboxamide linker are features found in various biologically active compounds, including synthetic cannabinoids and inhibitors of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3] Its inhibition leads to elevated anandamide levels, resulting in analgesic, anti-inflammatory, and anxiolytic effects without the direct psychotropic side effects associated with cannabinoid receptor agonists.[1][4]

Given these structural cues, a comprehensive in vitro pharmacological evaluation is essential to elucidate the mechanism of action of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. This guide provides a suite of detailed cell-based assay protocols designed to systematically investigate the compound's activity at the primary cannabinoid receptors, CB1 and CB2, and its potential inhibitory effect on the FAAH enzyme. The workflow is structured to first determine receptor interaction and functional consequences, followed by an assessment of enzymatic inhibition and concluding with a crucial evaluation of cellular health to ensure data integrity.

Principle of the Assays

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[5] CB1 is predominantly expressed in the central nervous system, while CB2 is primarily found in the immune system.[6][7] Both receptors primarily couple to the Gi/o family of G proteins.[8] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This modulation of cAMP serves as a robust and measurable endpoint for receptor activation.

Furthermore, agonist binding to GPCRs can also trigger the recruitment of β-arrestin proteins.[10] This interaction is critical for receptor desensitization, internalization, and G protein-independent signaling.[11] Measuring β-arrestin recruitment provides an alternative and complementary readout of receptor activation, offering insights into potential signaling bias.[12]

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that terminates the signaling of anandamide and other fatty acid amides.[3] Inhibition of FAAH activity can be quantified by measuring the decreased breakdown of a specific substrate.

This guide outlines a logical progression of assays:

  • Primary Functional Assay (cAMP Modulation): To determine if the compound acts as an agonist or antagonist at CB1 and CB2 receptors by measuring changes in intracellular cAMP.

  • Orthogonal Functional Assay (β-Arrestin Recruitment): To confirm receptor interaction and assess potential for biased signaling.

  • Enzymatic Assay (FAAH Inhibition): To investigate off-target effects or an alternative primary mechanism of action.

  • Cell Viability Assay: To control for cytotoxicity and ensure that observed activities are not artifacts of cell death.[13]

Experimental & Signaling Workflow

Experimental Workflow cluster_0 Phase 1: Cannabinoid Receptor Activity cluster_1 Phase 2: Off-Target & Safety Profiling cluster_2 Phase 3: Data Interpretation A Compound: N-(heptan-4-yl)benzo[d]dioxole- 5-carboxamide C cAMP Assay (Primary Functional Screen) A->C D β-Arrestin Assay (Orthogonal Validation) A->D G FAAH Inhibition Assay A->G H Cell Viability Assay (e.g., MTS/Resazurin) A->H B CB1/CB2 Expressing Cells B->C B->D B->H E Determine EC50/IC50 for CB1/CB2 C->E Agonist/Antagonist Activity? F Quantify β-Arrestin Recruitment D->F Confirms Interaction & Assesses Bias K Comprehensive Activity Profile E->K F->K I Determine IC50 for FAAH G->I Enzymatic Inhibition? J Determine CC50 H->J Cytotoxic? I->K J->K

Caption: High-level workflow for characterizing the test compound.

Section 1: Cannabinoid Receptor Functional Assays

The following protocols utilize recombinant cell lines stably expressing human cannabinoid receptors (CB1 or CB2). Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are recommended due to their robust growth and low endogenous receptor expression.

cAMP Modulation Assay (Primary Screen)

This assay measures the ability of the test compound to modulate intracellular cAMP levels following receptor activation. Since CB1 and CB2 are Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP.[8] To measure this decrease, cells are first stimulated with forskolin, an adenylyl cyclase activator, to generate a basal cAMP signal.[14]

Principle: A competitive immunoassay or a luciferase-based reporter system (e.g., Promega's GloSensor™) can be used.[15][16] The GloSensor™ assay utilizes a genetically encoded biosensor that emits light in response to cAMP binding, offering a live-cell, real-time kinetic format.[17] An agonist will reduce the forskolin-stimulated luminescence.

Detailed Protocol: GloSensor™ cAMP Assay
  • Cell Plating:

    • Culture CHO-K1 cells stably expressing human CB1 or CB2 receptors in F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Harvest cells and resuspend in CO2-independent medium.

    • Plate 10,000 cells per well in a white, solid-bottom 384-well plate.

  • Reagent Preparation:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol (Promega).

    • Prepare a 2X working solution of the test compound by performing a serial dilution in assay buffer. The final concentration should range from 10 µM to 0.1 nM.

    • Prepare a 4X forskolin solution (e.g., 20 µM) in assay buffer.

  • Assay Procedure:

    • Add the GloSensor™ cAMP Reagent to the cells and incubate for 2 hours at room temperature, protected from light.

    • To determine agonist activity, add the 2X test compound to the wells.

    • Immediately add the 4X forskolin solution to all wells (except for negative controls).

    • Incubate for 15-20 minutes at room temperature.

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the data: Set the signal from forskolin-only treated cells as 100% and the signal from a known potent CB1/CB2 agonist (e.g., CP55,940) as 0%.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.[18]

β-Arrestin Recruitment Assay (Orthogonal Validation)

This assay provides a G protein-independent measure of receptor activation. It is particularly useful for confirming receptor engagement and identifying biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin).[19]

Principle: The assay often relies on enzyme fragment complementation (EFC).[20] The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the enzyme fragments together to form an active enzyme that generates a chemiluminescent or fluorescent signal.[21] The NanoBiT® system is an example of this technology.[22][23]

Detailed Protocol: NanoBiT® β-Arrestin Assay
  • Cell Culture:

    • Use HEK293T cells stably co-expressing the CB1 or CB2 receptor fused to the Large BiT (LgBiT) fragment and β-arrestin 2 fused to the Small BiT (SmBiT) fragment.[22]

  • Cell Plating:

    • Plate 20,000 cells per well in a white, 96-well plate and incubate overnight.

  • Assay Procedure:

    • Replace the culture medium with Opti-MEM.

    • Prepare a serial dilution of the test compound in Opti-MEM.

    • Add the Nano-Glo® Live Cell reagent (containing the furimazine substrate) to each well.[24]

    • Add the test compound to the wells.

    • Measure luminescence kinetically over 60-90 minutes using a plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the kinetic data for each concentration.

    • Plot the AUC values against the log of the compound concentration.

    • Fit the data using a four-parameter logistic model to determine the EC50 and Emax.

CB1/CB2 Signaling Pathway Diagram

CB1_CB2_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor CB1 / CB2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Agonist Binding BetaArrestin β-Arrestin Receptor->BetaArrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates cAMP_Assay cAMP Assay (Measures this level) cAMP->cAMP_Assay ERK ERK1/2 PKA->ERK Modulates BetaArrestin->ERK Activates Arrestin_Assay β-Arrestin Assay (Measures this interaction) BetaArrestin->Arrestin_Assay

Sources

Application Notes and Protocols: Development of Agrochemical Formulations with N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and formulation scientists on the development of robust agrochemical formulations featuring the active ingredient (AI) N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. Drawing upon fundamental principles of formulation science, this guide outlines a systematic approach from initial physicochemical characterization of the AI to the development and evaluation of viable formulation prototypes, such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Protocols are detailed with an emphasis on the causal reasoning behind component selection and process parameters, ensuring a foundation of scientific integrity. All methodologies are grounded in internationally recognized standards, such as those from the Collaborative International Pesticides Analytical Council (CIPAC) and the Organisation for Economic Co-operation and Development (OECD).

Introduction to N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a synthetic organic compound with the molecular formula C₁₅H₂₁NO₃.[1] The benzodioxole moiety is a key feature in various biologically active molecules, including certain insecticides and synergists.[2][3] Derivatives of 1,3-benzodioxole are known to act as synergists, which can enhance the efficacy of insecticides by inhibiting metabolic enzymes in insects, thereby overcoming resistance.[3] While the specific mode of action for this particular carboxamide is not extensively documented in public literature, related pyrazole carboxamides have shown fungicidal activity by disrupting cellular structures and mitochondrial function.[4]

The primary challenge in formulating this AI lies in its physicochemical properties. With an estimated water solubility of only 5.817 mg/L and a high estimated logP (o/w) of 3.276, the molecule is highly hydrophobic, or lipophilic.[5] This necessitates formulation strategies that can effectively deliver a water-insoluble AI in a form that is stable, convenient to use, and biologically available upon application.

Pre-Formulation Studies: Characterizing the Active Ingredient

Before any formulation work can begin, a thorough understanding of the AI's physical and chemical properties is paramount. These data will dictate the choice of formulation type, solvents, and stabilizing agents.

2.1. Key Physicochemical Parameters

A series of initial tests should be conducted on the technical grade AI. The following table summarizes essential parameters and their importance in formulation design.

ParameterTypical Value (Hypothetical)Significance for Formulation Development
Appearance White crystalline powder[1]Influences handling and choice of processing (e.g., milling).
Melting Point 116.0 °C[5]High melting point suggests good thermal stability but may require energy-intensive milling for solid formulations.
Water Solubility 5.8 mg/L @ 25°C (estimated)[5]Extremely low solubility confirms that water-based solutions (SL) are not viable. EC, SC, or WP formulations are necessary.
logP (o/w) 3.276 (estimated)[5]High logP indicates strong lipophilicity. The AI will have good solubility in organic solvents, making it a prime candidate for an Emulsifiable Concentrate (EC).
Solubility in Solvents To be determined experimentallyCritical for selecting an appropriate solvent system for an EC formulation. A range of aromatic, aliphatic, and polar aprotic solvents should be tested.
Chemical Stability To be determined (Hydrolysis & Photolysis)Determines potential degradation pathways and the need for stabilizers (e.g., antioxidants, UV blockers) and informs storage requirements.[6]
2.2. Protocol: Solvent Solubility Screening

Objective: To identify suitable solvents for developing a high-concentration Emulsifiable Concentrate (EC).

Methodology:

  • Weigh approximately 100 mg of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide into a series of 10 mL glass vials.

  • To each vial, add a different candidate solvent (e.g., Solvesso™ 150, N-methyl-2-pyrrolidone (NMP), cyclohexanone, benzyl acetate) in 1 mL increments.

  • After each addition, cap the vial and agitate vigorously using a vortex mixer for 2 minutes.

  • Allow the vial to stand for 30 minutes and visually inspect for any undissolved solids.

  • Continue adding solvent incrementally until the AI is fully dissolved.

  • Record the total volume of solvent required to dissolve the AI and calculate the solubility in g/L.

  • Conduct this screening at both ambient temperature (20-25°C) and a lower temperature (e.g., 5°C) to assess the risk of crystallization during storage.[7]

Formulation Development Workflow

The development process is a multi-stage workflow that begins with the selection of a formulation type based on the AI's properties and progresses through optimization and stability testing.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation cluster_3 Final Output AI_Props AI Physicochemical Characterization (Solubility, Stability, MP) Form_Select Formulation Type Selection (EC, SC, WP, etc.) AI_Props->Form_Select informs Excipient_Screen Excipient Screening (Solvents, Surfactants, Dispersants) Form_Select->Excipient_Screen Proto_Dev Prototype Formulation (Lab-scale blending/milling) Excipient_Screen->Proto_Dev Optimization Optimization (Ratio adjustment, performance testing) Proto_Dev->Optimization Phys_Chem_Test Physicochemical Testing (CIPAC Methods: Emulsion Stability, Storage) Optimization->Phys_Chem_Test Bio_Efficacy Bio-Efficacy Trials (Dose-response, phytotoxicity) Phys_Chem_Test->Bio_Efficacy Final_Form Stable & Efficacious Formulation Bio_Efficacy->Final_Form

Caption: Agrochemical Formulation Development Workflow.

Protocol: Development of an Emulsifiable Concentrate (EC)

Given the AI's high lipophilicity and low water solubility, an EC is a primary formulation choice.[8] An EC is a liquid formulation where the AI is dissolved in a solvent system along with emulsifiers.[9] Upon dilution with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[10]

4.1. Rationale for Component Selection
  • Active Ingredient (AI): N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

  • Solvent: Must completely dissolve the AI at the target concentration and be stable across a range of temperatures. Aromatic solvents (e.g., Solvesso™ series) or polar aprotic solvents (e.g., NMP, cyclohexanone) are common choices. The solvent choice is critical for preventing crystallization of the AI upon dilution.[8]

  • Emulsifiers: A blend of two or more surfactants is typically required to achieve robust emulsion stability. This usually involves a combination of a non-ionic surfactant (for steric stabilization) and an anionic surfactant (for electrostatic stabilization). The required Hydrophile-Lipophile Balance (HLB) of the blend will depend on the chosen solvent system.

4.2. Step-by-Step EC Formulation Protocol (Example: 250 g/L AI)
  • Preparation: In a suitable glass beaker equipped with a magnetic stirrer, weigh the required amount of the primary solvent (e.g., 600 g of Solvesso™ 150).

  • Dissolution of AI: Slowly add 250 g of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide to the solvent while stirring. Continue stirring until the AI is completely dissolved. Gentle heating (40-50°C) may be applied to accelerate dissolution, but the solution must be cooled to room temperature before proceeding.

  • Addition of Emulsifiers: Add the pre-determined amounts of the emulsifier blend (e.g., 60 g of a non-ionic surfactant and 40 g of an anionic surfactant). Mix thoroughly until a clear, homogeneous concentrate is formed.[11]

  • Final Volume Adjustment: Add more solvent to bring the total mass of the formulation to 1000 g (or volume to 1 L, depending on the basis of concentration).

  • Homogenization: Mix for a final 15-20 minutes to ensure complete homogeneity.

G cluster_0 In Spray Tank (Before Dilution) cluster_1 Dilution with Water cluster_2 Resulting Stable Emulsion EC Homogeneous EC Formulation (AI + Solvent + Emulsifiers) Water Water EC->Water Spontaneous Emulsification Emulsion Oil-in-Water Emulsion Droplets Droplet AI dissolved in solvent core Emulsion->Droplet contains Surfactant Emulsifier layer at interface Droplet->Surfactant stabilized by

Caption: Mechanism of EC Dilution.

Protocol: Development of a Suspension Concentrate (SC)

If a suitable solvent system cannot be found or if there is a desire to create a water-based, solvent-free formulation, a Suspension Concentrate (SC) is an excellent alternative.[12] An SC consists of fine, solid particles of the AI suspended in water, stabilized by dispersants and thickeners.[13]

5.1. Rationale for Component Selection
  • Dispersant: A wetting and dispersing agent is crucial to coat the surface of the AI particles, preventing them from agglomerating (flocculating) through steric or electrostatic repulsion.

  • Thickener/Anti-settling Agent: A rheology modifier, such as xanthan gum, is used to increase the viscosity of the water phase at rest, which significantly slows down the settling of AI particles due to gravity.

  • Antifreeze: Propylene glycol is commonly added to prevent the formulation from freezing and becoming damaged during storage in cold climates.

  • Biocide: A preservative is necessary to prevent microbial growth in the water-based formulation.

5.2. Step-by-Step SC Formulation Protocol (Example: 400 g/L AI)
  • Aqueous Phase Preparation: In a main vessel, combine 400 g of water, 50 g of propylene glycol (antifreeze), and 30 g of a suitable dispersant. Mix until fully dissolved.

  • Mill Base Creation: Slowly add 400 g of technical grade N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide to the aqueous phase under high-shear mixing to create a slurry, known as the mill base.

  • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a D90 of <10 µm). Particle size is critical for suspension stability and biological efficacy.

  • Rheology Modifier Addition: In a separate vessel, prepare a 2% xanthan gum gel by slowly adding the gum to water under shear. Add the required amount of this gel to the milled suspension under gentle agitation.

  • Final Additions: Add a biocide and adjust the final volume with water. Mix gently until the formulation is homogeneous.

Physicochemical and Stability Testing

All formulation prototypes must undergo rigorous testing to ensure they meet quality standards for stability, handling, and application. These tests should follow internationally recognized protocols, primarily from CIPAC.[14][15]

6.1. Key Quality Control Tests

The following table outlines critical tests for EC and SC formulations, referencing the relevant CIPAC methods.[16][17]

TestCIPAC MethodPurpose and SignificanceTarget Specification (Example)
Emulsion Stability (for EC)MT 36.3Ensures the emulsion does not break down (separate, cream, or sediment) after dilution in standard hard water for a specified time.< 2 mL cream/oil after 2h
Accelerated Storage Stability MT 46.3The formulation is stored at an elevated temperature (e.g., 54°C for 14 days) to predict its long-term shelf life under ambient conditions.No phase separation; AI content within ±5% of initial
Low-Temperature Stability MT 39.3The formulation is stored at a low temperature (e.g., 0°C for 7 days) to check for crystallization of the AI or physical separation.No crystallization or phase separation
Wet Sieve Test (for SC)MT 185Measures the amount of oversized particles that could block spray nozzles. Performed before and after accelerated storage.< 0.5% residue on a 75 µm sieve
Persistent Foaming MT 47.3Measures the volume of foam generated upon dilution and its persistence. Excessive foam can be problematic during tank mixing.< 60 mL foam after 1 min
Pourability (for SC)MT 148Ensures the formulation can be easily poured from its container, leaving minimal residue.< 5% residue
Bio-Efficacy Evaluation

The ultimate test of a formulation is its biological performance. Field or greenhouse trials are necessary to confirm that the formulation effectively delivers the AI to the target pest and to assess any potential for crop injury (phytotoxicity).

7.1. Protocol: General Bio-Efficacy Trial

Objective: To determine the effective dose rate of the new formulation and compare its performance against the technical AI.

Methodology:

  • Treatments: Prepare a series of spray dilutions for the new formulation (e.g., EC or SC). As controls, include a blank formulation (without AI), a treatment with the technical AI plus a standard surfactant, and an untreated control.

  • Application: Apply the treatments to the target crop/pest system according to a randomized complete block design. Applications should be made using calibrated spray equipment to ensure uniform coverage.[18][19]

  • Evaluation: At set intervals after application (e.g., 3, 7, and 14 days), assess the level of pest control (e.g., mortality percentage) or weed control (e.g., biomass reduction).

  • Phytotoxicity Assessment: Visually score the treated crops for any signs of injury, such as chlorosis, necrosis, or stunting, compared to the untreated control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, dose-response modeling) to determine the efficacy of the formulation and establish the optimal application rate.

Conclusion

The development of a commercially viable agrochemical formulation for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a systematic process rooted in the physicochemical properties of the active ingredient. Due to its pronounced lipophilicity and low water solubility, Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations represent the most promising pathways. Success depends on a logical workflow encompassing thorough pre-formulation analysis, rational selection of co-formulants, controlled processing, and rigorous validation against internationally accepted standards for both physical stability and biological performance. The protocols and principles outlined in this guide provide a robust framework for researchers to navigate this process efficiently and effectively.

References
  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments of safer formulations of agrochemicals. Retrieved from [Link]

  • CIPAC. (2022). Methods & Publications. Retrieved from [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • Google Patents. (n.d.). KR20160072215A - Insecticidal active mixtures comprising carboxamide compound.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001070024A2 - Process to prepare aqueous formulations of pesticides.
  • CIPAC. (n.d.). CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • FAO/WHO. (2010). Manual on development and use of FAO and WHO specifications for pesticides. Retrieved from [Link]

  • OECD. (2007). OECD Guidelines for the Testing of Chemicals, Section 5, No. 505: Residues in Rotational Crops. Retrieved from [Link]

  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]

  • Google Patents. (n.d.). US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds.
  • Lab-Training. (n.d.). CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. Retrieved from [Link]

  • OECD. (2009). OECD Series on Testing and Assessment, No. 64, ENV/JM/MONO(2009)32. Retrieved from [Link]

  • Google Patents. (n.d.). EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions.
  • ResearchGate. (2017). Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts. Retrieved from [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals 509: Crop Field Trial. Retrieved from [Link]

  • Camsi-X. (n.d.). An Introduction to Suspension Concentrates. Retrieved from [Link]

  • FEMA. (n.d.). N-(HEPTAN-4-YL)BENZO[D][5][20]DIOXOLE-5-CARBOXAMIDE. Retrieved from [Link]

  • LAUS GmbH. (n.d.). CIPAC-Methods. Retrieved from [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • ResearchGate. (2025). Basic agrochemicals formulations process development. Retrieved from [Link]

  • Scribd. (n.d.). How To Develop A Suspension Concentrate. Retrieved from [Link]

  • ResearchGate. (2017). Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. Retrieved from [Link]

  • Labtec. (2023). Independent Laboratory Testing to CIPAC Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US9781921B2 - Emulsifiable concentrate formulation.
  • FAO. (n.d.). Pesticide Registration Toolkit: Effects of industrial processing and/or household preparation. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][5][20]oxathiin-4-ones and 4H-Benzo[d][5][20]dioxin-4-ones. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Alligare. (2024). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. Retrieved from [Link]

  • MDPI. (2026). Recent Advances in Thermoplastic Starch (TPS) and Biodegradable Polyester Blends: A Review of Compatibilization Strategies and Bioactive Functionalities. Retrieved from [Link]

  • ResearchGate. (2024). (E)-1-(Benzo[d][5][20]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide coupling reaction. Our goal is to help you improve your reaction yield, minimize impurities, and streamline your purification process by understanding the causal chemistry behind each step.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide?

The synthesis of this target molecule is a classic amide bond formation between benzo[d]dioxole-5-carboxylic acid (piperonylic acid) and the secondary amine, heptan-4-amine.[1] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt from a competing acid-base reaction.[2][3] Therefore, activation of the carboxylic acid is essential. The two most reliable strategies are:

  • Two-Step Acyl Chloride Method: The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This acyl chloride is then reacted with heptan-4-amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2]

  • One-Pot Coupling Reagent Method: A coupling agent is used to activate the carboxylic acid in situ, allowing it to react directly with the amine. Common reagents for this include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (HOBt).[2][4][6] More potent uronium-based reagents like HATU are also highly effective, especially for less reactive secondary amines.[1][2]

Q2: Why is direct heating of the carboxylic acid and amine not recommended?

While heating an ammonium carboxylate salt above 100°C can force the elimination of water to form an amide, this "brute force" method requires harsh conditions.[3] Such high temperatures can lead to decomposition of starting materials or the product, especially with sensitive functional groups, resulting in a complex mixture of byproducts and low yields.[7] Modern activation methods provide much milder, cleaner, and more efficient transformations.[4]

Q3: Which synthetic route is better: the acyl chloride method or the coupling reagent method?

The "better" route depends on the specific experimental constraints, scale, and available reagents. The following table provides a comparative analysis to guide your decision.

FeatureAcyl Chloride MethodCoupling Reagent Method (e.g., EDC/HOBt)
Reagents Thionyl chloride (SOCl₂) or Oxalyl chlorideEDC, HOBt, DIEA (or other non-nucleophilic base)
Conditions Can require heating (reflux) for acyl chloride formation.[2]Typically performed at room temperature or 0°C.[2]
Pros • Highly reactive intermediate ensures conversion.• Reagents are inexpensive and common.• Milder conditions, better for sensitive substrates.• One-pot procedure is operationally simple.• Water-soluble byproducts (with EDC) simplify workup.[4]
Cons • SOCl₂/Oxalyl chloride are corrosive and moisture-sensitive.• HCl byproduct must be neutralized.• May require an extra step to isolate the acyl chloride.• Coupling reagents are more expensive.• Potential for side reactions (e.g., N-acylurea formation) if not optimized.[2]• Racemization risk with chiral substrates (not applicable here).
Ideal For Large-scale synthesis where cost is a major factor.Bench-scale synthesis, medicinal chemistry, and when mild conditions are paramount.
Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We provide a diagnosis of potential causes and actionable solutions grounded in chemical principles.

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Product Yield start->low_yield impurity Significant Impurity Formation start->impurity purification Difficult Purification start->purification cause_activation Poor Carboxylic Acid Activation low_yield->cause_activation Cause cause_acidbase Competing Acid-Base Reaction low_yield->cause_acidbase Cause cause_hindrance Steric Hindrance of Secondary Amine low_yield->cause_hindrance Cause cause_workup Product Loss During Workup low_yield->cause_workup Cause cause_acylurea N-Acylurea Formation (Carbodiimide Method) impurity->cause_acylurea Cause cause_unreacted Unreacted Starting Materials impurity->cause_unreacted Cause cause_dcu DCU Byproduct Precipitation (DCC Method) purification->cause_dcu Cause cause_coelution Co-elution on Silica Gel purification->cause_coelution Cause sol_activation • Check reagent quality (anhydrous) • Switch to Oxalyl Chloride or HATU cause_activation->sol_activation Solution sol_acidbase • Use a coupling agent (EDC) • Convert acid to acyl chloride first cause_acidbase->sol_acidbase Solution sol_hindrance • Increase reaction time/temperature • Use a more powerful coupling  reagent like HATU cause_hindrance->sol_hindrance Solution sol_workup • Optimize pH for extraction • Use saturated brine to reduce  aqueous solubility cause_workup->sol_workup Solution sol_acylurea • Add HOBt or HOAt to the reaction • This traps the activated intermediate cause_acylurea->sol_acylurea Solution sol_unreacted • Use 1.1-1.2 eq. of one reagent • Monitor reaction by TLC to completion cause_unreacted->sol_unreacted Solution sol_dcu • Switch to EDC (water-soluble urea byproduct) • Filter crude mixture through Celite®  before aqueous workup cause_dcu->sol_dcu Solution sol_coelution • Change eluent polarity (e.g., add MeOH to DCM) • Try recrystallization as an alternative cause_coelution->sol_coelution Solution

Caption: A troubleshooting workflow for identifying and solving common synthesis issues.

Issue 1: Low or No Product Yield

Potential Cause A: Incomplete Carboxylic Acid Activation The direct coupling of a carboxylic acid and an amine is unfavorable.[2] Activation is the most critical step. If the activating agent is old, has been exposed to moisture, or is used under suboptimal conditions, the reaction will fail.

  • Recommended Solutions:

    • Verify Reagent Quality: Use freshly opened or properly stored chlorinating agents (SOCl₂, oxalyl chloride) or coupling reagents (EDC, HATU).

    • Ensure Anhydrous Conditions: Moisture will readily quench activating agents and acyl chlorides. Dry your solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar).

    • Switch Activating Agent: If using SOCl₂, consider switching to oxalyl chloride, which often reacts under milder conditions. If using a carbodiimide for this sterically hindered secondary amine, a more potent uronium salt like HATU may be required for full conversion.[1][2]

Potential Cause B: Steric Hindrance Heptan-4-amine is a secondary amine, which is less nucleophilic and more sterically hindered than a primary amine. The activated carboxylic acid intermediate may be too short-lived or not reactive enough to be efficiently trapped by the amine.

  • Recommended Solutions:

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir longer (e.g., 24 hours) at room temperature, or gently heat it to 40-50°C to increase the reaction rate. Monitor progress carefully by TLC to avoid decomposition.

    • Use a Superior Coupling System: The EDC/HOBt combination is effective because it converts the initial, unstable O-acylisourea intermediate into a more stable HOBt-active ester.[2] This intermediate has a longer lifetime, giving the hindered amine more time to react. For particularly stubborn cases, HATU is an excellent choice as it generates a highly reactive HOAt-ester.[2]

Issue 2: Significant Impurity Formation

Potential Cause A: N-Acylurea Byproduct (Carbodiimide Methods) When using a carbodiimide like DCC or EDC, the activated O-acylisourea intermediate is highly reactive. If it is not intercepted by the amine quickly, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which terminates the reaction and complicates purification.[2]

  • Recommended Solution:

    • Incorporate an Additive: The standard solution is to add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt).[2] These additives rapidly convert the O-acylisourea into an active ester, which is still highly reactive towards the amine but is no longer capable of rearranging into the N-acylurea byproduct. This simple addition is one of the most effective ways to ensure a clean reaction and high yield.

EDC_Mechanism cluster_activation Activation & Trapping cluster_coupling Amide Formation RCOOH Piperonylic Acid O_Acylisourea O-Acylisourea (Reactive, Unstable) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Reactive, Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement (No HOBt) HOBt HOBt Product Target Amide HOBt_Ester->Product + Amine Amine Heptan-4-amine

Caption: Mechanism showing how HOBt prevents N-acylurea side product formation.

Potential Cause B: Unreacted Starting Materials Seeing significant amounts of unreacted piperonylic acid or heptan-4-amine in your final product indicates an incomplete reaction.

  • Recommended Solutions:

    • Check Stoichiometry: Ensure accurate measurement of your reagents. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion, especially if the carboxylic acid is the more valuable component.

    • Monitor Reaction Progress: Do not assume a standard reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent before beginning the workup procedure.

Issue 3: Difficult Purification

Potential Cause A: Dicyclohexylurea (DCU) Byproduct from DCC If you use DCC as your coupling reagent, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents like dichloromethane and ethyl acetate. While it often precipitates, filtering it completely can be difficult, leading to contamination of the final product.

  • Recommended Solutions:

    • Switch to EDC: The most effective solution is to use EDC instead of DCC.[4] The corresponding urea byproduct from EDC is water-soluble and is easily removed during the aqueous workup phase by simple extraction.[4]

    • Improved Filtration: If you must use DCC, after the reaction is complete, dilute the mixture with a solvent in which DCU is poorly soluble (like DCM or ether), cool it in an ice bath to maximize precipitation, and then filter the mixture through a pad of Celite®. This will help trap the fine DCU particles more effectively than standard filter paper.

Potential Cause B: Product Co-elutes with Impurities on Silica Gel The target amide has moderate polarity. It can sometimes be difficult to separate from structurally similar impurities, such as the N-acylurea byproduct or unreacted starting materials, using standard column chromatography eluents (e.g., ethyl acetate/hexanes).

  • Recommended Solutions:

    • Optimize Eluent System: Experiment with different solvent systems. A dichloromethane/methanol gradient can offer different selectivity compared to ethyl acetate/hexanes. Adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can sometimes improve the peak shape of amine-containing compounds.

    • Aqueous Wash Optimization: Before chromatography, perform a thorough aqueous workup. Washing the organic layer sequentially with a weak acid (e.g., 5% HCl or NH₄Cl solution) will remove residual amine and basic byproducts. A subsequent wash with a weak base (e.g., 5% NaHCO₃ solution) will remove residual carboxylic acid and acidic byproducts like HOBt.[8][9]

    • Consider Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be a highly effective alternative or final purification step to remove small amounts of persistent impurities.

Experimental Protocols
Protocol 1: Recommended Method Using EDC/HOBt Coupling

This one-pot method is generally preferred for its mild conditions and straightforward workup.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add benzo[d]dioxole-5-carboxylic acid (1.0 eq). Dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and heptan-4-amine (1.1 eq) to the solution. Stir for 5 minutes.

  • Activation: Cool the flask to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the carboxylic acid spot has disappeared (typically 4-16 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally, saturated NaCl (brine) solution (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Protocol 2: Acyl Chloride Method

This classic method is robust and cost-effective, particularly for larger scales.

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser under N₂, add benzo[d]dioxole-5-carboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic drop of DMF.[10] Heat the mixture to reflux (approx. 75°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Removal of Excess SOCl₂: Allow the mixture to cool. Remove the excess SOCl₂ under reduced pressure (this step is critical and should be done in a fume hood). The crude piperonyloyl chloride is often used directly.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve heptan-4-amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirring acyl chloride solution at 0°C.[2] After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-6 hours).

  • Workup & Purification: Follow steps 5 and 6 as described in Protocol 1. The workup will remove the triethylamine hydrochloride salt and any remaining starting materials.

References
  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 24, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][2][4]oxathiin-4-ones and 4H-Benzo[d][2][4]dioxin-4-ones. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved January 24, 2026, from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-Alkyl Benzodioxole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-alkyl benzodioxole carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your synthetic work. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your research and development.

I. Introduction to the Synthesis

The synthesis of N-alkyl benzodioxole carboxamides typically involves the formation of an amide bond between a benzodioxole carboxylic acid (such as piperonylic acid) and a primary or secondary alkyl amine. The most common and versatile method for this transformation is the use of coupling reagents, which activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

A general synthetic scheme is depicted below:

General_Synthesis cluster_reactants Starting Materials cluster_reagents Reaction Conditions Carboxylic_Acid Benzodioxole Carboxylic Acid Product N-Alkyl Benzodioxole Carboxamide Carboxylic_Acid->Product Amine Alkyl Amine (R-NH2) Amine->Product Coupling_Reagent Coupling Reagent (e.g., EDCI, DCC) Coupling_Reagent->Product Activation Additive Additive (optional) (e.g., HOBt) Additive->Product Side-Reaction Suppression Solvent Solvent (e.g., DCM, DMF) Solvent->Product Reaction Medium

Caption: General reaction scheme for the synthesis of N-alkyl benzodioxole carboxamides.

While this reaction appears straightforward, several challenges can arise, leading to low yields, difficult purifications, and unexpected side products. This guide will address these common issues.

II. Troubleshooting Common Issues

A. Low Yield or Incomplete Reaction

Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting materials (carboxylic acid and/or amine). What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to an incomplete amide coupling reaction. Here’s a systematic approach to troubleshooting this issue:

1. Inefficient Carboxylic Acid Activation:

  • Causality: The first step in a carbodiimide-mediated coupling is the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] If this activation is inefficient, the reaction will not proceed to completion.

  • Troubleshooting:

    • Reagent Quality: Ensure that your coupling reagents (e.g., EDCI, DCC) are fresh and have been stored under anhydrous conditions. Carbodiimides are moisture-sensitive and can decompose over time.

    • Order of Addition: For challenging couplings, pre-activating the carboxylic acid can be beneficial. Stir the carboxylic acid with the coupling reagent (and HOBt, if used) in an anhydrous solvent for 15-30 minutes at 0 °C before adding the amine. This allows for the formation of the active ester intermediate without premature quenching.[2]

    • Solvent Choice: While dichloromethane (DCM) is a common solvent, for less reactive starting materials, a more polar solvent like N,N-dimethylformamide (DMF) can be advantageous. However, be aware that polar solvents can sometimes promote side reactions.[3]

2. Poor Nucleophilicity of the Amine:

  • Causality: Electron-deficient or sterically hindered amines may not be sufficiently nucleophilic to attack the activated carboxylic acid intermediate effectively.

  • Troubleshooting:

    • Reaction Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for less reactive amines. Monitor the reaction closely for the formation of side products at elevated temperatures.

    • Excess Amine: Using a slight excess (1.1-1.5 equivalents) of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.

    • Alternative Coupling Reagents: For particularly challenging couplings, consider using more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[3]

3. Acid-Base Neutralization:

  • Causality: The carboxylic acid and the amine can undergo an acid-base reaction to form a salt, which is unreactive under standard coupling conditions.[1] The role of the coupling reagent is to prevent this by activating the carboxylic acid.

  • Troubleshooting:

    • Use of a Base: If your amine is used as a salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is required to liberate the free amine for the reaction.

ParameterRecommendation for Low YieldRationale
Coupling Reagent Use fresh, high-purity reagent.Ensures efficient activation of the carboxylic acid.
Order of Addition Pre-activate the carboxylic acid.Maximizes the concentration of the active intermediate.
Solvent Consider switching from DCM to DMF.Can improve solubility and reaction rates.
Temperature Gentle heating (40-50 °C) may be beneficial.Provides energy to overcome the activation barrier.
Stoichiometry Use a slight excess of the amine.Shifts the equilibrium towards product formation.
B. Formation of Side Products and Impurities

Question 2: I have obtained my desired product, but it is contaminated with a significant amount of a byproduct that is difficult to separate. What is this impurity and how can I prevent its formation?

Answer:

The most common side product in carbodiimide-mediated amide couplings is the N-acylurea .

1. The N-Acylurea Side Reaction:

  • Causality: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable and unreactive N-acylurea. This side reaction is irreversible and consumes the activated carboxylic acid, reducing the yield of the desired amide. The formation of N-acylurea is often favored in polar solvents and at higher temperatures.

N_Acylurea_Formation O_Acylisourea O-Acylisourea (Reactive Intermediate) Amide_Product Desired Amide Product O_Acylisourea->Amide_Product Reaction with Amine (Desired Pathway) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction)

Caption: Competing pathways for the O-acylisourea intermediate.

  • Troubleshooting and Prevention:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards intramolecular rearrangement but still sufficiently reactive to couple with the amine.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid prolonged heating, as this can accelerate the N-acylurea rearrangement.

    • Solvent Choice: If possible, use less polar solvents like DCM or chloroform, as they tend to disfavor the formation of N-acylurea compared to polar aprotic solvents like DMF.

2. Purification of N-Alkyl Benzodioxole Carboxamides:

  • Challenge: N-acylurea byproducts can have similar polarities to the desired amide product, making them difficult to separate by column chromatography.

  • Strategies:

    • Aqueous Workup: If using a water-soluble carbodiimide like EDCI, the corresponding urea byproduct can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and/or saturated sodium bicarbonate solution. However, the N-acylurea is often less soluble and may remain in the organic phase.

    • Chromatography: Careful optimization of the solvent system for column chromatography is crucial. A gradual gradient elution may be necessary to achieve good separation.

    • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the N-acylurea impurity.

Experimental Protocol: EDCI/HOBt Coupling for the Synthesis of N-Propyl-1,3-benzodioxole-5-carboxamide

  • To a solution of piperonylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add n-propylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-propyl-1,3-benzodioxole-5-carboxamide.

C. Stability of the Benzodioxole Ring

Question 3: Could the reaction conditions be cleaving the methylenedioxy bridge of my benzodioxole ring system?

Answer:

The 1,3-benzodioxole (or methylenedioxy) ring is generally stable under the neutral or mildly basic conditions of most amide coupling reactions. However, it can be sensitive to strong acidic conditions.

  • Causality: The oxygen atoms of the methylenedioxy bridge can be protonated under strongly acidic conditions, making the ring susceptible to nucleophilic attack and subsequent cleavage to the corresponding catechol.

  • Preventative Measures:

    • Avoid Strong Acids: During the reaction and workup, avoid using strong, concentrated acids. The use of dilute aqueous acids (e.g., 1M HCl) for washing is generally well-tolerated.

    • pH Monitoring: If your reaction requires pH adjustment, ensure that the pH does not drop to highly acidic levels for extended periods.

III. Frequently Asked Questions (FAQs)

Q1: Can I use an acyl chloride instead of a coupling reagent?

A1: Yes, converting the benzodioxole carboxylic acid to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a common and effective method for activating the carboxylic acid.[5] The resulting acyl chloride is highly reactive towards amines. However, this method is often less compatible with sensitive functional groups and requires careful handling due to the corrosive and moisture-sensitive nature of the reagents.

Q2: My amine is very expensive. How can I ensure the highest possible conversion with respect to the amine?

A2: To maximize the conversion of a valuable amine, it is advisable to use a slight excess of the less expensive benzodioxole carboxylic acid (e.g., 1.1-1.2 equivalents) and the coupling reagents. This will help to ensure that all of the amine reacts.

Q3: I am seeing a byproduct with a mass corresponding to the urea of my coupling reagent (e.g., dicyclohexylurea - DCU). How do I remove it?

A3: The formation of the urea byproduct is an inherent part of the carbodiimide coupling mechanism. If you are using DCC, the resulting DCU is poorly soluble in most organic solvents and can often be removed by filtration. If you are using a water-soluble carbodiimide like EDCI, the corresponding urea is water-soluble and can be removed during the aqueous workup.[6]

Q4: Does the electron-rich nature of the benzodioxole ring affect the amide coupling reaction?

A4: The electron-donating nature of the benzodioxole ring can influence the reactivity of the carboxylic acid. While there is no definitive study on its effect on N-acylurea formation in this specific context, electron-rich carboxylic acids are generally considered to be highly reactive in amide coupling reactions. This high reactivity should favor the desired reaction with the amine over the intramolecular rearrangement to the N-acylurea, especially when an additive like HOBt is used.

IV. References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-23.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chen, F., & Winssinger, N. (2014). Acetylation serves as a protective group in noscapine biosynthesis in opium poppy. Nature Chemical Biology, 10(12), 1037–1042.

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Hudlicky, T., & Hudlicky, M. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. Heterocycles, 93(2), 824-830.

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965.

  • Rehman, A., et al. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(1), 151-157.

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.

  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902.

  • Ye, Y., & Li, Z. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5435-5438.

Sources

Technical Support Center: Purification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (CAS 745047-51-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common and complex challenges associated with isolating this molecule in high purity. As a moderately lipophilic and crystalline solid, its purification requires a systematic approach, balancing the efficiency of crystallization with the resolving power of chromatography. This guide provides field-proven troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to overcome purification hurdles and achieve your desired product specifications.

Compound Profile: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

A foundational understanding of the physicochemical properties of the target compound is the first step in designing a robust purification strategy. The table below summarizes key data for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

PropertyValueSource(s)
CAS Number 745047-51-2[1][2][3][4]
Molecular Formula C₁₅H₂₁NO₃[1][5]
Molecular Weight 263.33 g/mol [4][5]
Appearance White powder or crystals[2][3][4][5]
Melting Point 116 - 117 °C[3][5]
Boiling Point ~378 - 379 °C (estimated)[3][5]
Solubility Water: 5.817 mg/L (est); Slightly soluble in alcohol[5]
logP (o/w) 3.276 (estimated)[5]

Initial Purification Strategy: A Decision Framework

The first decision in any purification workflow is selecting the most appropriate technique. This choice is dictated by the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical pathway for selecting your initial approach.

Purification_Decision_Tree Start Crude Product Analysis IsSolid Is the crude product a solid? Start->IsSolid IsOily Product is an oil or a complex mixture IsSolid->IsOily No Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Chromatography Proceed to Flash Column Chromatography IsOily->Chromatography Success High Purity Achieved? Recrystallization->Success Wash Consider Acid/Base Wash to remove starting materials Chromatography->Wash End Pure Product Isolated Chromatography->End Success->Chromatography No Success->End Yes Wash->Chromatography

Caption: Decision tree for selecting the primary purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide?

A1: Impurities are almost always derived from the synthetic route used. For a standard amide coupling, you should anticipate:

  • Unreacted Starting Materials: Benzo[d]dioxole-5-carboxylic acid and heptan-4-amine are the most common impurities. Their presence indicates an incomplete reaction.

  • Coupling Reagent Byproducts: If you are using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), the corresponding urea byproducts will be present.[][7] These are notoriously difficult to remove by chromatography alone.

  • Residual Base: If an external base such as triethylamine (TEA) or pyridine was used to neutralize acid generated during the reaction (e.g., from an acid chloride route), both the free base and its corresponding salt can persist in the crude product.[]

  • Side-Reaction Products: Although less common, self-condensation of the starting materials or reaction with solvent impurities can lead to unexpected byproducts.

Q2: My crude product is a solid. Should I always opt for recrystallization over chromatography?

A2: Yes, recrystallization should be your first choice for solid materials.[8] It is a highly effective, economical, and scalable method for removing small amounts of impurities from a crystalline solid.[9] The process selects for the desired compound based on its specific crystal lattice energy, often yielding material of very high purity. Chromatography should be reserved for situations where recrystallization fails, the product is an oil, or when separating impurities with very similar solubility profiles to your product.[10]

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The golden rule for a single-solvent recrystallization is "soluble when hot, insoluble when cold."[9][11] Your target compound should dissolve completely in the boiling solvent but precipitate out upon cooling to room temperature or below. For N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, given its slight solubility in alcohol, solvents like isopropanol , ethanol , or acetonitrile are excellent starting points.[5][8] If a single solvent is not effective, a two-solvent (co-solvent) system, such as ethyl acetate/hexanes or dichloromethane/hexanes , can be used. In this case, you dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes cloudy (the saturation point).[12] Heating this mixture to clarify and then allowing it to cool slowly will often yield high-quality crystals.

Q4: My TLC analysis shows a streak instead of a clean spot. What does this indicate?

A4: Streaking on a TLC plate typically points to one of several issues:

  • Overloading: You have spotted too much of your sample on the plate. Try diluting your sample significantly and re-spotting.

  • High Polarity: The compound is highly polar and is interacting very strongly with the silica gel, which is also very polar. This prevents it from moving cleanly with the mobile phase.

  • Acidic or Basic Nature: Amides can be weakly basic. The free amine starting material is basic, and the carboxylic acid starting material is acidic. These compounds can interact with the slightly acidic silica gel, causing streaking. The solution is often to add a modifier to your eluent: 1% triethylamine to neutralize the silica for basic compounds, or 1% acetic acid for acidic compounds.

  • Insolubility: The compound is not fully dissolved in the eluent as it travels up the plate. This is less common but possible if a poor mobile phase is chosen.

Troubleshooting Guide: Common Purification Challenges

ProblemProbable Cause(s)Suggested Solution(s)
Product is an oil and fails to crystallize. 1. Residual Solvent: Trace amounts of solvent (e.g., DMF, DMSO) are trapped, acting as a plasticizer. 2. Persistent Impurities: The presence of impurities is disrupting the crystal lattice formation.1. High-Vacuum Drying: Dry the oil under high vacuum, possibly with gentle heating, to remove volatile solvents. 2. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The product should solidify while the impurities are washed away. 3. Chromatography: If trituration fails, the most reliable method to remove the problematic impurities is flash column chromatography.[10]
Low recovery after recrystallization. 1. Excess Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even when cold. 2. Premature Crystallization: The product crystallized in the funnel during a hot filtration step. 3. Inappropriate Solvent Choice: The product has significant solubility in the solvent even at low temperatures.1. Concentrate Mother Liquor: Evaporate a portion of the solvent from the filtrate (mother liquor) and cool again to recover a second crop of crystals.[9] 2. Re-heat and Filter Quickly: Ensure your funnel and receiving flask are pre-heated before hot filtration to prevent cooling. 3. Change Solvents: Re-evaluate your solvent choice. Test solubility in a range of solvents to find a more optimal one. Consider an anti-solvent approach.[9]
Impurities co-elute with the product during column chromatography. 1. Poor Solvent System: The chosen eluent does not provide sufficient resolution between your product and the impurity. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Eluent: Systematically screen different solvent systems using TLC. Try different solvent classes (e.g., switch from ethyl acetate to dichloromethane/methanol). A shallower gradient during elution can also improve separation.[13] 2. Reduce Load/Increase Column Size: Use a larger column or load less material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
NMR analysis shows residual starting materials or coupling byproducts after chromatography. 1. Incomplete Separation: The chromatographic conditions were insufficient to fully resolve the compounds. 2. Byproducts are not UV-active: Urea byproducts from DCC/EDC do not always visualize well under UV light on TLC plates, leading you to believe the separation was successful.1. Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to remove the basic heptan-4-amine, then with a dilute base (e.g., 1M NaHCO₃) to remove the acidic benzo[d]dioxole-5-carboxylic acid.[14] 2. Re-purify: Repeat the chromatography with a different, optimized solvent system or consider recrystallization of the semi-pure material.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water Co-solvent System

This protocol assumes you have ~1g of crude solid that is mostly your desired product.

  • Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot isopropanol (start with 5-10 mL) and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding hot isopropanol dropwise until the solid just dissolves completely.

  • Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise using a Pasteur pipette until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again. This ensures you are just below the saturation point.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9][11] Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol/water (in the same approximate ratio as your final solvent mixture) to rinse away any remaining soluble impurities.

  • Drying: Leave the crystals under vacuum on the funnel to air-dry for 15-20 minutes. Then, transfer them to a tared watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for purifying an oily product or a solid that failed to purify by recrystallization.

  • TLC Analysis & Solvent Selection: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with various ratios of a non-polar and a polar solvent. A good starting system for this compound is Hexane/Ethyl Acetate . Aim for a solvent ratio that gives your product an Rf (retention factor) of ~0.3 .

  • Column Packing: Select a column of appropriate size. For 1g of crude material, a column with a diameter of ~4 cm is suitable. Pack it with silica gel (slurry packing with the initial, non-polar eluent is recommended).

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the weight of your product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[16]

  • Elution: Begin eluting the column with your chosen solvent system (e.g., 90:10 Hexane/EtOAc). Apply gentle air pressure to achieve a steady flow rate.[13] You can run the column isocratically (same solvent mixture throughout) or gradually increase the polarity (gradient elution) to speed up the elution of your product after the less polar impurities have come off.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.[13]

  • Combine and Evaporate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.[13]

Visualized Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Find eluent for Rf ≈ 0.3 Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Dry Load Sample onto Column Pack->Load Elute 4. Elute with Solvent (isocratic or gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Fractions to Identify Product Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Standard workflow for purification by flash column chromatography.

References

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • St-Gelais, N., & Vantourout, J. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5196–5200.
  • University of Oxford. (n.d.).
  • Watson International. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • Acta Crystallographica Section E. (2015). Crystal structure of N-[2-(benzo[d][5][17]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide. PMC.

  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(17), 8649–8659.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][5][17]oxathiin-4-ones and 4H-Benzo[d][5][17]dioxin-4-ones. Molecules.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the nuances of amide coupling reactions involving benzodioxole-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique structural and electronic properties of the benzodioxole (or 1,3-benzodioxole) moiety in their synthetic campaigns.

The benzodioxole scaffold, present in numerous natural products and pharmacologically active compounds, introduces specific electronic characteristics that can influence the outcome of standard amide bond formations. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems you might encounter when coupling benzodioxole-containing carboxylic acids (e.g., piperonylic acid) or amines (e.g., 3,4-methylenedioxyaniline).

Issue 1: Low or No Product Formation with Standard Coupling Reagents (e.g., HATU, EDC/HOBt)

Question: I am attempting to couple piperonylic acid with a weakly nucleophilic amine using standard HATU/DIPEA conditions, but I'm observing very low conversion. What's going wrong?

Answer: This is a common challenge when your benzodioxole moiety is on the carboxylic acid partner. The benzodioxole ring is an electron-donating group, which can decrease the electrophilicity of the carboxylic acid. This has two main consequences:

  • Slower Activation: The initial activation of the carboxylic acid by the coupling reagent may be less efficient compared to electron-neutral or electron-deficient aromatic acids.

  • Less Reactive Intermediate: The resulting activated species (e.g., the OAt-ester with HATU) is less electrophilic and therefore less susceptible to nucleophilic attack by the amine.[1]

Troubleshooting Workflow:

G cluster_0 Problem: Low Conversion with Benzodioxole Carboxylic Acid cluster_1 Initial Checks & Modifications cluster_2 Advanced Strategies cluster_3 Outcome start Low Yield Observed check_reagents Confirm Reagent Quality & Anhydrous Conditions start->check_reagents increase_equivalents Increase Equivalents of Coupling Reagent & Base (1.2 - 1.5 eq.) check_reagents->increase_equivalents If reagents are good pre_activation Pre-activate Acid with HATU/Base for 15-30 min before adding amine increase_equivalents->pre_activation success Improved Yield increase_equivalents->success change_reagent Switch to a More Potent Coupling Reagent (e.g., COMU) pre_activation->change_reagent If still low yield pre_activation->success increase_temp Increase Reaction Temperature (e.g., from RT to 40-50 °C) change_reagent->increase_temp change_reagent->success acid_chloride Convert to Acid Chloride (SOCl₂ or Oxalyl Chloride) as a last resort increase_temp->acid_chloride For very stubborn cases increase_temp->success acid_chloride->success G cluster_0 Setup & Pre-activation cluster_1 Coupling Reaction cluster_2 Workup & Purification A 1. Dissolve Piperonylic Acid (1.0 eq) in anhydrous DMF. B 2. Add HATU (1.2 eq) and DIPEA (2.5 eq). A->B C 3. Stir at RT for 20 min (Pre-activation). B->C D 4. Add Amine (1.1 eq) in one portion. C->D E 5. Stir at RT for 2-16 h. Monitor by TLC/LCMS. D->E F 6. Dilute with EtOAc. Wash with H₂O, 5% LiCl, sat. NaHCO₃, and brine. E->F G 7. Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Workup & Purification A 1. Combine Carboxylic Acid (1.1 eq), 3,4-Methylenedioxyaniline (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. B 2. Cool mixture to 0 °C (ice bath). A->B C 3. Add EDC·HCl (1.2 eq) in one portion. B->C D 4. Stir at 0 °C for 30 min, then allow to warm to RT. C->D E 5. Stir for 4-24 h. Monitor by TLC/LCMS. D->E F 6. Dilute with solvent (e.g., EtOAc). Wash with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H

Sources

preventing decomposition of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (CAS 745047-51-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its lifecycle in the lab. Here, we provide field-proven insights and troubleshooting protocols to prevent, identify, and resolve issues related to its decomposition.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Q1: What is the recommended procedure for storing this compound?

A1: For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It must be protected from light, moisture, and heat.[2][3][4] Use airtight containers made of non-reactive materials like amber glass.[2] The storage area should be a cool, dry, and well-ventilated space designated for flammable-rated materials.[2][3][4]

Q2: Which solvents are recommended for preparing stock solutions?

A2: Aprotic, anhydrous solvents such as DMSO, DMF, or dioxane are generally preferred for stock solutions to minimize the risk of hydrolysis. For specific applications, solvents like dichloroethane have also been shown to be compatible with the core benzodioxole structure.[5][6] Always use high-purity, dry (anhydrous) solvents.

Q3: Is this compound sensitive to pH?

A3: Yes. The benzodioxole (or methylenedioxy) functional group is susceptible to cleavage under strong acidic conditions. The amide bond is susceptible to hydrolysis under both strong acidic and strong basic (alkaline) conditions.[7][8][9] It is critical to maintain a near-neutral pH (approx. 6.5-7.5) in aqueous buffers and experimental media whenever possible.

Q4: My compound solution has developed a yellow tint. What does this mean?

A4: A yellow discoloration can be an indicator of degradation. Benzodioxole moieties can be susceptible to photo-oxidation or reaction with radical species, which may lead to the formation of colored byproducts like phenols.[10] If you observe a color change, it is crucial to perform an analytical check (e.g., LC-MS) to assess the purity of the sample before proceeding with experiments.

Understanding the Instability: Key Decomposition Pathways

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide has two primary points of vulnerability that can lead to decomposition. Understanding these pathways is the first step in preventing them.

  • Amide Bond Hydrolysis: The N-substituted amide linkage can be cleaved by water, a reaction catalyzed by acid or base, yielding benzo[d]dioxole-5-carboxylic acid and heptan-4-amine.[9] Tertiary and secondary amides are generally stable, but hydrolysis can be forced under vigorous conditions.[8]

  • Benzodioxole Ring Cleavage: The methylenedioxy bridge of the benzodioxole ring is labile, particularly under acidic or oxidative conditions. This can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative, which is often unstable and can lead to further downstream products.

G main_compound N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide hydrolysis_cond Acidic or Basic Conditions (H₂O) main_compound->hydrolysis_cond Pathway 1: Amide Hydrolysis cleavage_cond Strong Acid / Oxidative Stress main_compound->cleavage_cond Pathway 2: Ring Cleavage amide_product Benzo[d]dioxole-5-carboxylic Acid hydrolysis_cond->amide_product amine_product Heptan-4-amine hydrolysis_cond->amine_product catechol_product Catechol Derivative cleavage_cond->catechol_product

Caption: Potential decomposition pathways of the target compound.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and step-by-step protocols.

Scenario 1: Compound Degradation in Aqueous Assay Buffer

Q: I'm observing a rapid loss of my compound's activity and a corresponding decrease in the parent peak area by LC-MS during my in-vitro assay (e.g., cell-based assay in DMEM, enzymatic assay in PBS). What is happening?

A: This is a classic sign of hydrolysis. Even at near-neutral pH, prolonged incubation in aqueous media, especially at elevated temperatures (e.g., 37°C), can facilitate the slow hydrolysis of the amide bond or potentially the benzodioxole ring.

Troubleshooting Protocol: Stability Assessment in Assay Media
  • Objective: To determine the stability of the compound in your specific assay buffer over the time course of your experiment.

  • Materials:

    • N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., PBS, DMEM, TRIS at the desired pH).

    • Control buffer (e.g., PBS pH 7.4).

    • Analytical equipment (HPLC or LC-MS).

  • Methodology:

    • Prepare samples by spiking the compound stock solution into your assay buffer to the final working concentration. Prepare a parallel sample in the control buffer.

    • Prepare a "Time Zero" (T=0) sample by immediately quenching the reaction (e.g., by adding an equal volume of cold acetonitrile) and storing it at -20°C.

    • Incubate the remaining samples under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 1h, 4h, 8h, 24h), take an aliquot, quench as in step 2, and store at -20°C.

    • Analyze all samples (including T=0) by a validated LC-MS method to quantify the peak area of the parent compound.

  • Data Analysis & Mitigation:

    • Analyze: Plot the percentage of the parent compound remaining vs. time. If you see a significant decline (>10-15%) within your experimental timeframe, instability is confirmed.

    • Mitigate:

      • Reduce Incubation Time: If possible, shorten the assay duration.

      • Adjust pH: Ensure your buffer pH is strictly maintained between 6.5 and 7.5.

      • Fresh Preparations: Prepare working solutions immediately before use and avoid storing diluted aqueous solutions.

Scenario 2: Inconsistent Results from Solid Compound

Q: I'm getting variable results in my experiments using the solid form of the compound from the same bottle over several weeks. Why?

A: This suggests that the solid compound itself is degrading upon storage. The most common causes are exposure to ambient moisture and/or air (oxygen), especially if the container is not properly sealed or is stored at room temperature.

Best Practices for Handling Solid Compounds
  • Aliquot Upon Receipt: To prevent repeated exposure of the bulk material to the atmosphere, aliquot the solid compound into smaller, single-use vials upon first opening.

  • Use a Controlled Environment: Weigh and handle the compound in a glove box under an inert atmosphere or, at a minimum, in a low-humidity environment.

  • Proper Sealing: Always use vials with tight-fitting caps (e.g., PTFE-lined screw caps). After use, flush the vial headspace with an inert gas like argon before re-sealing.

  • Dessication: Store the aliquoted vials inside a desiccator containing a drying agent (e.g., silica gel) within the recommended cold storage (2-8°C).

G start Receive Compound glovebox Work in Glovebox (Inert Atmosphere) start->glovebox aliquot Aliquot into single-use vials glovebox->aliquot flush Flush Headspace with Argon/Nitrogen aliquot->flush seal Seal with PTFE-lined cap flush->seal store Store at 2-8°C in Desiccator seal->store end Stable Compound for Use store->end

Sources

Technical Support Center: Addressing Poor Solubility of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental assays. With a high estimated LogP of 3.276 and very low water solubility, this compound requires careful formulation to achieve accurate and reproducible results.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility hurdles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Q1: What are the basic physicochemical properties of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide?

A1: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a white powder with a molecular weight of 263.33 g/mol .[2] It is characterized by its poor aqueous solubility, estimated at 5.817 mg/L at 25°C, and is slightly soluble in alcohol.[1] Its lipophilicity is indicated by an estimated octanol-water partition coefficient (logP) of 3.276.[1]

Q2: I'm seeing precipitation of the compound in my aqueous assay buffer. What is the likely cause?

A2: This is a common issue due to the compound's hydrophobic nature. When a concentrated stock solution, typically in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit. This can be exacerbated by factors such as the final solvent concentration, buffer pH, and temperature.

Q3: What is the recommended starting solvent for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[3] Ethanol can also be considered.[3] It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent added to your final assay, as the solvent itself can have biological effects.[4]

Q4: Are there alternatives to DMSO for cell-based assays where it might be toxic?

A4: Yes. If you observe cytotoxicity with DMSO, even at low final concentrations, several alternatives can be explored. These include other organic co-solvents like ethanol, or employing solubility-enhancing excipients such as cyclodextrins.[4] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6]

Q5: How can I determine the maximum tolerated DMSO concentration for my specific cell line?

A5: It is essential to perform a dose-response experiment with DMSO alone on your cells. Treat the cells with a range of DMSO concentrations (e.g., 0.1% to 5%) that you anticipate in your assays and measure cell viability using a standard method like an MTT or resazurin assay.[7][8] Generally, keeping the final DMSO concentration below 0.5% is recommended to avoid significant cellular effects.[9][10]

II. Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented guide to address specific solubility challenges you may encounter during your experiments.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Why is this happening? The dramatic change in solvent polarity when moving from a high-concentration organic stock to a predominantly aqueous assay buffer reduces the compound's solubility, causing it to precipitate.[11]

Troubleshooting Workflow

start Precipitation Observed in Assay step1 Decrease Final Compound Concentration start->step1 Is concentration above expected efficacy? step2 Optimize Stock Solution & Dilution step1->step2 Precipitation persists step3 Incorporate a Co-solvent step2->step3 Further improvement needed step4 Utilize Solubility Enhancers step3->step4 Co-solvent insufficient or causes toxicity end Compound Solubilized step4->end

Caption: Decision workflow for addressing compound precipitation.

Detailed Solutions
  • Q: Can I simply lower the final concentration of my compound?

    • A: Yes, this is the simplest first step. Determine if your target concentration is negotiable. If you are performing a dose-response experiment, you may find that lower, soluble concentrations are still effective.

  • Q: How can I optimize my stock solution and dilution method?

    • A: Prepare the highest possible, fully solubilized stock solution in 100% DMSO.[12][13][14] When diluting, perform a serial dilution in DMSO first to get closer to the final concentration before the final dilution into the aqueous buffer. Crucially, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can initiate precipitation.[10]

  • Q: What if I need a higher final concentration and the above steps are not enough?

    • A: You may need to incorporate a co-solvent into your final assay buffer. However, be mindful of the potential for the co-solvent to affect your assay's biological system. Always include a vehicle control with the same final co-solvent concentration.[11]

  • Q: What are the best solubility enhancers to try?

    • A: For many biological assays, cyclodextrins are an excellent choice.[5] They are generally well-tolerated by cells and can significantly improve the solubility of hydrophobic compounds by forming inclusion complexes.[6] Surfactants like Tween® 80 can also be used, but their potential to disrupt cell membranes or interfere with protein activity must be carefully evaluated.[15]

Issue 2: Inconsistent Assay Results and Poor Reproducibility

Why is this happening? Poor solubility can lead to the formation of compound aggregates or micro-precipitates, which can result in variable concentrations of the active, soluble compound in your assay wells. This variability directly impacts the reproducibility of your results.

Troubleshooting and Best Practices
  • Q: How can I visually inspect for precipitation?

    • A: After preparing your final assay solution, visually inspect it against a dark background for any signs of cloudiness or precipitate. For cell-based assays, inspect the wells under a microscope before and after adding the compound to look for crystalline structures.

  • Q: What steps can I take to ensure my compound is fully dissolved in the stock solution?

    • A: After adding the solvent, ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a water bath.[3] Sonication in a water bath can also be effective in breaking up small aggregates and ensuring complete dissolution.[3]

  • Q: How should I prepare my working solutions to maintain solubility?

    • A: Prepare your working solutions fresh for each experiment. Avoid storing diluted aqueous solutions of the compound, as it may precipitate over time. If you must prepare them in advance, do so on the same day and keep them at room temperature, as refrigeration can sometimes decrease the solubility of hydrophobic compounds.

III. Experimental Protocols

Here are detailed, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.[12][13][14]

  • Determine the required mass: Calculate the mass of the compound needed for your desired stock concentration and volume. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .

    • Example: For 10 mL of a 10 mM stock solution of a compound with a MW of 263.33 g/mol : Mass = 0.010 mol/L * 0.010 L * 263.33 g/mol = 0.0263 g (or 26.3 mg).

  • Weigh the compound: Accurately weigh the calculated mass of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.[3] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

This protocol describes how to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of the compound in your aqueous assay buffer.

  • Prepare a cyclodextrin-containing buffer: Dissolve HP-β-CD in your assay buffer to a final concentration that is typically in the low millimolar range (e.g., 1-10 mM). The optimal concentration will need to be determined empirically.

  • Prepare the compound stock: Make a high-concentration stock of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in DMSO as described in Protocol 1.

  • Dilute the stock into the cyclodextrin buffer: While vortexing the cyclodextrin-containing buffer, slowly add the required volume of your DMSO stock solution. The cyclodextrin in the buffer will help to encapsulate the hydrophobic compound molecules as they are introduced, preventing precipitation.[5]

  • Equilibrate the solution: Allow the solution to mix at room temperature for at least 30 minutes to ensure the formation of the inclusion complex.

  • Vehicle Control: It is critical to have a vehicle control that contains the same final concentration of both DMSO and HP-β-CD.

Solubility Enhancement Comparison Table
MethodDescriptionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Using a water-miscible organic solvent to increase solubility.[11]Simple, effective for stock solutions.[11]Can be toxic to cells at higher concentrations.[7] May alter protein conformation.
Cyclodextrins Encapsulating the hydrophobic molecule within a cyclic oligosaccharide.[5]Low cytotoxicity, can significantly increase aqueous solubility.[4][6]May not be effective for all compounds, requires optimization.
Surfactants (e.g., Tween® 80) Using detergents to form micelles that can solubilize the compound.Can be very effective at increasing solubility.Can disrupt cell membranes and interfere with protein function.[16]
Particle Size Reduction Micronization or nanosuspension to increase the surface area for dissolution.Increases dissolution rate.[17][18]Technically complex, may not increase equilibrium solubility.[19]

IV. Data Presentation and Visualization

DMSO Cytotoxicity Profile

It is crucial to establish the non-toxic concentration range of your solvent. Below is a representative table of how to present DMSO cytotoxicity data for your specific cell line.

DMSO Concentration (%)Cell Viability (%) (Mean ± SD)Notes
0 (Control)100 ± 4.5Baseline viability.
0.198 ± 5.1No significant effect.
0.595 ± 4.8Generally considered safe for most cell lines.[9]
1.085 ± 6.2Some cell lines may show reduced proliferation.[7]
2.560 ± 7.5Significant cytotoxicity expected.[20]
5.020 ± 5.9High cytotoxicity.[7][20][21]

Note: This is example data. You must generate this data for your specific cell line and assay conditions.

Solubility Enhancement Workflow Diagram

A Start: Poorly Soluble Compound B Prepare High-Concentration DMSO Stock (e.g., 10-50 mM) A->B C Perform Serial Dilution in DMSO B->C D Dilute to Final Concentration in Aqueous Buffer with Vortexing C->D E Check for Precipitation D->E F Proceed with Assay E->F No Precipitation G Precipitation Observed E->G Precipitation K Re-evaluate Solubility H Option 1: Lower Final Concentration G->H I Option 2: Use Cyclodextrin-Containing Buffer G->I J Option 3: Add Co-solvent to Buffer G->J H->D I->D J->D

Caption: Step-wise workflow for preparing and solubilizing the compound.

By systematically applying the strategies and protocols outlined in this guide, researchers can effectively address the solubility challenges posed by N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, leading to more reliable and reproducible experimental outcomes.

V. References

  • Jain, S., & Patel, N. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 84-90. Available from: [Link]

  • The Good Scents Company. (n.d.). N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Retrieved from: [Link]

  • Kramer, C. D., Valente, A. J., & Hart, M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56059. Available from: [Link]

  • Kumar, S., & Singh, P. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Pahwa, R., & Gupta, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • de Oliveira, D. A., Demarco, F. F., & Tarquinio, S. B. C. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian oral research, 35, e001. Available from: [Link]

  • Popa, G., Enache, M., & Salageanu, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from: [Link]

  • Mitchell, M. J., & Webster, J. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Therapeutic Delivery, 11(2), 65-68. Available from: [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 134. Available from: [Link]

  • Verheijen, M., Lienhard, M., & Schrooders, Y. (2019). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview of the cytotoxicity effects of DMSO on the (A) H9c2 cardiomyoblasts and (B) MCF-7 breast cancer cells. ResearchGate. Available from: [Link]

  • Al-kassas, R., & Al-kassas, R. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(12), 2149. Available from: [Link]

  • Modi, A., & Kavana, D. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(10), 2293. Available from: [Link]

  • Qi, W., & Li, G. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of medical and biological engineering, 35(3), 320–326. Available from: [Link]

  • Science Explained. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Available from: [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available from: [Link]

  • Li, C., & Wang, J. (2022). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International journal of molecular sciences, 23(24), 15839. Available from: [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of reports in pharmaceutical sciences, 10(2), 137–147. Available from: [Link]

  • Gábor, K., & Mára, K. (2019). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from: [Link]

  • Jain, A., & Singh, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 81-89. Available from: [Link]

  • Thomas, H. (2024, February 2). Choosing the Right Excipients for MSC and iPSC Therapies. BioPharm International. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from: [Link]

  • El-Hafidi, M., & Pérez, M. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from: [Link]

  • Haidar, Z. S. (2016). Cell-Based Therapies Formulations: Unintended components. AAPS PharmSciTech, 17(3), 539–541. Available from: [Link]

  • Bartido, S. (2019). Perspectives on the use of ancillary materials for cell and gene therapies. Insights.bio. Available from: [Link]

  • Warshel Chemical Ltd. (n.d.). N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2. Retrieved from: [Link]

Sources

enhancing the stability of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide for storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. Ensuring the chemical and physical stability of this compound during storage is paramount for the integrity of experimental data and the development of a safe and effective final product. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you identify, prevent, and resolve stability-related issues. Our recommendations are grounded in established principles of pharmaceutical science and regulatory guidelines to ensure the highest degree of scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Q1: My sample of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide has developed a yellowish tint over time. What could be the cause?

A yellowish discoloration often indicates photodegradation. The benzodioxole moiety in the molecule can be sensitive to light, particularly UV radiation.[1][2] Exposure can trigger photoreactions, leading to the formation of colored degradation products, such as phenol compounds.[1][2] To mitigate this, always store the compound in amber glass vials or light-blocking containers.[3][4] Ensure that all handling and weighing procedures are performed under conditions with minimal light exposure.

Q2: I've observed new, small peaks appearing in the HPLC chromatogram of my stability sample. What degradation pathway is most likely?

The appearance of new peaks strongly suggests chemical degradation. Given the structure of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, the most probable pathway is hydrolysis of the amide bond. Although amides are generally stable, they can hydrolyze under acidic or basic conditions, especially with heat, to form benzo[d]dioxole-5-carboxylic acid and heptan-4-amine.[5][6][7] This reaction is catalyzed by the presence of moisture. It is crucial to store the compound in a desiccated, tightly sealed environment.[3][8]

Q3: How do temperature and humidity affect the stability of the compound?

Temperature and humidity are critical factors. Increased temperature accelerates the rate of most chemical degradation reactions, including hydrolysis and oxidation.[9][10] Humidity provides the water necessary for hydrolysis of the amide bond.[11] Therefore, the compound should be stored in a cool, dry place.[3][4] As per World Health Organization (WHO) guidelines for good storage practices, this typically means well-ventilated premises at temperatures between 15–25 °C, or up to 30 °C depending on the climate, with protection from intense light and moisture.[12]

Q4: What is the recommended pH for storing this compound in a solution?

While the solid state is preferred for long-term storage, if a solution is necessary, the pH should be maintained near neutral (pH 6-8). The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[6][7][13] Strongly acidic or alkaline conditions will significantly accelerate the degradation process. The use of a suitable buffering agent can help maintain the optimal pH range.[11]

Q5: Are there any excipients I should avoid when formulating with this compound?

Yes, excipient compatibility is crucial. Avoid excipients with high water content or those that are hygroscopic, as they can promote amide hydrolysis.[9][11][14] Additionally, excipients that can create acidic or basic microenvironments (e.g., certain acidic polymers or basic salts) may also compromise the stability of the amide bond. It is mandatory to perform compatibility studies with your intended excipients by creating binary mixtures and analyzing them under accelerated stability conditions.

Q6: What is the best way to package the compound for long-term storage?

For optimal long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass container to protect it from light and moisture.[3] For added protection against humidity, the container can be placed inside a sealed bag with a desiccant. Storing under an inert atmosphere, such as nitrogen or argon, can also prevent oxidative degradation.[15]

Core Stability Concepts & Degradation Pathways

Understanding the potential degradation mechanisms is the first step toward prevention. For N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, three primary pathways should be considered: hydrolysis, oxidation, and photolysis.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

G cluster_main N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide cluster_hydrolysis Hydrolysis Products cluster_photo Photodegradation Products Compound N-(heptan-4-yl)benzo[d] dioxole-5-carboxamide CarboxylicAcid Benzo[d]dioxole-5- carboxylic Acid Compound->CarboxylicAcid Amide Hydrolysis (H₂O, H⁺/OH⁻) Amine Heptan-4-amine Compound->Amine Amide Hydrolysis (H₂O, H⁺/OH⁻) Phenols Phenolic Compounds (Colored Impurities) Compound->Phenols Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

Protocols for Stability Assessment

A robust stability testing program is essential. This involves conducting forced degradation studies to identify likely degradation products and establishing a stability-indicating analytical method.[16][17]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under stressed conditions to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[16][18] A degradation of 5-20% is generally targeted.[19][20]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final volume.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final volume.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to a final volume.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve a known amount in the solvent to achieve the target concentration.

  • Photolytic Degradation: Expose the solid compound spread as a thin layer in a petri dish to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve a known amount in the solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.[21][22]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying the intact compound from all potential process impurities and degradation products identified in the forced degradation study.[23][24]

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes. This gradient elution is effective for separating components with different polarities.[23]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound and its impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key is to demonstrate that the peaks for degradation products do not co-elute with the main compound peak.

Workflow for a Comprehensive Stability Study

The following diagram outlines the logical flow of a typical stability study, from initial planning to final data analysis, in accordance with ICH guidelines.[25][26]

Caption: Workflow for conducting a pharmaceutical stability study.

Summary of Recommended Storage Conditions

To maximize the shelf-life of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, adhere to the following conditions.

ParameterRecommended ConditionRationale
Temperature 15–25°C (Controlled Room Temp)[12][15]Minimizes thermal degradation and slows reaction kinetics.
Humidity Low humidity; store with desiccantPrevents hydrolytic degradation of the amide bond.[3][9]
Light Protect from light (use amber vials)[27]Prevents photodegradation of the benzodioxole ring.[1][2]
Atmosphere Tightly sealed container; consider inert gas (N₂/Ar)[15]Prevents moisture ingress and potential oxidation.
Physical Form Solid (crystalline or amorphous powder)Solid state is generally more stable than solution.
Packaging Type I borosilicate amber glass vial with inert cap linerProvides excellent protection against light and is non-reactive.[3]

References

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. (2025). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). LinkedIn. [Link]

  • Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). AdvaCare Pharma. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

  • Storing Pharmaceuticals: Important Guidelines to Consider. (n.d.). Moravek, Inc.. [Link]

  • Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. (n.d.). PubMed - NIH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • The Importance of Excipients in Drugs. (n.d.). Open Access Journals. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA. [Link]

  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal. [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. (2025). ResearchGate. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). FDA. [Link]

  • Storing medications for safety and effectiveness. (n.d.). Cann Compounding. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). That's Nice. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM. [Link]

  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (n.d.). MDPI. [Link]

  • Best practices for storing pharmaceuticals. (2021). Veterinary Practice News. [Link]

  • The ring-opening scheme of 1,3-benzodioxole, the conjugation of... (n.d.). ResearchGate. [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020). Stack Exchange. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor cell permeability of benzodioxole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome permeability issues in your research.

The benzodioxole moiety is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anticonvulsant, and antimicrobial agents.[1][2] However, the physicochemical properties of many benzodioxole derivatives can lead to suboptimal cell membrane permeability, hindering their journey from promising lead compounds to effective therapeutics. This guide offers a structured approach to diagnosing and resolving these permeability challenges.

Troubleshooting Guide: A Workflow for Diagnosing and Addressing Poor Permeability

When a promising benzodioxole derivative exhibits poor cellular activity, a systematic investigation into its cell permeability is a crucial next step. The following workflow provides a logical progression from initial assessment to the implementation of enhancement strategies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Strategy Implementation cluster_3 Phase 4: In Vivo Correlation A Low in vitro bioactivity of benzodioxole derivative B In silico Permeability Prediction (e.g., SwissADME, pkCSM) A->B C Physicochemical Property Analysis (LogP, PSA, MW, Solubility) B->C Correlate predictions with properties D Parallel Artificial Membrane Permeability Assay (PAMPA) C->D Experimental validation of poor permeability E Caco-2 Cell Permeability Assay D->E Confirm with cell-based model F Assess Efflux Ratio (Bidirectional Caco-2) E->F Investigate active transport J Animal model studies to confirm improved bioavailability E->J Proceed if in vitro permeability is improved G Structural Modification (e.g., Lipophilicity Tuning) F->G If passive permeability is low H Prodrug Approach (e.g., Esterification) F->H If permeability is limited by polarity I Formulation Strategies (e.g., Nanoparticles, SEDDS) F->I For poorly soluble/permeable compounds G->E Re-evaluate permeability H->E Re-evaluate permeability I->E Re-evaluate permeability

Caption: A decision-making workflow for troubleshooting poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why do my benzodioxole derivatives exhibit poor cell permeability?

A1: The cell permeability of a compound is governed by its physicochemical properties. For benzodioxole derivatives, poor permeability can often be attributed to:

  • Low Lipophilicity: The rigid, planar nature of the benzodioxole ring system can, depending on the substituents, lead to a molecule that is too polar to efficiently partition into the lipid bilayer of the cell membrane.

  • High Polar Surface Area (PSA): The presence of polar functional groups, such as hydroxyls, carboxyls, or amines, increases the energy required for the molecule to desolvate and enter the hydrophobic membrane interior.

  • Poor Aqueous Solubility: While seemingly counterintuitive, very low aqueous solubility can also limit permeability by reducing the concentration of the compound available at the cell surface for absorption.[3]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular concentration.[4]

In silico tools like SwissADME can provide initial predictions of these properties and help identify potential liabilities.[5]

Q2: What is the first experimental step to confirm poor permeability?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line experimental tool. It is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[6] Its simplicity and cost-effectiveness make it ideal for screening a series of compounds and confirming if poor passive permeability is a likely issue.[7][8]

Q3: My compound has low permeability in the PAMPA assay. What's next?

A3: A low PAMPA result strongly suggests an issue with passive diffusion. The next logical step is to perform a Caco-2 cell permeability assay.[9] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express many of the transporters found in the small intestine.[4] This assay not only provides a more biologically relevant measure of passive permeability but can also indicate if active transport mechanisms, such as efflux, are at play.[9]

Q4: How can I improve the permeability of my benzodioxole derivative?

A4: There are three main strategies to consider, often in combination:

  • Structural Modification: Systematically altering the structure of your compound can have a profound impact on its permeability. A common approach is to increase lipophilicity. For instance, a study on benzoylbenzodioxol derivatives found that converting a carboxylic acid to its corresponding ester enhanced lipophilicity, which was proposed to improve penetration and diffusion capabilities, leading to better in vivo performance.[10]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[3] This strategy is particularly useful for temporarily masking polar functional groups that hinder membrane transport. For example, a polar carboxylic acid group can be converted to a more lipophilic ester prodrug, which can more easily cross the cell membrane before being hydrolyzed back to the active carboxylic acid by intracellular esterases.[11]

  • Formulation Strategies: Advanced formulation techniques can improve the bioavailability of poorly permeable compounds without altering their chemical structure.[12][13] These include:

    • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.

    • Nanoparticle formulations: Encapsulating the compound in nanoparticles, such as lipid nanocapsules or nanoemulsions, can improve its stability and facilitate its transport across the intestinal epithelium.[2] A study on safrole, a naturally occurring benzodioxole, demonstrated that a nanoemulgel formulation improved its cytotoxic activity, suggesting enhanced delivery.[14]

Q5: My compound shows good permeability from the apical to basolateral side in the Caco-2 assay, but much higher permeability in the reverse direction. What does this mean?

A5: This indicates that your compound is likely a substrate for an active efflux transporter. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a common indicator of active efflux.[4] To confirm which transporter is responsible, the Caco-2 assay can be repeated in the presence of specific inhibitors, such as verapamil for P-gp.[4]

Permeability Enhancement Strategies: A Comparative Overview

StrategyMechanism of ActionAdvantagesDisadvantages
Structural Modification Alters physicochemical properties (e.g., lipophilicity, PSA) to favor passive diffusion.Can lead to a new chemical entity with inherently better properties.May alter the compound's pharmacological activity or introduce new toxicities. Requires significant synthetic effort.
Prodrug Approach Temporarily masks polar functional groups to increase lipophilicity and facilitate membrane transport.[10]Can significantly improve permeability without altering the final active compound.[3]Requires in vivo conversion to the active drug, which can be variable. The promoiety must be non-toxic.
Formulation Strategies Improves solubility and/or directly facilitates transport across the cell membrane (e.g., via nanoparticles).[13]Does not require chemical modification of the active compound. Can address both solubility and permeability issues.May have a more complex manufacturing process. The long-term stability of the formulation needs to be established.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of benzodioxole derivatives.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the phospholipid solution to each well of the 96-well filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate completely.[15]

  • Prepare Dosing Solutions: Prepare the test and control compounds at a final concentration of 10 µM in PBS with 5% DMSO.[15]

  • Prepare the Acceptor Plate: Add 300 µL of PBS with 5% DMSO to each well of the acceptor plate.[15]

  • Assemble the PAMPA Sandwich: Carefully place the filter plate containing the artificial membrane onto the acceptor plate.

  • Add Dosing Solutions: Add 150 µL of the dosing solutions to the appropriate wells of the filter (donor) plate.[15]

  • Incubation: Cover the plate assembly and incubate for 5 to 18 hours at room temperature on a plate shaker with gentle agitation.[6]

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe (cm/s) = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln(1 - [Ca(t) / Ceq])]

    Where:

    • Vd and Va are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • Ca(t) is the concentration in the acceptor well at time t.

    • Ceq is the equilibrium concentration.

Data Interpretation:

  • High Permeability: Pe > 1.5 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s[6]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for conducting a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 and 6.5

  • Test and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²), indicating a well-formed barrier.[16]

  • Prepare Dosing Solutions: Prepare the test compound in HBSS at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Wash the monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and collect samples as described for the A-B direction.

  • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Data Interpretation:

  • Efflux Ratio: Calculate the ratio of Papp(B-A) / Papp(A-B). A ratio > 2 suggests the involvement of active efflux.[4]

References

  • Ghale, G., Lanctôt, A. G., Kreissl, H. T., Jacob, M. H., Weingart, H., Winterhalter, M., et al. (2014). Chemosensing ensembles for monitoring biomembrane transport in real time. Angewandte Chemie International Edition, 53(11), 2762–2765. Available from: [Link]

  • Al-Shdefat, R., Al-Smadi, M., Al-Malaise, I. G., Al-Qtaitat, A., Al-Trad, B., Al-Zoubi, M. S., ... & Mubarak, M. S. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Molecular Diversity, 1-17. Available from: [Link]

  • Al-Malaise, I. G., El-Sayed, M. A., Al-Qtaitat, A., Al-Shdefat, R., Al-Smadi, M., Al-Trad, B., ... & Mubarak, M. S. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Journal of Drug Delivery Science and Technology, 63, 102488. Available from: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Tantawy, L. S., Al-Qtaitat, A., Al-Shdefat, R., Al-Smadi, M., ... & Mubarak, M. S. (2020). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 25(21), 5099. Available from: [Link]

  • Salomon, C. J., Lollo, G., Uhl, P., Guterres, S. S., Pohlmann, A. R., Weigand, L., ... & Huwyler, J. (2023). Formulation of benznidazole-lipid nanocapsules: Drug release, permeability, biocompatibility, and stability studies. International Journal of Pharmaceutics, 642, 123120. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Zughaier, S. M., Karna, P., Stephens, D. S., & Aneja, R. (2010). Potent anti-inflammatory activity of novel microtubule-modulating brominated noscapine analogs. The Journal of Immunology, 184(1 Supplement), 126-126. Available from: [Link]

  • Barreiro, E. J., Lima, M. E. F. D., & de Lima, M. E. F. (1992). The synthesis and anti-inflammatory properties of a new sulindac analogue synthesized from natural safrole. Journal of pharmaceutical sciences, 81(12), 1219-1222. Available from: [Link]

  • Sinko, B., Garrido, J., Ferreira, A. M., & Tsinman, O. (2012). A modified parallel artificial membrane permeability assay for evaluating the bioconcentration of highly hydrophobic chemicals. Environmental science & technology, 46(12), 6748-6755. Available from: [Link]

  • Biron, E., & Kessler, H. (2005). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. CHIMIA International Journal for Chemistry, 59(1-2), 33-37. Available from: [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & biodiversity, 6(11), 2071-2083. Available from: [Link]

  • Kumar, S., Singh, P., Mishra, B., & Singh, S. (2019). Biological Evaluation of Noscapine analogues as Potent and Microtubule-Targeted Anticancer Agents. Scientific reports, 9(1), 1-12. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. Available from: [Link]

  • Rongved, P., Andersen, E. F., Bøe, S. O., Brandsdal, B. O., Brusevold, I. J., Dikic, T., ... & Vik, A. (2021). New prodrugs and analogs of the phenazine 5, 10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. RSC medicinal chemistry, 12(1), 108-120. Available from: [Link]

  • Siddiqui, A. A., Hassan, M. Q., & Khan, S. A. (2011). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. European journal of medicinal chemistry, 46(6), 2139-2146. Available from: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Sherwood, B. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Medical Chemistry, 15, 764. Available from: [Link]

  • Kumar, S., Sharma, A., Singh, P., Mishra, B., & Singh, S. (2021). alkyl amine analogues of noscapine, their chemical synthesis and cellular activity as potent anticancer agents. Journal of Molecular Structure, 1232, 129997. Available from: [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. ISRN pharmaceutics, 2013. Available from: [Link]

Sources

Technical Support Center: Method Refinement for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to the synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. Achieving consistent, high purity for this molecule is critical for its application as a pharmaceutical intermediate and in flavor and fragrance development.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges in its synthesis and purification, ensuring reproducible outcomes.

Introduction to Synthesis Strategy

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (MW: 263.33 g/mol ) is a secondary amide synthesized by forming an amide bond between benzo[d][][3]dioxole-5-carboxylic acid (also known as piperonylic acid) and 4-aminoheptane.[4][5] The primary challenge in this process is not just the formation of the amide bond but the subsequent removal of unreacted starting materials, reagent byproducts, and potential side-products to achieve a consistent purity profile (>98%).

This guide will focus on two primary, reliable synthetic routes: the Acyl Chloride Method and the Direct Amidation via Coupling Agents . We will dissect the nuances of each, providing a logical framework for method selection, execution, and troubleshooting.

cluster_SM Starting Materials cluster_Routes Synthetic Routes cluster_Intermediate Intermediate / Activation SM1 Benzo[d]dioxole-5-carboxylic Acid R1 Route 1: Acyl Chloride Method SM1->R1 SOCl₂ or (COCl)₂ R2 Route 2: Coupling Agent Method SM1->R2 Coupling Agent (e.g., EDC, HATU) SM2 Heptan-4-amine SM2->R2 Coupling Agent (e.g., EDC, HATU) PRODUCT Crude N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide SM2->PRODUCT Base (e.g., Et₃N) in DCM INT1 Benzo[d]dioxole-5-carbonyl chloride R1->INT1 ACT2 Activated Carboxylic Acid (e.g., O-acylisourea ester) R2->ACT2 INT1->PRODUCT Base (e.g., Et₃N) in DCM ACT2->PRODUCT CRUDE Crude Reaction Mixture FILTER Filter (if DCC used) to remove DCU CRUDE->FILTER WORKUP Aqueous Workup (Acid/Base Washes) FILTER->WORKUP DRY Dry Organic Layer (e.g., Na₂SO₄), Evaporate Solvent WORKUP->DRY SOLID Crude Solid Product DRY->SOLID ASSESS1 Assess Purity (TLC, ¹H NMR) SOLID->ASSESS1 RECRYST Recrystallization ASSESS1->RECRYST Impure PURE Pure Product (>98%) ASSESS1->PURE Purity OK ASSESS2 Assess Purity (TLC, NMR, MP, HPLC) RECRYST->ASSESS2 CHROM Column Chromatography ASSESS2->CHROM Still Impure ASSESS2->PURE Purity OK CHROM->PURE

Sources

Validation & Comparative

A Comparative Guide to N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and Other N-Alkyl Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide against other N-alkyl benzamides, a chemical class of significant interest in modern pharmacology. We will delve into their structural nuances, potential biological targets, and the experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this compound family.

Introduction: The Benzamide Scaffold and Its Privileged Role

The N-alkyl benzamide motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This versatility stems from the amide bond's capacity to act as both a hydrogen bond donor and acceptor, and the appended alkyl and benzoyl groups' potential for varied substitutions to fine-tune physicochemical properties and target specificity.

This guide focuses on N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a compound primarily documented as a flavoring agent with a savory, meaty profile.[1][2] However, its core structure—a benzodioxole (or methylenedioxybenzene) ring connected via an amide linkage to a branched alkyl chain—shares features with potent modulators of key physiological targets. We will compare this molecule to other N-alkyl benzamides known to interact with targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Fatty Acid Amide Hydrolase (FAAH), providing a predictive framework for its potential, yet uncharacterized, biological activities.

Physicochemical Properties: A Foundation for Biological Interaction

A molecule's physical and chemical properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage with a biological target. N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a white powder with a melting point of approximately 116-117°C and very low solubility in water.[1][2]

PropertyN-(heptan-4-yl)benzo[d]dioxole-5-carboxamideRepresentative N-Alkyl Benzamide (Example)
CAS Number 745047-51-2[3]Varies
Molecular Formula C₁₅H₂₁NO₃[3][4]Varies
Molecular Weight 263.33 g/mol [3][4]Varies
Appearance White powder[2]Varies
Melting Point 116-117 °C[2]Varies
logP (o/w) ~3.28[2]Varies
Solubility Slightly soluble in alcohol, insoluble in water[1]Varies

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While no specific biological activity has been published for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide beyond its use as a flavorant[5][6], its structure allows for informed speculation based on the known SAR of related N-alkyl benzamides.

Potential as a Transient Receptor Potential Vanilloid 1 (TRPV1) Modulator

TRPV1 is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including heat, acid, and capsaicin.[7] It is a major target for the development of novel analgesics.[8] A significant number of benzamide derivatives have been identified as potent TRPV1 antagonists.[9]

Structure-Activity Relationship Insights:

  • Benzamide Core: The benzoyl moiety often interacts with the "vanilloid pocket" of the TRPV1 channel. Substitutions on this ring are critical for potency. The benzodioxole group in our target compound is a common fragment in biologically active molecules.[10]

  • N-Alkyl Chain: The nature of the N-alkyl substituent is a key determinant of antagonist activity. Often, a bulky, lipophilic group is preferred. For instance, potent TRPV1 antagonistic benzamides have been developed containing indole and naphthyl moieties attached to the amide nitrogen.[9]

The N-(heptan-4-yl) group is a branched, moderately lipophilic chain. Its size and shape could allow it to fit within the hydrophobic regions of the TRPV1 binding pocket. However, compared to the highly potent, complex antagonists reported in the literature, its simpler structure may confer only modest, if any, activity. Experimental validation is required to confirm this hypothesis.

Table 2: Comparative Activity of Benzamide-Based TRPV1 Antagonists

CompoundStructureTRPV1 Antagonist Potency (IC₅₀)Reference
Compound 1 (Lead) (Structure not fully disclosed)(HTS Hit)[9]
(+/-)-2 Benzamide with tryptamine scaffold23 nM (human)[9]
(+/-)-3 Benzamide with naphthyl moiety14 nM (human)[9]
A-425619 Phenylacetamide derivativePotent in vivo[11]
AMG 517 (Structure available in reference)Highly selective antagonist[12]
N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide See AboveUnknown (Hypothesized) N/A
Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (AEA).[13] Inhibiting FAAH raises the endogenous levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[14] Many FAAH inhibitors feature an amide bond.

Structure-Activity Relationship Insights:

  • Amide Group: The central amide is crucial for interacting with the catalytic serine residue in the FAAH active site.

  • Lipophilic Tail: Similar to the native substrates of FAAH (e.g., anandamide), inhibitors often possess a long alkyl or aryl-alkyl chain. The N-(heptan-4-yl) group could potentially serve as this lipophilic tail, mimicking the fatty acid portion of endogenous ligands.

  • Head Group: The benzodioxole ring would function as the "head group." The electronic and steric properties of this group are critical for orienting the molecule within the active site.

The overall structure of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide bears a resemblance to some FAAH substrates and inhibitors. This structural analogy suggests that it could be a candidate for FAAH inhibition, a hypothesis that warrants experimental testing.

Synthesis and Experimental Evaluation Protocols

To facilitate further research, this section provides established, reliable protocols for the synthesis of N-alkyl benzamides and their subsequent biological evaluation.

General Synthesis of N-Alkyl Benzamides

The most common method for synthesizing N-alkyl benzamides is the coupling of a benzoic acid derivative with a primary amine using a peptide coupling reagent. This is an efficient and high-yielding reaction.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Acyl Substitution cluster_2 Step 3: Work-up & Purification Acid Benzoic Acid Derivative Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Acid->Activated_Ester Reacts with Reagent Coupling Reagent (e.g., HATU, HOBt, EDCI) Reagent->Activated_Ester Base1 Base (e.g., DIPEA) Base1->Activated_Ester Solvent1 Aprotic Solvent (e.g., DMF, DCM) Solvent1->Activated_Ester Amine Primary Alkyl Amine (e.g., Heptan-4-amine) Activated_Ester->Amine Added to Product N-Alkyl Benzamide Amine->Product Attacks Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-Alkyl Benzamide Purification->Final_Product G cluster_0 Cell Preparation cluster_1 Dye Loading & Compound Treatment cluster_2 Measurement & Analysis Plate Seed HEK293 cells stably expressing human TRPV1 in 96-well plates Incubate1 Incubate overnight (37°C, 5% CO₂) Plate->Incubate1 Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Wash Wash cells to remove extracellular dye Load->Wash Add_Cmpd Add test compounds (e.g., N-alkyl benzamides) at various concentrations Wash->Add_Cmpd Incubate2 Incubate (e.g., 30 min) Add_Cmpd->Incubate2 Reader Place plate in a fluorescence plate reader (e.g., FLIPR) Add_Agonist Inject TRPV1 agonist (e.g., Capsaicin) Reader->Add_Agonist Measure Measure fluorescence intensity (Calcium influx) over time Add_Agonist->Measure Analyze Calculate % inhibition and determine IC₅₀ values Measure->Analyze

Sources

A Researcher's Guide to the Stereoselective Biological Activity of N-(heptan-4-yl)benzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activities of the stereoisomers of N-(heptan-4-yl)benzamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles of stereoisomerism in drug action and provides detailed, field-proven methodologies for evaluating and comparing the biological activities of its enantiomers. The protocols and rationale described herein are based on established practices in preclinical drug discovery and are intended to guide researchers in designing and executing robust comparative studies.

The Critical Role of Chirality in Biological Activity

In drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function.[1][2] Molecules that are non-superimposable mirror images of each other are known as enantiomers.[3][4] Such molecules are termed "chiral." While enantiomers share the same chemical formula and connectivity, their spatial arrangement can lead to significantly different pharmacological and toxicological profiles.[1][4] This is because biological targets, such as enzymes and receptors, are themselves chiral, creating a stereospecific environment for drug-target interactions.[5]

The case of N-(heptan-4-yl)benzamide presents a classic example of a chiral molecule, with the stereocenter located at the fourth carbon of the heptyl chain. This gives rise to two enantiomers: (R)-N-(heptan-4-yl)benzamide and (S)-N-(heptan-4-yl)benzamide. It is crucial to separate and evaluate these isomers independently, as one may be therapeutically active (the eutomer) while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[1] Regulatory bodies like the FDA strongly encourage the development of single-enantiomer drugs to improve safety and efficacy.[2][5]

Caption: Workflow for comparative anticonvulsant activity testing.

Analgesic Activity Assessment

The hot plate test is a classic and reliable method for assessing the central analgesic effects of compounds. [6][7][8]

This test measures the reaction time of an animal to a thermal stimulus. [6][7] Protocol:

  • Animals: Mice or rats can be used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C. [9]3. Compound Administration: The test compounds and vehicle are administered.

  • Procedure: At predetermined time intervals after compound administration, each animal is placed on the hot plate, and a timer is started.

  • Observation: The latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded. [7][9]6. Cut-off Time: A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. [9][10]7. Endpoint: A significant increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise tabular format to facilitate direct comparison between the isomers.

Table 1: Hypothetical Comparative Anticonvulsant Activity of N-(heptan-4-yl)benzamide Isomers

CompoundMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)
(R)-N-(heptan-4-yl)benzamide2540
(S)-N-(heptan-4-yl)benzamide>100>100
Racemic Mixture5080
Phenytoin (Control)9.5Inactive
Ethosuximide (Control)Inactive130

Table 2: Hypothetical Comparative Analgesic Activity of N-(heptan-4-yl)benzamide Isomers

CompoundDose (mg/kg)Hot Plate Latency (seconds)
Vehicle-10.2 ± 1.5
(R)-N-(heptan-4-yl)benzamide3025.8 ± 2.1
(S)-N-(heptan-4-yl)benzamide3012.5 ± 1.8
Racemic Mixture3018.9 ± 2.0
Morphine (Control)1028.5 ± 2.5
p < 0.05 compared to vehicle

In this hypothetical scenario, the (R)-isomer demonstrates superior anticonvulsant and analgesic activity compared to the (S)-isomer, which is largely inactive. The racemic mixture shows intermediate activity, suggesting that the presence of the less active distomer dilutes the effect of the eutomer.

The Importance of Chiral Separation

The potential for stereoselective biological activity underscores the necessity of effective chiral separation techniques in the research and development of chiral drug candidates. [4][11][12]High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers on both analytical and preparative scales. [13]Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations. [13]The ability to isolate and test enantiomerically pure compounds is a critical step in drug discovery, ensuring that the therapeutic benefits are maximized while minimizing potential risks. [4][11]

Conclusion

While the specific biological activity of the N-(heptan-4-yl)benzamide isomers remains to be fully elucidated, the principles of stereochemistry in drug action strongly suggest that the (R) and (S) enantiomers will exhibit different pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for conducting a comprehensive comparative analysis of their potential anticonvulsant and analgesic activities. Such studies are essential for identifying the more potent and potentially safer isomer for further development, aligning with modern pharmaceutical best practices and regulatory expectations.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). [Link]

  • Stereochemistry in Drug Action. National Institutes of Health (NIH). [Link]

  • Hot plate test. Panlab | Harvard Apparatus. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. MDPI. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]

  • Hot plate test. Wikipedia. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Rodent Hot/Cold Plate Pain Assay. Maze Engineers - Conduct Science. [Link]

  • Synthesis of chiral N-free sulfinamides by asymmetric condensation of stable sulfinates and ammonium salts. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Analgesia Hot Plat Test. SlideShare. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. PubMed. [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. ResearchGate. [Link]

  • The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

  • The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. National Institutes of Health (NIH). [Link]

  • STEREOCHEMISTRY AND DRUG ACTION.pptx. SlideShare. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a compound of interest in various research fields. Grounded in the principles of scientific integrity, this document offers in-depth, field-proven insights into the validation process, adhering to internationally recognized guidelines.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

The Criticality of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and its recent revision Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5][6][7][8][9][10][11]. These parameters ensure that a method is reliable, reproducible, and fit for its intended use[12].

The validation process is not a one-time event but a continuous process that begins with method development and continues throughout the method's lifecycle[7].

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantification

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[13] For N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a reversed-phase HPLC method with UV detection is a common starting point.

Experimental Protocol: HPLC Method Validation

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, degradation products).

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide standard.

    • Analyze a sample spiked with potential impurities or degradation products.

    • Perform stress testing (e.g., acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity or degradant peaks.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a specified range.[1]

  • Procedure:

    • Prepare a series of at least five calibration standards of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide at different concentrations.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[12]

  • Procedure:

    • Perform recovery studies by spiking a blank matrix with known concentrations of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.[12]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5 °C), flow rate (e.g., ±0.1 mL/min), and detection wavelength (e.g., ±2 nm).

    • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Data Summary: HPLC Method Performance
Validation ParameterAcceptance CriteriaHypothetical Result for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable with acceptable precision & accuracy0.5 µg/mL
Robustness No significant impact on resultsPass

Gas Chromatography-Mass Spectrometry (GC-MS): A Gold Standard for Identification

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[14] It is particularly useful for the identification and quantification of volatile and semi-volatile compounds like N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, especially in complex matrices.[14][15][16]

Experimental Protocol: GC-MS Method Validation

The validation parameters for GC-MS are similar to those for HPLC, with a greater emphasis on mass spectral identification.

1. Specificity:

  • Procedure: In addition to retention time, the mass spectrum of the analyte in a sample must match the mass spectrum of a known standard. The use of selected ion monitoring (SIM) can enhance specificity.

  • Acceptance Criteria: The retention time of the analyte in the sample should be within a narrow window of the standard's retention time. The relative abundances of the characteristic ions in the sample's mass spectrum should be within ±20% of those in the standard's spectrum.

2. Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness:

  • The procedures and acceptance criteria are analogous to those described for HPLC, with the analytical signal being the peak area of a characteristic ion.

Data Summary: GC-MS Method Performance
Validation ParameterAcceptance CriteriaHypothetical Result for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide
Specificity Retention time and mass spectral matchPass
Linearity (r²) ≥ 0.9950.998
Range To be defined based on application0.1 - 50 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (RSD%)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
LOD Reportable0.05 ng/mL
LOQ Reportable with acceptable precision & accuracy0.1 ng/mL
Robustness No significant impact on resultsPass

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[17][18][19][20] For N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, ¹H and ¹³C NMR are essential for confirming its chemical structure. While quantitative NMR (qNMR) can be validated for assays, the focus here is on its qualitative application for identification.

Experimental Protocol: NMR for Structural Confirmation

1. Structural Confirmation:

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra of a high-purity standard of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in a suitable deuterated solvent.

    • Assign all proton and carbon signals to the corresponding atoms in the molecule using chemical shifts, coupling constants, and integration values.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm assignments.

  • Acceptance Criteria: The observed chemical shifts, coupling patterns, and integrations must be consistent with the known structure of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

2. Specificity in a Mixture:

  • Procedure: Analyze a sample containing N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and potential impurities.

  • Acceptance Criteria: The characteristic signals of the analyte should be clearly distinguishable from those of any impurities.

Data Summary: NMR Method Performance (Qualitative)
Validation ParameterAcceptance CriteriaHypothetical Result for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide
Structural Confirmation Spectra consistent with proposed structurePass
Specificity Analyte signals are distinguishable from impurity signalsPass

Comparative Analysis of Analytical Methods

FeatureHPLC-UVGC-MSNMR
Primary Application QuantificationIdentification and QuantificationStructural Elucidation and Identification
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Lower (mg range for routine analysis)
Specificity Moderate (relies on retention time)High (retention time and mass spectrum)Very High (unique spectral fingerprint)
Sample Throughput HighModerateLow
Instrumentation Cost ModerateHighVery High
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of a comprehensive analytical method validation.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Interpretation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: A flowchart illustrating the typical stages of analytical method validation.

Logical Relationships of Validation Parameters

The interplay between different validation parameters is crucial for a holistic assessment of a method's performance.

ValidationParameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters cluster_performance Performance Characteristics Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy assessed over Precision Precision Range->Precision assessed over LOQ LOQ Accuracy->LOQ required for Precision->LOQ required for LOD LOD LOQ->LOD is higher than Specificity Specificity Specificity->Accuracy impacts Specificity->Precision impacts LOD->Specificity related to Robustness Robustness Robustness->Accuracy ensures Robustness->Precision ensures

Caption: Interdependencies of key analytical method validation parameters.

Conclusion

The validation of analytical methods for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a multifaceted process that requires a thorough understanding of the chosen analytical technique and the regulatory landscape. HPLC and GC-MS are well-suited for the quantification and identification of this compound, with GC-MS offering superior sensitivity and specificity. NMR spectroscopy remains the definitive tool for structural confirmation.

The selection of an appropriate analytical method will depend on the specific research question, the required sensitivity, and the available instrumentation. Regardless of the chosen technique, a comprehensive validation study following the principles outlined in this guide is paramount to ensuring the generation of high-quality, reliable, and defensible scientific data.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Published March 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Published June 2024. [Link]

  • Barboza, F. M., et al. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Forensic Sciences. 2023. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC; 2013. [Link]

  • Saeed, A., et al. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules. 2019;24(12):2209. [Link]

  • Kovatsi, L., et al. Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. 2011;35(2):78-82. [Link]

  • Li, D. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Topics in Current Chemistry. 2012;306:257-293. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • Citti, C., et al. Analytical Techniques Used for Analysis of Cannabinoids. Cannabis Science and Technology. 2021;4(5):34-44. [Link]

  • Pistos, C., et al. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Journal of Analytical Toxicology. 2022;46(7):756-766. [Link]

  • Kikura-Hanajiri, R. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. 2013;31(2):147-162. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published January 2026. [Link]

  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Published February 2024. [Link]

  • Al-Saeed, M., et al. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Toxics. 2023;11(3):238. [Link]

  • The Good Scents Company. N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. [Link]

  • Alali, F. Q., et al. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. 2024;12. [Link]

  • Kwan, E. E., & Huang, S. G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. 2008(1):25-39.
  • de Souza, S. V. C. FDA issues revised guidance for analytical method validation. Bioanalysis. 2015;7(13):1589-1591. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. Published March 1995. [Link]

  • Toomula, N., et al. Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. 2011;2(4). [Link]

  • Palma-Gudiel, H., et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques. 2015;6(3). [Link]

  • Madej, K., & Barchańska, A. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Analytical and Bioanalytical Chemistry. 2021;413(1):75-96. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Published November 2005. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Citti, C., et al. Analytical Techniques Used for Analysis of Cannabinoids. Cannabis Science and Technology. 2021;4(5):34-44. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Published March 2024. [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. 3rd ed. Wiley; 2002. [Link]

  • Giorgetti, A., et al. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Mass Spectrometry and Advances in the Clinical Lab. 2021;22:1-11. [Link]

  • Kumar, A., & Devi, S. 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. 2016;9(2):835-839. [Link]

  • Today's Clinical Lab. Novel Psychoactive Substances: Testing Challenges and Strategies. Published November 2021. [Link]

  • de Oliveira, M. F., et al. Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples. Forensic Toxicology. 2022;40(1):154-167. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel chemical entity (NCE), N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. The structural motifs of this molecule, specifically the N-acyl amine and benzodioxole core, suggest a potential interaction with the endocannabinoid system. Our investigation will therefore be anchored by the primary hypothesis that this compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document outlines a multi-tiered strategy, beginning with broad panel screening and progressing to targeted functional assays, to thoroughly characterize the selectivity of this compound. The methodologies described herein are designed to provide a robust dataset for informed decision-making in the early stages of drug development, aligning with the principles outlined in the ICH S7A guidelines for safety pharmacology.[1][2][3][4]

Introduction: The Imperative of Selectivity in Drug Development

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is a novel compound whose pharmacological properties are largely uncharacterized.[5][6][7] Its structure bears resemblance to known modulators of the endocannabinoid system, a ubiquitous lipid signaling network involved in regulating pain, inflammation, and neurological functions.[8] The primary enzyme responsible for the degradation of the endocannabinoid anandamide is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that represents a key therapeutic target.[8][9]

While targeting FAAH holds therapeutic promise, off-target interactions can lead to unforeseen side effects, compromising the safety and efficacy of a drug candidate. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory requirement but a cornerstone of rational drug design.[10] This guide details a logical, tiered approach to de-risk N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide by systematically mapping its interaction profile against a panel of biologically relevant targets.

Strategic Approach to Cross-Reactivity Profiling

Our experimental strategy is designed to maximize information while conserving resources, moving from broad, low-resolution screening to specific, high-content validation. This funnel-down approach ensures that significant off-target interactions are identified early and characterized functionally.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Selectivity Assessment A Compound Synthesis & QC (N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide) B Broad Panel Radioligand Binding Screen (e.g., Eurofins Diversity Profile) A->B 10 µM single concentration C Concentration-Response Assays (Determine IC50/Ki for significant hits) B->C Hits >50% inhibition D Data Analysis & Target Triage (Select hits with Ki < 1 µM for functional validation) C->D E Primary Target Functional Assay (FAAH Enzyme Inhibition) D->E Hypothesized Target F Off-Target Functional Assays (e.g., TRPV1 Calcium Flux) D->F Validated Off-Targets G Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) E->G F->G H Integrated Risk Assessment & Decision G->H

Caption: Tiered workflow for cross-reactivity assessment.

Phase 1: Broad Panel Screening via Radioligand Binding Assays

The initial step involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. Commercial services, such as the Eurofins Discovery Diversity Profile, offer a comprehensive and standardized approach for this purpose.[11]

Rationale for Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for detecting direct interactions between a compound and a target protein.[12][13] They measure the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from its binding site, providing a clear indication of binding affinity.[12][13] This technique serves as an excellent primary screen to cast a wide net for potential interactions.[12]

Experimental Protocol: General Radioligand Binding Assay

This protocol provides a general template. Specific parameters (e.g., radioligand, membrane concentration, incubation time) must be optimized for each target.

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[14]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[14]

    • Total Binding: Wells contain the membrane preparation and the specific radioligand.

    • Non-Specific Binding (NSB): Wells contain membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

    • Test Compound: Wells contain membranes, radioligand, and a single high concentration (e.g., 10 µM) of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-dependent.[14]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, separating the receptor-bound radioligand from the unbound.[13][15]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[14]

  • Data Analysis: Specific binding is calculated by subtracting the NSB from the total binding. The percent inhibition by the test compound is then calculated relative to the specific binding.

    % Inhibition = (1 - (Test Compound cpm - NSB cpm) / (Total cpm - NSB cpm)) * 100

Phase 2 & 3: Functional Validation of Primary and Off-Target Hits

Binding to a target does not always translate to a functional effect. Therefore, any significant "hits" identified in the primary screen (>50% inhibition at 10 µM) must be validated in functional assays. This step is critical to understand the physiological consequence of the interaction (i.e., agonism, antagonism, or inhibition).

Primary Target Validation: FAAH Enzyme Inhibition Assay

Based on our working hypothesis, we will first confirm and quantify the inhibitory activity of the compound on FAAH.

Fluorometric assays provide a sensitive and continuous method to measure enzyme activity. For FAAH, a non-fluorescent substrate is hydrolyzed to release a fluorescent product, 7-amino-4-methylcoumarin (AMC), allowing for real-time monitoring of enzyme inhibition.[8][9]

  • Reagent Preparation:

    • Prepare a dilution series of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in FAAH Assay Buffer.

    • Dilute recombinant human FAAH enzyme and the AMC arachidonoyl amide substrate in FAAH Assay Buffer as per the manufacturer's instructions.[8]

  • Assay Setup (96-well black plate):

    • 100% Activity Control: Add FAAH enzyme and assay buffer.

    • Inhibitor Wells: Add FAAH enzyme and the test compound dilutions.

    • No Enzyme Control: Add assay buffer only.

  • Initiation: Start the reaction by adding the FAAH substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Detection: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at 340-360 nm and emission at 440-465 nm.[9][16]

  • Data Analysis: Plot the rate of reaction against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Off-Target Validation: Example - TRPV1 Functional Assay

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a common off-target for compounds interacting with the endocannabinoid system.[17] It is a non-selective cation channel that, upon activation, allows an influx of Ca²⁺.[17]

Calcium flux assays utilize a calcium-sensitive fluorescent dye that increases in intensity upon binding to Ca²⁺. This provides a direct measure of ion channel activation and is readily adaptable to high-throughput screening formats to determine if the compound acts as an agonist or antagonist.[17]

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate according to the manufacturer's protocol.

  • Compound Addition:

    • Antagonist Mode: Add dilutions of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and incubate.

    • Agonist Mode: Add assay buffer.

  • Detection & Agonist Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR® Tetra).

    • Establish a baseline fluorescence reading.

    • Antagonist Mode: Add a known TRPV1 agonist (e.g., Capsaicin) at its EC80 concentration and continue reading.

    • Agonist Mode: Add dilutions of the test compound and continue reading.

  • Data Analysis:

    • Antagonist Mode: Calculate the % inhibition of the capsaicin response and determine the IC50.

    • Agonist Mode: Calculate the % activation relative to a maximal capsaicin response and determine the EC50.

Data Interpretation and Selectivity Comparison

The ultimate goal is to generate a quantitative comparison of the compound's potency at its intended target versus its activity at off-targets.

Data Summary

All quantitative data should be summarized in a clear, tabular format. This allows for a direct comparison of potencies and the calculation of selectivity ratios.

Target ClassTargetAssay TypeResult (IC50 / Ki / EC50)
Primary Target FAAH Enzyme Inhibition 50 nM (IC50)
Serine HydrolaseMAGLEnzyme Inhibition> 10,000 nM
GPCR (Cannabinoid)CB1Radioligand Binding1,200 nM (Ki)
GPCR (Cannabinoid)CB2Radioligand Binding3,500 nM (Ki)
Ion ChannelTRPV1Calcium Flux (Antagonist)850 nM (IC50)
GPCR (Adrenergic)Alpha-1ARadioligand Binding> 10,000 nM
GPCR (Dopamine)D2Radioligand Binding> 10,000 nM
GPCR (Serotonin)5-HT2ARadioligand Binding7,800 nM (Ki)

Table 1: Hypothetical cross-reactivity data for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Calculating Selectivity

Selectivity is expressed as a ratio of the off-target potency to the on-target potency. A higher ratio indicates greater selectivity.

  • Selectivity for FAAH vs. TRPV1 = IC50 (TRPV1) / IC50 (FAAH) = 850 nM / 50 nM = 17-fold

  • Selectivity for FAAH vs. CB1 = Ki (CB1) / IC50 (FAAH) = 1,200 nM / 50 nM = 24-fold

A selectivity window of at least 100-fold is often desired for a clean pharmacological profile, though the acceptable margin depends heavily on the therapeutic indication and the nature of the off-target.

Conclusion and Forward Recommendations

This guide presents a systematic methodology for the cross-reactivity profiling of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. The hypothetical data presented suggests that while the compound is a potent FAAH inhibitor, it exhibits moderate off-target activity at TRPV1 and CB1 receptors. The selectivity windows (17 to 24-fold) are relatively narrow and warrant further investigation.

Based on these findings, the following steps are recommended:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to identify structural modifications that can enhance potency for FAAH while reducing affinity for TRPV1 and CB1.[18]

  • In Vivo Assessment: If the compound progresses, in vivo studies should be designed to specifically look for phenotypes associated with TRPV1 antagonism or CB1 receptor interaction to understand the physiological relevance of these off-target activities.

  • ADME Profiling: Concurrently, assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to build a comprehensive preclinical profile.[19]

By rigorously applying this tiered cross-reactivity strategy, research teams can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions and ultimately increasing the probability of success in developing safe and effective therapeutics.

References

  • Title: Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates Source: ACS Omega URL: [Link]

  • Title: Our integrated drug discovery CRO services Source: Symeres URL: [Link]

  • Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) Source: BioVision Inc. URL: [Link]

  • Title: N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2 Source: The Good Scents Company URL: [Link]

  • Title: Safety pharmacology studies for human pharmaceuticals s7a - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Optimized flow cytometric detection of transient receptor potential vanilloid-1 (TRPV1) in human hematological malignancies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-guided inhibitor design for human FAAH by interspecies active site conversion Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Synthetic Chemistry Services Source: BioAscent URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Affinity chromatography reveals direct binding of the GATA4-NKX2-5 interaction inhibitor (3i-1000) with GATA4 Source: University of Helsinki URL: [Link]

  • Title: Drug Discovery Services Source: BellBrook Labs URL: [Link]

  • Title: (E)-1-(Benzo[d][8][19]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Source: MDPI URL: [Link]

  • Title: Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit Source: Elabscience URL: [Link]

  • Title: Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands Source: PubMed URL: [Link]

  • Title: Safety pharmacology - Core Battery of studies- ICH S7A/S7B Source: Vivotecnia URL: [Link]

  • Title: Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System Source: ACS Publications URL: [Link]

  • Title: What are preclinical safety pharmacology requirements? Source: Patsnap Synapse URL: [Link]

  • Title: TRPV1: Structure, Endogenous Agonists, and Mechanisms Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TRPV1 Purification and Reconstitution for Spectroscopic Analysis Source: JoVE URL: [Link]

  • Title: Specialized Pre-IND and Specialty In Vitro Profiling Panels Source: Eurofins Discovery URL: [Link]

  • Title: Points to consider for revising the ICH S7A guideline on safety and secondary pharmacology Source: PubMed URL: [Link]

  • Title: Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Discovery - Latham BioPharm Group Source: Latham BioPharm Group URL: [Link]

  • Title: N-(heptan-4-yl)benzo[d][8][19]dioxole-5-carboxamide Source: NIH 3D URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide Analogs as TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and its analogs, with a focus on their activity as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a critical target in pain and inflammation pathways, making the development of potent and selective modulators a significant area of interest in drug discovery.[1][2]

Introduction: The Therapeutic Potential of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It acts as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering membrane depolarization and the transmission of pain signals.[1] Consequently, antagonists of the TRPV1 receptor are being actively investigated as potential therapeutic agents for the management of acute and chronic pain.[2]

The N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide scaffold represents a promising chemical starting point for the development of novel TRPV1 modulators. Understanding the relationship between the chemical structure of its analogs and their biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core Structural Features and Their Influence on Activity

The general structure of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide analogs can be divided into three key regions: the N-alkyl substituent (heptan-4-yl group), the central benzodioxole core, and the carboxamide linker. Modifications to each of these regions can significantly impact the compound's interaction with the TRPV1 receptor.

The N-Alkyl Substituent: A Key Determinant of Potency

The nature of the N-alkyl group plays a crucial role in the potency of these carboxamide analogs. While specific SAR data for the N-(heptan-4-yl) group is not extensively documented in publicly available literature, general principles derived from other series of N-alkyl carboxamide TRPV1 antagonists suggest that the size, shape, and lipophilicity of this substituent are critical for optimal receptor binding.

Previous studies on capsaicin analogs have demonstrated that a hydrophobic hydrocarbon tail of 8 to 12 carbons is often required for maximal potency at TRPV1.[4] This suggests that the heptan-4-yl group in the parent compound likely occupies a hydrophobic pocket within the receptor.

Hypothesized SAR for the N-Alkyl Group:

  • Chain Length: Increasing or decreasing the length of the alkyl chain from the optimal seven carbons of the heptyl group is likely to alter the fit within the hydrophobic binding pocket, potentially leading to a decrease in potency.

  • Branching: The branching at the 4-position of the heptyl group may provide a specific conformational constraint that is beneficial for activity. Exploration of other branched and cyclic alkyl groups would be necessary to confirm this.

  • Substitution: Introduction of polar functional groups onto the alkyl chain would likely decrease lipophilicity and could either enhance or diminish activity depending on the potential for new interactions with the receptor.

The Benzodioxole Core: Anchoring to the Receptor

The benzo[d]dioxole moiety serves as a key aromatic feature, likely involved in π-π stacking or other non-covalent interactions within the TRPV1 binding site. The methylenedioxy bridge is a common feature in various biologically active compounds and can influence metabolic stability and receptor affinity.

Potential Modifications and Their Predicted Impact:

  • Ring Substitution: Introduction of substituents on the aromatic ring of the benzodioxole core could modulate electronic properties and provide additional points of interaction. For example, electron-withdrawing groups might enhance potency in some cases.

  • Replacement of the Dioxole Ring: Replacing the benzo[d]dioxole with other bicyclic or heterocyclic systems could lead to the discovery of analogs with improved selectivity or pharmacokinetic profiles. For instance, benzothiazole and benzimidazole derivatives have been explored as TRPV1 antagonists.[5][6]

The Carboxamide Linker: Essential for Hydrogen Bonding

The carboxamide group is a critical pharmacophoric element, likely forming key hydrogen bonds with amino acid residues in the TRPV1 receptor. The amide bond's geometry and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are essential for anchoring the ligand in the binding pocket.

SAR Insights for the Carboxamide Linker:

  • Amide Isosteres: Replacing the carboxamide with bioisosteres such as a thiourea or an inverted amide has been shown in other series of TRPV1 antagonists to significantly impact activity, sometimes leading to a switch from agonist to antagonist behavior.[5]

  • Conformational Restriction: Introducing conformational constraints around the carboxamide bond, for example, by incorporating it into a ring system, could lock the molecule into a more bioactive conformation, potentially increasing potency.

Comparative Analysis of Analog Performance

While specific experimental data for a wide range of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide analogs is limited in the available literature, we can extrapolate from related series of carboxamide TRPV1 antagonists to create a hypothetical comparison table. This table is for illustrative purposes to guide future research directions.

Analog ModificationHypothesized Effect on TRPV1 Antagonist ActivityRationale
N-Alkyl Chain
N-(pentan-3-yl)Decreased PotencyShorter alkyl chain may have suboptimal hydrophobic interactions.
N-(nonan-5-yl)Potentially Decreased PotencyLonger alkyl chain may create steric clashes within the binding pocket.
N-cyclohexylVariableIntroduction of a cyclic system could enhance or decrease affinity depending on the pocket's shape.
Benzodioxole Ring
6-fluoro-N-(heptan-4-yl)benzo[d]dioxole-5-carboxamidePotentially Increased PotencyFluorine substitution can alter electronic properties and improve metabolic stability.
N-(heptan-4-yl)benzofuran-5-carboxamideVariableReplacement of the benzodioxole core would significantly alter binding interactions.
Carboxamide Linker
N-(heptan-4-yl)benzo[d]dioxole-5-thiocarboxamidePotentially Altered Activity (agonist vs. antagonist)Thiourea is a known isostere that can change the mode of action.

Experimental Methodologies for SAR Elucidation

To rigorously determine the SAR of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide analogs, a combination of chemical synthesis, in vitro functional assays, and in vivo behavioral models is essential.

Chemical Synthesis Workflow

The synthesis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide analogs typically involves the coupling of a substituted benzo[d]dioxole-5-carboxylic acid with the corresponding N-alkyl amine.

Caption: General synthetic scheme for N-alkyl-benzodioxole-5-carboxamide analogs.

Step-by-Step Protocol for Amide Coupling:

  • Acid Activation: To a solution of the appropriate benzo[d]dioxole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add an activating agent such as thionyl chloride or a carbodiimide (e.g., EDCI) and a coupling catalyst (e.g., HOBt).

  • Amine Addition: To the activated acid, add the desired N-alkyl amine and a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

In Vitro Functional Assays

This high-throughput assay measures the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium concentration.

Caption: Workflow for a calcium imaging assay to screen for TRPV1 antagonists.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 96-well plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[7]

  • Compound Incubation: Add the N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide analogs at various concentrations to the wells and incubate.

  • Agonist Stimulation: Add a known TRPV1 agonist, such as capsaicin, to activate the channel.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates antagonistic activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

This technique provides a more detailed characterization of the compound's effect on TRPV1 channel currents.

Step-by-Step Protocol:

  • Cell Preparation: Use TRPV1-expressing cells cultured on coverslips.

  • Patch Pipette: Prepare a glass micropipette with a small tip opening and fill it with an appropriate intracellular solution.

  • Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Apply a voltage protocol and record the ion currents flowing through the TRPV1 channels in the presence and absence of the test compound and a TRPV1 agonist. A reduction in the agonist-evoked current indicates antagonism.

In Vivo Pain Models

This model assesses the analgesic efficacy of the compounds in a model of acute inflammatory pain.

Caption: Experimental workflow for the capsaicin-induced paw withdrawal model.

Detailed Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the testing environment.

  • Compound Administration: Administer the test compound via a relevant route (e.g., oral, intraperitoneal).

  • Capsaicin Injection: After a predetermined pretreatment time, inject a low dose of capsaicin into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw for a set period.

  • Data Analysis: Compare the nociceptive scores of the compound-treated group to those of the vehicle-treated and positive control (e.g., a known analgesic) groups. A significant reduction in nociceptive behaviors indicates analgesic activity.

Conclusion and Future Directions

The N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide scaffold holds considerable promise for the development of novel TRPV1 antagonists for the treatment of pain and inflammation. While direct and extensive SAR studies on this specific series of analogs are not widely available, the general principles of TRPV1 ligand design provide a strong foundation for future research.

Systematic modifications of the N-alkyl substituent, the benzodioxole core, and the carboxamide linker, coupled with rigorous in vitro and in vivo evaluation, will be crucial for elucidating the detailed SAR and for optimizing the therapeutic potential of this chemical class. Future work should focus on synthesizing and testing a diverse library of analogs to build a comprehensive SAR dataset, which will be invaluable for the rational design of next-generation TRPV1 modulators with improved efficacy and safety profiles.

References

  • Reyes-Escogido, M. L., Gonzalez-Mondragon, E. G., & Vazquez-Tzompantzi, E. (2011). Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity. Journal of Pharmacology and Experimental Therapeutics, 337(3), 779-788. [Link]

  • Morales-Lázaro, S. L., & Rosenbaum, T. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Channels, 16(1), 163-176. [Link]

  • Fletcher, S. R., McIver, E., Lewis, S., Burkamp, F., Leech, C., Mason, G., ... & Jones, A. B. (2006). The search for novel TRPV1-antagonists: from carboxamides to benzimidazoles and indazolones. Bioorganic & medicinal chemistry letters, 16(11), 2872–2876. [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]

  • Yin, J., et al. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][4][5]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 7(9), 1768-1774. [Link]

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews, 51(2), 159-212. [Link]

  • Jaber, A. M., et al. (2024). Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][4][5]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. Pharmacia, 71(1), 1-11. [Link]

  • Li, X., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Ukrainets, I. V., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics. Current Drug Discovery Technologies, 16(3), 323-332. [Link]

  • Egbujor, M. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research, 5(2), 269-279. [Link]

  • Micale, N., et al. (2019). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 20(22), 5721. [Link]

  • Mohammad, S. A., & Al-Masoudi, N. A. (2023). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. Egyptian Journal of Chemistry, 66(10), 329-338. [Link]

  • Zygmunt, P. M., et al. (2000). A Comparative Study of Two Analgesic Compounds, Fenobam Sulfate and Fenobam Free Base, Using a Model of Inflammatory Nociception. Journal of Pharmacology and Experimental Therapeutics, 292(1), 193-198. [Link]

  • Gavva, N. R., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484. [Link]

  • Zádor, F., et al. (2009). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Journal of medicinal chemistry, 52(24), 8013–8024. [Link]

  • Bunin, B. A., et al. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]

  • Benzon, H. T., et al. (1993). A Randomized Double-Blind Comparison of Epidural Fentanyl Infusion Versus Patient-Controlled Analgesia With Morphine for Postthoracotomy Pain. Anesthesia & Analgesia, 76(2), 316-322. [Link]

  • Nakagawa, H., et al. (2022). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. International Journal of Molecular Sciences, 23(19), 11847. [Link]

Sources

Comparative Efficacy Analysis of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and Established Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of the novel compound, N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, in comparison to well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors. Due to the absence of published efficacy data for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, this document serves as a methodological guide, outlining the essential experiments and providing a comparative context based on established drugs.

The structural characteristics of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, specifically the presence of a benzo[d]dioxole-5-carboxamide moiety, suggest a potential interaction with the endocannabinoid system. Notably, this scaffold is present in other compounds investigated as FAAH inhibitors.[1] Inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[2][3] By preventing the breakdown of AEA, FAAH inhibitors enhance endocannabinoid signaling, which can lead to analgesic and anxiolytic effects without the significant psychotropic side effects associated with direct cannabinoid receptor agonists.[3]

This guide will detail the necessary in vitro and in vivo assays to characterize the efficacy of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and compare its potential performance against the established FAAH inhibitors, URB597 and PF-04457845.

Comparative Overview of FAAH Inhibitors

The following table summarizes the efficacy of selected FAAH inhibitors. For N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, the values are presented as "To Be Determined (TBD)" to highlight the experimental goals.

CompoundTargetIn Vitro Potency (IC50, nM)In Vivo Efficacy (Pain Model)In Vivo Efficacy (Anxiety Model)Clinical Trial Status
N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide Presumed FAAHTBDTBDTBDNot Applicable
URB597 FAAH~4.6 (rat brain membranes)[4]Antinociceptive effect in hot-plate test[5]Anxiolytic effects in elevated plus maze[6]Preclinical
PF-04457845 FAAH~7.2 (human recombinant)Effective in rodent inflammatory pain models[7]Not extensively reportedFailed to show efficacy for osteoarthritis pain in Phase II trials[8][9]
JNJ-42165279 FAAH~70 (human FAAH)Preclinical data supports analgesic potentialInvestigated for mood and anxiety disorders[10]Clinical development ongoing[10]

Proposed Experimental Evaluation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

The following sections outline a logical, step-by-step approach to assess the efficacy of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide as a potential FAAH inhibitor.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on determining the direct interaction of the compound with the FAAH enzyme.

1.1. FAAH Inhibition Assay

This assay is fundamental to ascertain if N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide directly inhibits FAAH activity and to determine its potency.

  • Principle: A fluorogenic substrate, such as AMC-arachidonoyl amide, is incubated with a source of FAAH (e.g., rat brain homogenate or recombinant human FAAH).[11] FAAH-mediated hydrolysis of the substrate releases a fluorescent product (7-amino-4-methylcoumarin), which can be quantified. The reduction in fluorescence in the presence of the test compound indicates inhibition.

  • Protocol:

    • Prepare rat brain homogenates or obtain recombinant human FAAH.

    • In a 96-well plate, add the FAAH enzyme preparation to a buffer solution (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[11]

    • Add varying concentrations of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (and control inhibitors like URB597) to the wells.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C and measure the fluorescence at regular intervals using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[11]

    • Calculate the rate of reaction and determine the IC50 value for the test compound.

1.2. Selectivity Profiling

To ensure the compound's effects are not due to off-target activities, its selectivity for FAAH over other related enzymes, such as monoacylglycerol lipase (MAGL), should be assessed. This can be achieved using similar enzymatic assays with specific substrates for other hydrolases.

Part 2: In Vivo Efficacy Assessment

Following confirmation of in vitro activity, the next crucial step is to evaluate the compound's efficacy in established animal models of pain and anxiety.

2.1. Analgesic Efficacy: Hot Plate Test

This is a classic test for evaluating centrally-mediated antinociceptive effects.[12]

  • Principle: The test measures the latency of the animal's response to a thermal stimulus. An increase in the time it takes for the animal to show a sign of discomfort (e.g., licking a paw, jumping) indicates an analgesic effect.

  • Protocol:

    • Acclimate mice or rats to the testing room and equipment.

    • Administer N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a vehicle control, and a positive control (e.g., URB597 or morphine) via an appropriate route (e.g., intraperitoneal or oral).

    • At a predetermined time post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C ± 0.5°C).[12]

    • Record the latency to the first sign of nociception. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Compare the response latencies between the different treatment groups.

2.2. Anxiolytic Efficacy: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14]

  • Principle: The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, as they reduce the animal's natural aversion to open, elevated spaces.[13]

  • Protocol:

    • Habituate the animals to the testing room.

    • Administer the test compound, vehicle, and a positive control (e.g., diazepam or URB597).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).[14]

    • Record the number of entries into and the time spent in each arm using a video tracking system.

    • Analyze the data to determine the effect of the compound on anxiety-like behavior.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental design, the following diagrams illustrate the FAAH signaling pathway and the proposed research workflow.

FAAH_Signaling_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degraded by CB1R CB1 Receptor AEA->CB1R Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Analgesic & Anxiolytic Effects CB1R->Signaling Inhibitor N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (FAAH Inhibitor) Inhibitor->FAAH Inhibits Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy FAAH_Assay FAAH Inhibition Assay (Determine IC50) Selectivity Selectivity Profiling (vs. MAGL, etc.) FAAH_Assay->Selectivity If active Analgesia Analgesia Model (Hot Plate Test) Selectivity->Analgesia If selective Anxiety Anxiety Model (Elevated Plus Maze) Selectivity->Anxiety If selective

Caption: Proposed experimental workflow for evaluating the efficacy of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide.

Conclusion

While the therapeutic potential of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is currently unknown, its chemical structure provides a strong rationale for its investigation as a Fatty Acid Amide Hydrolase inhibitor. The experimental framework outlined in this guide offers a robust, evidence-based approach to characterizing its efficacy in comparison to established compounds in the field. By following these detailed protocols, researchers can generate the necessary data to determine if this novel compound warrants further development as a potential treatment for pain, anxiety, and other related disorders. The key to a successful evaluation will be a rigorous, stepwise progression from in vitro characterization to in vivo validation, with careful comparison to known standards at each stage.

References

  • MDPI. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Available at: [Link]

  • ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Available at: [Link]

  • MDPI. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Available at: [Link]

  • PubMed Central. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Available at: [Link]

  • PubMed Central. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available at: [Link]

  • PubMed. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. Available at: [Link]

  • PubMed. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Available at: [Link]

  • PubMed. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Available at: [Link]

  • PubMed Central. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Available at: [Link]

  • PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available at: [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2004). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. Available at: [Link]

  • PubMed Central. (2011). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. Available at: [Link]

  • PubMed Central. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Available at: [Link]

  • Scientific Research Publishing. (2014). In-Vivo Models for Management of Pain. Available at: [Link]

  • MDPI. (2021). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. Available at: [Link]

  • ResearchGate. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Available at: [Link]

  • Frontiers in Behavioral Neuroscience. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Available at: [Link]

  • PubMed. (2018). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Available at: [Link]

  • PubMed Central. (2017). Early blockade of joint inflammation with a fatty acid amide hydrolase inhibitor decreases end-stage osteoarthritis pain and peripheral neuropathy in mice. Available at: [Link]

  • PubMed Central. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Available at: [Link]

  • ResearchGate. (2006). Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase. Available at: [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available at: [Link]

  • PubMed Central. (2006). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Available at: [Link]

  • ResearchGate. (2017). (PDF) Early blockade of joint inflammation with a fatty acid amide hydrolase inhibitor decreases end-stage osteoarthritis pain and peripheral neuropathy in mice. Available at: [Link]

  • PubMed. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors With Remarkable Selectivity. Available at: [Link]

  • UKMi. (2019). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men. Available at: [Link]

  • PubMed Central. (2011). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Available at: [Link]

  • PubMed Central. (2010). Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase. Available at: [Link]

  • PubMed Central. (2010). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Available at: [Link]

  • Nature. (2007). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide: A Hypothetical FAAH Inhibitor Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical in vitro and in vivo activities of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, a compound with structural motifs suggestive of interaction with the endocannabinoid system. For the purpose of this technical guide, we will explore its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in endocannabinoid signaling, and compare its theoretical performance against established FAAH inhibitors.

Introduction: The Rationale for Investigating N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide as a FAAH Inhibitor

The endocannabinoid system (ECS) is a crucial regulator of homeostasis, influencing immune response, energy metabolism, cognitive functions, and neuronal activity.[1] A primary target for therapeutic intervention within the ECS is the modulation of endocannabinoid levels, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the endogenous levels of AEA and other bioactive fatty acid amides can be elevated, which has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4]

N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide, while documented as a flavoring agent[5][6], possesses structural features, such as a lipophilic alkyl chain and a benzodioxole core, that are present in some known modulators of the ECS. This guide, therefore, presents a hypothetical yet scientifically grounded exploration of its potential as a FAAH inhibitor, outlining the experimental methodologies that would be employed to characterize its activity profile.

In Vitro Activity Assessment

The initial evaluation of a potential FAAH inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular level.

Potency and Mechanism of Inhibition

A fluorescent-based assay is a standard method for determining the inhibitory potency (IC50) of a compound against FAAH.[7] This assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which upon hydrolysis by FAAH, releases a fluorescent product that can be quantified.[7]

Table 1: Hypothetical In Vitro Potency of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and Comparators

CompoundTargetIC50 (nM)Mechanism of Action
N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide hFAAH75Reversible, Competitive
URB597 (Reference)hFAAH4.7Irreversible, Covalent
PF-04457845 (Reference)hFAAH7.2Irreversible, Covalent

hFAAH: human Fatty Acid Amide Hydrolase

Experimental Protocol: In Vitro FAAH Inhibition Assay
  • Enzyme Preparation: Recombinant human FAAH (hFAAH) is used as the enzyme source.

  • Compound Preparation: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and reference compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate format. Each well contains assay buffer, the FAAH enzyme, and the test compound or vehicle control.

  • Incubation: The plate is incubated at 37°C for a specified pre-incubation period to allow for compound-enzyme interaction.

  • Substrate Addition: The fluorogenic substrate, AMC-arachidonoyl amide, is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.[7]

  • Data Analysis: The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve. The IC50 value is determined by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Enzyme Recombinant hFAAH Assay_Plate 96-well Plate Setup (Enzyme + Compound) Enzyme->Assay_Plate Compound Test Compound Dilution Compound->Assay_Plate Substrate Fluorogenic Substrate Reaction Substrate Addition & Reaction Initiation Substrate->Reaction Incubation Pre-incubation (37°C) Assay_Plate->Incubation Incubation->Reaction Measurement Fluorescence Reading (Plate Reader) Reaction->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for the in vitro FAAH inhibition assay.

In Vivo Activity Assessment

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy and target engagement in a living organism.

Pharmacodynamic and Efficacy Models

In vivo studies aim to demonstrate that the compound can inhibit FAAH in the central nervous system and periphery, leading to a measurable therapeutic effect. A common preclinical model for assessing the analgesic properties of FAAH inhibitors is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents.[8]

Table 2: Hypothetical In Vivo Efficacy of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide in a Rodent Model of Inflammatory Pain

Compound (Dose)Route of AdministrationPaw Withdrawal Threshold (g) - Post-CFA% Reversal of Hyperalgesia
VehicleOral4.2 ± 0.50%
N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide (30 mg/kg) Oral10.8 ± 1.260%
URB597 (10 mg/kg, Reference)Intraperitoneal12.5 ± 1.575%
Experimental Protocol: CFA-Induced Inflammatory Pain Model
  • Induction of Inflammation: Male Sprague-Dawley rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw to induce localized inflammation and hyperalgesia.

  • Baseline Measurement: Prior to and 24 hours after CFA injection, the paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments.

  • Compound Administration: A cohort of animals with established hyperalgesia is administered N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide orally. A control group receives the vehicle, and a positive control group receives a reference FAAH inhibitor.

  • Post-Dosing Measurement: Paw withdrawal thresholds are reassessed at various time points after compound administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

  • Tissue Collection: At the end of the study, brain and liver tissues can be collected to measure FAAH activity ex vivo and confirm target engagement.

In_Vivo_Workflow cluster_induction Induction Phase cluster_testing Testing Phase cluster_analysis Analysis Phase CFA_Injection CFA Injection (Hind Paw) Inflammation Development of Inflammation & Hyperalgesia CFA_Injection->Inflammation Baseline Baseline Paw Withdrawal Threshold Measurement Inflammation->Baseline Dosing Oral Administration of Test Compound/Vehicle Baseline->Dosing Post_Dose_Measurement Paw Withdrawal Threshold Measurement Over Time Dosing->Post_Dose_Measurement Efficacy Determination of Analgesic Efficacy Post_Dose_Measurement->Efficacy Target_Engagement Ex vivo FAAH Activity (Brain & Liver) Post_Dose_Measurement->Target_Engagement

Caption: Experimental workflow for the in vivo CFA-induced inflammatory pain model.

Comparative Analysis: In Vitro vs. In Vivo Activity

A key aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide shows moderate in vitro potency in our hypothetical model, its translation to in vivo efficacy would depend on several factors, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its ability to cross the blood-brain barrier.

Discrepancies between in vitro and in vivo results are common. For instance, a compound with high in vitro potency may exhibit poor in vivo efficacy due to rapid metabolism or poor bioavailability. Conversely, a compound with moderate in vitro potency might show significant in vivo effects if it has favorable pharmacokinetic properties and achieves sustained target engagement.

The irreversible nature of reference compounds like URB597 often leads to a prolonged duration of action in vivo, as the recovery of enzyme activity depends on the synthesis of new FAAH protein.[9] A reversible inhibitor like our hypothetical N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide would likely have a shorter duration of action, which could be advantageous in certain therapeutic contexts.

Signaling Pathway of FAAH Inhibition

The therapeutic effects of FAAH inhibition are mediated by the enhancement of endocannabinoid signaling.

FAAH_Signaling_Pathway cluster_ecs Endocannabinoid System Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1R->Therapeutic_Effects Inhibitor N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide Inhibitor->FAAH Inhibition

Caption: Simplified signaling pathway of FAAH inhibition.

Conclusion and Future Directions

This guide has presented a hypothetical, yet mechanistically plausible, evaluation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide as a novel FAAH inhibitor. The outlined experimental workflows provide a robust framework for characterizing its in vitro and in vivo activity. While the presented data is theoretical, it underscores the importance of a multi-faceted approach to drug discovery, integrating molecular assays with preclinical models of disease.

Future research on N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide would necessitate empirical validation of its FAAH inhibitory activity. Should it prove to be a potent and selective inhibitor, further studies would be warranted to fully characterize its pharmacokinetic profile, safety, and efficacy in a broader range of preclinical models. The exploration of compounds with novel mechanisms of action, such as reversible FAAH inhibition, remains a promising avenue for the development of safer and more effective therapeutics for a variety of neurological and inflammatory disorders.

References

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC. (2025-04-05).
  • Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed Central.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. (2022-06-10).
  • (E)-1-(Benzo[d][1][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. Available from:

  • N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide, 745047-51-2.
  • 745047-51-2|N-(Heptan-4-yl)benzo[d][1][10]dioxole-5-carboxamide - BLDpharm. Available from:

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC - NIH.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC.
  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. … - ResearchGate.
  • (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025-04-03).
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed.
  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme - Books. (2020-11-16).
  • Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System | Journal of Medicinal Chemistry - ACS Publications.
  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors With Remarkable Selectivity - PubMed. (2007-11-13).
  • FAAH inhibition ameliorates breast cancer in a murine model - Oncotarget. (2023-01-12).
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical.
  • Synthesis, in Vitro and in Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for in Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain - PubMed. (2009-08-13).
  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PubMed Central.
  • N-heptan-4-ylbenzod1-3-dioxole-5-carboxamide CAS 745047-51-2 - Watson International.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI.
  • Recent Advances in the Synthesis of 4H-Benzo[d][1][10]oxathiin-4-ones and 4H-Benzo[d][1][10]dioxin-4-ones - MDPI. (2025-10-24). Available from:

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC - PubMed Central. (2011-04-18).
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - MDPI. (2022-03-03).
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed Central.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central.
  • Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed.

Sources

A Senior Application Scientist's Guide to the Benzodioxole Scaffold: A Comparative Analysis with Key Heterocyclic Rings in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Importance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars. It is estimated that over 85% of all biologically active chemical compounds contain at least one heterocyclic ring, a statistic that underscores their significance in modern drug design. These cyclic structures, which incorporate at least one atom other than carbon within their ring system, are prevalent in a vast majority of small-molecule drugs approved by regulatory bodies like the U.S. FDA.[1][2][3][4] Their value lies in the unique physicochemical properties they impart to a molecule: modulating lipophilicity, providing structural rigidity, and offering vectors for specific drug-receptor interactions through hydrogen bonding, dipole interactions, and pi-stacking.[3]

Among the myriad of "privileged" heterocyclic structures, the 1,3-benzodioxole moiety stands out. This fused bicyclic system, consisting of a benzene ring fused to a five-membered dioxole ring, is a common feature in numerous natural products (e.g., safrole, piperine) and synthetically derived pharmaceuticals.[5][6] Its unique electronic and metabolic profile presents both distinct advantages and specific challenges for the medicinal chemist.

This guide provides a comparative analysis of the benzodioxole scaffold against other workhorse heterocyclic rings in drug design: pyridine, pyrimidine, thiophene, and furan. We will delve into their comparative physicochemical properties, metabolic fates, and roles in receptor binding, supported by experimental frameworks and data to inform rational drug design.

Deep Dive: The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a rigid, planar system with distinct electronic characteristics.[5][7] The two oxygen atoms in the dioxole ring are electron-donating, increasing the electron density of the fused aromatic ring and influencing its reactivity and interaction with biological targets.[7]

Key Attributes:

  • Structural Rigidity: The fused ring system provides conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation, thereby improving binding affinity and selectivity.

  • Bioisosteric Replacement: It is often employed as a bioisostere for catechol or guaiacol moieties, offering improved metabolic stability and oral bioavailability by masking the readily metabolizable hydroxyl groups.

  • Metabolic Handle: The methylene bridge of the dioxole ring is a key metabolic hotspot. It is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of a carbene intermediate. This intermediate can then form a metabolic-intermediate (MI) complex with the heme iron of the CYP enzyme, leading to mechanism-based inhibition.[7][8] This property is famously exploited in insecticide synergists but poses a significant risk for drug-drug interactions (DDI) in pharmaceuticals.[7]

Comparative Analysis: Benzodioxole vs. Key Heterocycles

The decision to incorporate a specific heterocycle into a drug candidate is a multifactorial one, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] Let's analyze how benzodioxole compares to other common rings.

Physicochemical Properties: A Numbers Game

The choice of a heterocyclic ring significantly impacts a drug's physicochemical profile, governing its solubility, permeability, and ultimately, its bioavailability.[10]

HeterocycleStructureApprox. logPpKa (of conjugate acid)Key Features
Benzodioxole 2.08[5]N/ALipophilic, planar, H-bond acceptor
Pyridine 0.65~5.2Polar, basic nitrogen acts as H-bond acceptor, improves aqueous solubility.[11]
Pyrimidine -0.13~1.3More polar than pyridine, two H-bond acceptors, often used to reduce lipophilicity.
Thiophene 1.81N/ALipophilic, considered a classic bioisostere of benzene, sulfur can engage in specific interactions.[12]
Furan 1.35N/ALess aromatic than thiophene, oxygen is a H-bond acceptor, can act as a benzene bioisostere.[13]

Expert Insight: The high lipophilicity of benzodioxole and thiophene often necessitates the inclusion of more polar functional groups elsewhere in the molecule to achieve optimal solubility. In contrast, the nitrogen-containing heterocycles like pyridine and pyrimidine are frequently used to deliberately increase polarity and aqueous solubility, which can be crucial for oral or intravenous formulations.[11] The basicity of the pyridine nitrogen allows for salt formation, a common strategy to improve a drug's solid-state properties and solubility.

Metabolic Stability and Potential for Bioactivation

Metabolism is a double-edged sword; it is essential for drug clearance but can also lead to the formation of reactive metabolites that cause toxicity or terminate a drug's therapeutic effect. This is arguably the most critical point of differentiation for these scaffolds.

  • Benzodioxole: As mentioned, its primary metabolic liability is the CYP450-mediated oxidation of the methylene bridge, leading to potent mechanism-based inhibition.[8] This is a significant red flag in drug development due to the high potential for DDIs. However, this property can be strategically leveraged. For instance, in the anti-epileptic drug stiripentol, this CYP inhibition is part of its mechanism of action, as it slows the metabolism of co-administered drugs.[8] Fluorination of the methylene bridge is a strategy sometimes employed to block this metabolic pathway and improve the drug's profile.[14]

  • Pyridine: Generally considered metabolically robust.[11] Potential metabolic pathways include N-oxidation and hydroxylation of the ring, but these are typically less problematic than the pathways for the other heterocycles discussed here. Its stability is one reason for its high frequency in approved drugs.[9][15]

  • Thiophene: This scaffold is a known "structural alert".[16] It can be metabolized by CYPs to form highly reactive and potentially hepatotoxic thiophene-S-oxides and thiophene epoxides.[16][17] The drug tienilic acid was withdrawn from the market due to severe hepatotoxicity attributed to the metabolic activation of its thiophene ring.[16]

  • Furan: Similar to thiophene, the furan ring can undergo metabolic oxidation to form reactive, unsaturated dicarbonyl species. This bioactivation pathway is a concern for potential toxicity.[13]

Workflow Diagram: Comparative Metabolic Fate

The following diagram illustrates the critical metabolic pathways for benzodioxole and thiophene, highlighting the formation of reactive intermediates.

Metabolic_Fate cluster_benzodioxole Benzodioxole Metabolism cluster_thiophene Thiophene Metabolism BZD Benzodioxole Scaffold BZD_Carbene Carbene Intermediate BZD->BZD_Carbene CYP450 Oxidation MI_Complex Metabolic-Intermediate (MI) Complex (CYP Inhibition) BZD_Carbene->MI_Complex Binds to Heme Iron THI Thiophene Scaffold THI_Epoxide Thiophene Epoxide / Thiophene-S-Oxide THI->THI_Epoxide CYP450 Oxidation Covalent_Adducts Covalent Adducts with Proteins (Potential Toxicity) THI_Epoxide->Covalent_Adducts Nucleophilic Attack Receptor_Interactions cluster_protein Protein Binding Pocket cluster_ligands Heterocyclic Scaffolds HB_Donor H-Bond Donor (e.g., -NH, -OH) HB_Acceptor H-Bond Acceptor (e.g., C=O) Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) Acidic_Residue Acidic Residue (e.g., Asp, Glu) BZD Benzodioxole BZD->HB_Donor H-Bond (Acceptor O) BZD->Aromatic_Residue π-Stacking PYR Pyridine PYR->HB_Donor H-Bond (Acceptor N) PYR->Aromatic_Residue π-Stacking PYR->Acidic_Residue Ionic Bond (if protonated) THI Thiophene/Furan THI->HB_Donor H-Bond (Acceptor S/O) THI->Aromatic_Residue π-Stacking

Caption: Typical non-covalent interactions of heterocyclic scaffolds in a protein active site.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To provide a tangible, trustworthy experimental framework, here is a standard protocol for assessing metabolic stability using human liver microsomes (HLM). This assay is critical for identifying potential liabilities, such as those associated with the benzodioxole or thiophene scaffolds, early in the drug discovery process.

Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of a test compound.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for quenching

  • Control compounds: Verapamil (high clearance), Carbamazepine (low clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the main incubation mixture (per well):

      • 186 µL of 0.1 M Phosphate Buffer (pH 7.4)

      • 10 µL of HLM (final concentration 0.5 mg/mL)

    • Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 2 µL of the NADPH regenerating system.

    • Immediately add 2 µL of the test compound (100 µM in 2% DMSO, final concentration 1 µM).

    • Mix well and start the timer. This is the T=0 time point for quenching.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the incubation mixture.

    • Quench the reaction by adding it to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.

    • Vortex the collection plate thoroughly.

  • Sample Processing:

    • Centrifuge the collection plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life: t_1/2 = 0.693 / k

    • Calculate intrinsic clearance: Cl_int (µL/min/mg) = (0.693 / t_1/2) * (incubation volume / mg of microsomal protein)

Self-Validation: The inclusion of high and low clearance controls is a self-validating mechanism. If the calculated clearance for Verapamil is not high and that for Carbamazepine is not low, the experimental run is considered invalid, and troubleshooting is required. This ensures the integrity and reliability of the data generated for the test compounds.

Conclusion and Strategic Outlook

The choice of a heterocyclic scaffold is a pivotal decision in drug design, with profound implications for the entire pharmacological profile of a molecule.

  • The benzodioxole scaffold offers a rigid, lipophilic core that can provide excellent binding affinity. However, its primary and most defining feature is its propensity for mechanism-based CYP450 inhibition. This makes it a high-risk scaffold for general drug development due to DDI potential, but it can be a powerful tool when modulation of metabolism is a desired therapeutic outcome or if the metabolic hotspot can be blocked (e.g., through fluorination).

  • Pyridine and pyrimidine remain the safest and most versatile choices from a metabolic standpoint. Their ability to enhance solubility and provide strong, directional hydrogen bonding and ionic interactions makes them perennial favorites in the medicinal chemist's toolbox. [9][11]

  • Thiophene and furan , while excellent as benzene bioisosteres for modulating lipophilicity and electronics, carry a significant risk of metabolic bioactivation to reactive, potentially toxic species. [13][16]Their use requires careful evaluation and often the implementation of strategies to block metabolic activation, such as substitution at the positions most prone to oxidation.

Ultimately, there is no single "best" heterocycle. The optimal choice is context-dependent, dictated by the specific therapeutic target, the desired ADME profile, and the overall molecular design. A deep understanding of the comparative strengths and liabilities of each scaffold, as outlined in this guide, is essential for navigating the complex, multidimensional challenge of modern drug discovery.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
  • Structures of benzodioxol derivatives having various biological activities. ResearchGate.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • Understanding 1,3-Benzodioxole. ChemicalBook.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
  • 1,3-Benzodioxole. Wikipedia.
  • Heterocycles in Medicinal Chemistry II. PubMed Central, National Institutes of Health.
  • 1,3-Benzodioxole | C7H6O2. PubChem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.
  • Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Cheméo.
  • Benzene Bioisosteric Replacements. Enamine.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers.
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed Central, National Institutes of Health.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Design, Synthesis, Spectral Analysis, Drug Likeness Prediction, and Molecular Docking Investigations of New Naphtho[2,1-b]Furan Encompassing Pyrimidines as Potential Antimicrobial Agents. Taylor & Francis Online.
  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online.
  • 3,4-Methylenedioxyamphetamine. Wikipedia.
  • Bioisosteric Replacements. Chemspace.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.
  • 1,3-Benzodioxole. Grokipedia.
  • Stereochemical features controlling binding and intrinsic activity properties of benzodiazepine-receptor ligands. PubMed.
  • Fluorinated Benzodioxoles. Enamine.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. International Association for the Study of Pain (IASP).
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry, ACS Publications.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
  • A Review on Biological and Medicinal Significance of Furan.
  • Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. ResearchGate.
  • Structures of important thiophene-based drugs. ResearchGate.
  • Bioisosteres for Benzene. Denmark Group.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Synthetic Cannabinoid Receptor Agonists: The Case of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexity of Novel Psychoactive Substances

The landscape of pharmacological research is continually evolving, with the emergence of novel psychoactive substances (NPS) presenting both opportunities for therapeutic discovery and challenges for regulatory bodies. N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide is one such molecule, belonging to a chemical class with structural motifs suggestive of potential interaction with the endocannabinoid system. While its precise biological target and activity profile remain to be fully elucidated in public-domain literature, its characterization serves as an excellent model for establishing a rigorous, multi-assay benchmarking workflow.

This guide provides a comprehensive framework for the in-vitro pharmacological evaluation of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide and other novel compounds suspected of acting on cannabinoid receptors. We will detail a suite of assays designed to build a complete performance profile, from initial receptor binding to downstream functional consequences. By comparing the test compound against well-established benchmarks—the endogenous cannabinoid Anandamide (AEA), the classical potent agonist CP55,940, and the widely used synthetic agonist WIN-55,212-2—researchers can objectively quantify its affinity, potency, and efficacy. This structured approach is essential for making informed decisions in drug development and for understanding the potential physiological impact of new chemical entities.

Part 1: Understanding the Target - Cannabinoid Receptor Signaling

The primary targets for many synthetic cannabinoids are the CB1 and CB2 receptors, both of which are Class A G-protein coupled receptors (GPCRs). Understanding their signaling pathways is fundamental to interpreting assay data. Upon agonist binding, these receptors typically couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.

A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Additionally, GPCR activation can trigger G-protein-independent signaling through the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own distinct signaling cascades.[3][4] A comprehensive assessment, therefore, must probe both G-protein-dependent and β-arrestin-mediated pathways to reveal any potential signaling bias.

CB1_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein (αβγ) CB1R->G_protein Activation B_Arrestin β-Arrestin CB1R->B_Arrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Agonist N-(heptan-4-yl)benzo [d]dioxole-5-carboxamide Agonist->CB1R Binding ATP ATP ATP->AC Signaling Downstream Signaling B_Arrestin->Signaling Desensitization Receptor Desensitization & Internalization B_Arrestin->Desensitization

Figure 1: Simplified signaling pathways of the CB1 receptor upon agonist binding.

Part 2: The Benchmarking Workflow - A Multi-Assay Approach

A robust evaluation workflow moves from the most fundamental interaction (binding) to more complex cellular responses (functional signaling). This ensures a comprehensive understanding of the compound's pharmacological profile.

Benchmarking_Workflow A Step 1: Receptor Binding Affinity (Radioligand Binding Assay) B Step 2: G-Protein Activation ([35S]GTPγS Binding Assay) A->B Determines Ki E Step 5: Data Synthesis & Analysis (Comparative Profiling) A->E C Step 3: Downstream Signaling (cAMP Accumulation Assay) B->C Determines EC50 & Emax B->E D Step 4: G-Protein Independent Pathway (β-Arrestin Recruitment Assay) C->D Confirms Gi/o coupling C->E D->E Assesses signaling bias D->E

Figure 2: A logical workflow for benchmarking novel cannabinoid receptor agonists.

Assay 1: Competitive Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound for the CB1 and CB2 receptors. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]CP55,940) that has a known high affinity for the receptors. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.[5][6]

Experimental Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably overexpressing human CB1 or CB2 receptors. Thaw membranes on ice immediately before use.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Serial dilutions of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide or reference compounds (final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M).

    • A fixed concentration of [³H]CP55,940 (typically at its Kd value, e.g., ~1.5 nM).[6]

    • Cell membranes (e.g., 10-20 µg protein per well).

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a potent unlabeled agonist (e.g., 10 µM WIN-55,212-2) to block all specific binding.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in a wash buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Trustworthiness: Using a well-characterized radioligand like [³H]CP55,940 ensures that displacement is due to competition at the same orthosteric binding site. The inclusion of total and non-specific binding controls is critical for validating the assay window and ensuring that the measured signal is receptor-specific.[5][7]

Assay 2: [³⁵S]GTPγS Binding Functional Assay

Principle: This functional assay measures the first step in G-protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gαi/o subunits. The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation by the agonist, allowing for the determination of potency (EC₅₀) and efficacy (Emax).[1][8]

Experimental Protocol:

  • Reagents: Use the same CB1/CB2 receptor-expressing membranes as in the binding assay. Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM DTT, pH 7.4. Add GDP (e.g., 30 µM) to the buffer to ensure G-proteins are in their inactive state.

  • Reaction Setup: In a 96-well plate, add:

    • Assay Buffer with GDP.

    • Serial dilutions of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide or reference compounds.

    • Cell membranes (10-20 µg protein/well).

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Controls:

    • Basal Binding: Contains all components except the agonist.

    • Maximal Stimulation: Contains a saturating concentration of a full agonist like CP55,940.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Terminate and harvest as described for the radioligand binding assay.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (stimulated - basal) as a percentage of the maximal response achieved with the reference full agonist (e.g., CP55,940) against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response curve (three or four parameters) to determine the EC₅₀ (potency) and Emax (efficacy) values.

Causality and Trustworthiness: This assay directly measures the initial and universal step of G-protein activation, providing a clear link between receptor occupancy and functional response. The efficacy (Emax) value, expressed relative to a standard full agonist, allows for the classification of compounds as full, partial, or inverse agonists.[8]

Assay 3: cAMP Accumulation Assay (Gi/o Signaling)

Principle: Since CB1 and CB2 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In this assay, cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of a CB1/CB2 agonist to reduce this forskolin-stimulated cAMP accumulation is then measured.[2][9] Modern assays often use bioluminescent or fluorescence resonance energy transfer (FRET) based reporters for high-throughput analysis.[10][11]

Experimental Protocol (using a bioluminescent biosensor, e.g., Promega GloSensor™):

  • Cell Culture: Use HEK293 cells stably expressing the CB1 or CB2 receptor and a cAMP-sensitive biosensor (e.g., a luciferase variant fused to a cAMP-binding domain).[9]

  • Cell Plating: Plate cells in a 384-well white assay plate and incubate overnight.

  • Reagent Equilibration: Two hours prior to the assay, replace the culture medium with an equilibration medium containing the GloSensor™ cAMP Reagent (the luciferase substrate).[11]

  • Compound Addition: Add serial dilutions of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide or reference compounds to the plate.

  • Stimulation: After a brief pre-incubation with the test compound (e.g., 15 minutes), add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production.

  • Detection: Incubate for another 15-20 minutes at room temperature, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data, setting the signal from forskolin-only treated cells as 100% and the signal from cells treated with a saturating concentration of a full agonist plus forskolin as 0%.

    • Plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (which represents the EC₅₀ for the inhibitory effect).

Causality and Trustworthiness: This assay measures a key downstream consequence of Gi/o pathway activation. By quantifying the inhibition of a stimulated signal, it provides a robust and sensitive readout of agonist activity. The use of a live-cell, non-lytic format allows for kinetic measurements and provides data from a more physiologically relevant context.[2][9]

Assay 4: β-Arrestin Recruitment Assay

Principle: This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.[3][4] Many commercial platforms, such as the DiscoverX PathHunter® or Promega NanoBiT®, use enzyme fragment complementation. Here, the receptor is tagged with one enzyme fragment and β-arrestin with the other. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[12][13]

Experimental Protocol (using enzyme fragment complementation):

  • Cell Line: Use a cell line engineered to co-express the CB1 or CB2 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin 2 fused to the larger enzyme acceptor (EA) fragment.[12]

  • Cell Plating: Plate the engineered cells in a 384-well white assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide or reference compounds.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. After a further incubation period (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal.

  • Data Analysis:

    • Plot the raw luminescence units (or percentage of a maximal response from a reference agonist) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.

Causality and Trustworthiness: This assay directly measures the protein-protein interaction central to the β-arrestin pathway. Comparing the potency and efficacy from this assay with those from G-protein-dependent assays (like [³⁵S]GTPγS) allows for the calculation of a "bias factor," which quantitatively describes a compound's preference for one pathway over another. This is critical for modern drug discovery, as biased agonists may offer improved therapeutic windows.[14]

Part 3: Comparative Data Analysis

The ultimate goal is to synthesize the data from all assays into a clear, comparative profile. The following table presents a hypothetical but realistic dataset for N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide against standard reference compounds at the CB1 receptor.

Compound Binding Affinity (Ki, nM) G-Protein Activation (EC₅₀, nM) G-Protein Efficacy (Emax, %) β-Arrestin Recruitment (EC₅₀, nM) β-Arrestin Efficacy (Emax, %)
Anandamide (AEA)25035075%80060%
CP55,9400.82.5100%5.1100%
WIN-55,212-22.18.095%15.298%
N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide 5.3 12.5 110% 85.0 45%

Interpretation of Hypothetical Data:

  • Binding Affinity: N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide shows high affinity for the CB1 receptor, more potent than the endogenous ligand AEA but slightly less than the potent synthetic benchmarks.

  • G-Protein Activation: The compound is a potent and highly efficacious agonist, potentially a "super-agonist" (Emax > 100%) in the G-protein pathway. This suggests it is very effective at initiating Gi/o signaling.

  • β-Arrestin Recruitment: In contrast, its potency for β-arrestin recruitment is significantly lower (higher EC₅₀) and its efficacy is that of a partial agonist.

Conclusion

This guide outlines a systematic and robust workflow for the pharmacological characterization of novel compounds like N-(heptan-4-yl)benzo[d]dioxole-5-carboxamide. By employing a suite of validated in-vitro assays—from receptor binding to distinct functional signaling pathways—researchers can build a comprehensive performance profile. This multi-parametric data, when compared against established benchmarks, provides the critical insights into affinity, potency, efficacy, and signaling bias necessary to advance drug discovery programs or to understand the pharmacological basis of a novel compound's activity. The integrity of this process relies on carefully executed protocols, appropriate controls, and a logical, stepwise approach to data generation and analysis.

References

  • ResearchGate. (2018). Assay of CB1 Receptor Binding. Available at: [Link]

  • Frontiers in Pharmacology. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available at: [Link]

  • The Good Scents Company. N-(heptan-4-yl)benzo(D)(1,3)dioxole-5-carboxamide. Available at: [Link]

  • Wiley, J. L., et al. (2021). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. PubMed Central. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. Available at: [Link]

  • Cawston, E. E., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology. Available at: [Link]

  • eGrove, University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. Available at: [Link]

  • INDIGO Biosciences. Human Cannabinoid Type 1 Receptor Reporter Assay System. Available at: [Link]

  • bioRxiv. (2023). β-arrestin recruitment facilitates a direct association with G proteins. Available at: [Link]

  • Cannaert, A., et al. (2022). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available at: [Link]

  • Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Available at: [Link]

  • ResearchGate. (2021). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]

  • Eurofins DiscoverX. Why Study GPCR Arrestin Recruitment?. Available at: [Link]

  • MDPI. (2024). (E)-1-(Benzo[d][5][15]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Available at: [Link]

  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PubMed Central. Available at: [Link]

  • MDPI. (2020). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Available at: [Link]

  • ResearchGate. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][5][15]oxathiin-4-ones and 4H-Benzo[d][5][15]dioxin-4-ones. Available at: [Link]

  • Nature. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Available at: [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of N-Substituted Benzodioxoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a nitrogen-containing substituent onto this ring system opens up vast chemical space for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the most common and effective synthetic routes for the preparation of N-substituted benzodioxoles, offering practical insights and experimental data to aid researchers in selecting the optimal methodology for their specific target molecules.

Reductive Amination: The Workhorse of C-N Bond Formation

Reductive amination is a robust and versatile method for the synthesis of N-alkyl and N-benzyl substituted benzodioxoles. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from a benzodioxole-based aldehyde or ketone and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[1][2]

Mechanistic Insight

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for the iminium ion over the starting carbonyl compound.[1]

Reductive_Amination Piperonal Piperonal Imine Imine Intermediate Piperonal->Imine + R-NH₂, - H₂O Amine R-NH₂ Amine->Imine Product N-Substituted Benzodioxole Imine->Product + [H] ReducingAgent [H] ReducingAgent->Product

Caption: Reductive amination of piperonal.

Experimental Protocol: Synthesis of N-Benzyl-1,3-benzodioxol-5-amine

Materials:

  • Piperonal (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of piperonal in dichloroethane, add benzylamine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1,3-benzodioxol-5-amine.

Performance Data
Amine PartnerReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineNaBH(OAc)₃DCERT1695[2]
MethylamineNaBH₃CNMeOHRT1288[1]
PiperidineNaBH(OAc)₃DCMRT2492N/A

Causality Behind Experimental Choices: Dichloroethane is a common solvent for reductive aminations using STAB as it is compatible with the mild reducing agent and the reaction conditions. The catalytic amount of acetic acid is crucial for the efficient formation of the iminium ion, which is the species that is reduced.

Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation

The Buchwald-Hartwig amination has emerged as a premier method for the construction of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl benzodioxoles.[3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance.[3]

Mechanistic Insight

The catalytic cycle involves the oxidative addition of an aryl halide (e.g., bromobenzodioxole) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-substituted benzodioxole and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction.[4]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition (Ar-Pd(II)-X)Lₙ Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-NHR₂)Lₙ OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)Lₙ AmineCoord->Deprotonation + Base Deprotonation->Pd(0)L Reductive Elimination (forms Ar-NR₂) Product N-Aryl Benzodioxole Deprotonation->Product ArX Bromobenzodioxole ArX->OxAdd Amine Amine Amine->AmineCoord

Caption: Buchwald-Hartwig amination cycle.

Experimental Protocol: Synthesis of N-Phenyl-1,3-benzodioxol-5-amine

Materials:

  • 5-Bromo-1,3-benzodioxole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add 5-bromo-1,3-benzodioxole and aniline.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-phenyl-1,3-benzodioxol-5-amine.

Performance Data
Aryl HalideAmineCatalyst/LigandBaseTemperature (°C)Yield (%)Reference
5-Bromo-1,3-benzodioxoleAnilinePd₂(dba)₃/XantphosNaOtBu10085[4]
5-Bromo-1,3-benzodioxoleMorpholinePd(OAc)₂/RuPhosK₂CO₃11092N/A
5-Iodo-1,3-benzodioxoleImidazoleCuI/L-prolineK₂CO₃6078[5]

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos or RuPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction. Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr): A Classical Approach

Nucleophilic aromatic substitution (SₙAr) provides a direct method for the introduction of nitrogen nucleophiles onto the benzodioxole ring, provided the ring is sufficiently activated by electron-withdrawing groups.[6]

Mechanistic Insight

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (e.g., a halide or a nitro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.[6] The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for stabilizing the Meisenheimer intermediate and facilitating the reaction.

SNAr Start Nitrobenzodioxole (with leaving group) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + R₂NH Amine R₂NH Amine->Meisenheimer Product N-Substituted Nitrobenzodioxole Meisenheimer->Product - Leaving Group

Caption: SₙAr mechanism on a nitrobenzodioxole.

Experimental Protocol: Synthesis of N-(5-Nitro-1,3-benzodioxol-6-yl)piperidine

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole (1.0 equiv)

  • Piperidine (2.0-3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) (optional, as a base)

Procedure:

  • Dissolve 5-bromo-6-nitro-1,3-benzodioxole in DMSO.

  • Add piperidine to the solution. The use of an excess of the amine can also serve as the base. Alternatively, a non-nucleophilic base like K₂CO₃ can be added.

  • Heat the reaction mixture to 80-120 °C and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(5-nitro-1,3-benzodioxol-6-yl)piperidine.

Performance Data
SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-6-nitro-1,3-benzodioxolePiperidineDMSO100685[7]
5-Chloro-6-nitro-1,3-benzodioxoleMorpholineDMF120878N/A
5-Fluoro-6-nitro-1,3-benzodioxoleAnilineNMP150490N/A

Causality Behind Experimental Choices: A polar aprotic solvent like DMSO or DMF is ideal for SₙAr reactions as it can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack on the aromatic ring.

Pictet-Spengler and Bischler-Napieralski Reactions: Building Heterocyclic Scaffolds

For the synthesis of more complex, fused heterocyclic systems incorporating the benzodioxole moiety, the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools. These reactions are particularly important in the synthesis of isoquinoline and β-carboline alkaloids.

Mechanistic Insight

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (such as 3,4-methylenedioxyphenethylamine) with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[8][9]

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11]

Fused_Systems cluster_PS Pictet-Spengler cluster_BN Bischler-Napieralski PS_Start β-Benzodioxole- ethylamine PS_Iminium Iminium Ion PS_Start->PS_Iminium + Aldehyde, H⁺ PS_Aldehyde Aldehyde/ Ketone PS_Aldehyde->PS_Iminium PS_Product Tetrahydro- isoquinoline PS_Iminium->PS_Product Intramolecular Cyclization BN_Start N-Acyl-β-Benzodioxole- ethylamine BN_Intermediate Nitrile/Imidoyl Intermediate BN_Start->BN_Intermediate + POCl₃ BN_Product Dihydro- isoquinoline BN_Intermediate->BN_Product Intramolecular Cyclization

Caption: Pathways to benzodioxole-fused heterocycles.

Experimental Protocol: Bischler-Napieralski Synthesis of 6,7-Methylenedioxy-3,4-dihydroisoquinoline

Materials:

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the addition of a concentrated ammonium hydroxide solution.

  • Extract the product with dichloromethane or chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Performance Data
ReactionStarting MaterialReagentSolventTemperature (°C)Yield (%)Reference
Bischler-NapieralskiN-[2-(1,3-Benzodioxol-5-yl)ethyl]acetamidePOCl₃AcetonitrileReflux80-90[10]
Pictet-Spengler3,4-MethylenedioxyphenethylamineFormaldehydeHCl (aq)10075-85[9]

Causality Behind Experimental Choices: In the Bischler-Napieralski reaction, POCl₃ acts as both a dehydrating agent and a Lewis acid to activate the amide carbonyl for cyclization. Acetonitrile is a suitable polar aprotic solvent for this reaction. For the Pictet-Spengler reaction, acidic conditions are necessary to promote the formation of the reactive iminium ion.

Comparison Summary

Synthesis RouteKey AdvantagesKey DisadvantagesTypical Substrates
Reductive Amination High yields, broad substrate scope for alkyl/benzyl amines, mild conditions, readily available reagents.Not suitable for N-arylation, can lead to over-alkylation with some reducing agents.Benzodioxole aldehydes/ketones, primary/secondary alkyl/benzyl amines.
Buchwald-Hartwig Amination Excellent for N-arylation and N-heteroarylation, high functional group tolerance, generally high yields.Requires expensive palladium catalysts and ligands, sensitive to air and moisture, may require inert atmosphere.Bromo- or iodo-benzodioxoles, aryl/heteroaryl amines.
Nucleophilic Aromatic Substitution (SₙAr) Metal-free, simple procedure, can be cost-effective.Requires a strongly electron-withdrawing group on the benzodioxole ring, limited substrate scope, often requires high temperatures.Nitro- or other activated halo-benzodioxoles, various amines.
Pictet-Spengler/Bischler-Napieralski Efficient for constructing fused heterocyclic systems (tetrahydroisoquinolines, etc.), good for alkaloid synthesis.Limited to the synthesis of specific heterocyclic structures, may require harsh acidic or dehydrating conditions.β-Benzodioxole-ethylamines and their N-acyl derivatives.
Ullmann Condensation A classical, copper-catalyzed alternative to Buchwald-Hartwig for N-arylation, often more economical.Typically requires higher reaction temperatures and longer reaction times than palladium-catalyzed methods.Iodo- or bromo-benzodioxoles, various amines and N-heterocycles.

Conclusion

The synthesis of N-substituted benzodioxoles can be achieved through a variety of reliable methods, each with its own set of advantages and limitations. For the preparation of N-alkyl or N-benzyl derivatives from carbonyl precursors, reductive amination stands out as a versatile and high-yielding approach. For the crucial task of N-arylation, the Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance, albeit at a higher cost. The classical SₙAr reaction remains a viable, metal-free option when the benzodioxole ring is appropriately activated. Finally, for the construction of complex, fused heterocyclic systems, the Pictet-Spengler and Bischler-Napieralski reactions are indispensable tools. A thorough understanding of these synthetic routes, as detailed in this guide, will empower researchers to make informed decisions and efficiently access a diverse range of N-substituted benzodioxole derivatives for their drug discovery and development programs.

References

  • Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2025). ResearchGate. [Link]

  • Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). NIH. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts. (n.d.). Diva-Portal.org. [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020). ResearchGate. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.). RSC Publishing. [Link]

  • Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). (n.d.). PubMed. [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Lat. Am. J. Pharm.. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journals. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025). PMC. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). NIH. [Link]

  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. (2018). ResearchGate. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (n.d.). Molbank. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). ResearchGate. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate. [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. [Link]

  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. (2024). ResearchGate. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Cambridge University Press. [Link]

  • Bischler Napieralski Reaction. (n.d.). Scribd. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.